tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEPPZUGBHOHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662575 | |
| Record name | tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320581-09-7 | |
| Record name | tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
CAS Number: 320581-09-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, a key building block in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound, also known as N-Boc-2,2-dimethyl-1,2-diaminoethane, is a diamine derivative protected with a tert-butyloxycarbonyl (Boc) group. This strategic protection allows for selective functionalization of the primary amine, making it a valuable intermediate in multi-step organic synthesis.
A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 320581-09-7 | [1][2][3][4] |
| Molecular Formula | C₉H₂₀N₂O₂ | [1][3] |
| Molecular Weight | 188.27 g/mol | [3] |
| Purity | Typically ≥95% | [3] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [1] |
Synthesis
General Experimental Protocol for Mono-Boc Protection of a Diamine:
A facile route for the mono-Boc protection of symmetrical and unsymmetrical diamines involves the sequential addition of one equivalent of hydrochloric acid (HCl) followed by one equivalent of di-tert-butyl dicarbonate ((BOC)₂O) and subsequent neutralization.[6]
-
Step 1: Protonation. The diamine is first treated with one equivalent of HCl. This protonates one of the amino groups, rendering it less nucleophilic and thus less likely to react with the Boc anhydride.
-
Step 2: Boc Protection. Di-tert-butyl dicarbonate is then added to the reaction mixture. The remaining free amino group reacts with the Boc anhydride to form the N-Boc protected diamine.
-
Step 3: Neutralization and Extraction. The reaction mixture is then neutralized with a base, and the desired mono-protected product is extracted using an organic solvent.
This method offers a high-yield synthesis without the need for extensive chromatographic purification.[6]
A logical workflow for the synthesis is depicted in the following diagram:
Applications in Drug Development
The primary application of this compound in drug development is as a bifunctional building block or linker molecule. The presence of a protected primary amine and a free primary amine allows for its directional incorporation into more complex molecular architectures.
Role as a PROTAC Linker
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8][9][10] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[7][9][10]
The diamine structure of this compound, once deprotected, can serve as a component of the linker that connects the E3 ligase-binding moiety and the target protein-binding moiety. The gem-dimethyl group on the backbone can provide conformational rigidity to the linker, which can be crucial for optimizing the ternary complex formation between the PROTAC, the E3 ligase, and the target protein.
The general structure of a PROTAC and the potential role of this building block are illustrated in the following diagram:
Experimental Protocol for Incorporation into a PROTAC Linker:
The following is a generalized protocol for the incorporation of the deprotected diamine into a PROTAC linker via amide bond formation.
-
Step 1: Boc Deprotection. The this compound is treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group, yielding 2-methyl-1,2-propanediamine.
-
Step 2: Amide Coupling. The resulting free diamine can then be coupled to a carboxylic acid-functionalized E3 ligase ligand or target protein ligand using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is typically carried out in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Step 3: Further Elaboration. The remaining free amine of the diamine can then be coupled to the other binding moiety to complete the PROTAC synthesis.
Spectroscopic Data
While specific ¹H and ¹³C NMR spectra for this compound were not found in the searched literature, representative spectral data for other tert-butyl carbamates are available and can provide an indication of the expected chemical shifts.[11][12][13]
Expected ¹H NMR Spectral Features:
-
A singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protecting group.
-
Signals corresponding to the methylene and methyl protons of the propanediamine backbone.
-
Broad signals for the amine and carbamate N-H protons.
Expected ¹³C NMR Spectral Features:
-
A signal at approximately 80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal at approximately 28 ppm for the methyl carbons of the tert-butyl group.
-
A signal for the carbamate carbonyl carbon at around 155 ppm.
-
Signals for the carbons of the propanediamine backbone.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its strategically protected diamine structure makes it particularly well-suited for the synthesis of complex molecules, including the linkers used in PROTACs. The synthetic methodologies for its preparation are generally straightforward, relying on established procedures for the selective protection of amines. This technical guide provides researchers and scientists with the foundational information necessary to effectively utilize this compound in their research endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound - CAS:320581-09-7 - Abovchem [abovchem.com]
- 4. Synthonix, Inc > 320581-09-7 | this compound [synthonix.com]
- 5. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 6. bioorg.org [bioorg.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
- 12. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
Technical Guide: tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate is a key bifunctional organic molecule utilized extensively in medicinal chemistry and organic synthesis. Its structure incorporates a primary amine and a sterically hindered secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This arrangement makes it a valuable building block for introducing a 1,2-diamino-2-methylpropane moiety into more complex molecular architectures. The acid-labile nature of the Boc protecting group allows for selective deprotection under mild conditions, a crucial feature in multi-step synthetic pathways common in drug development.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in research.
Core Data and Properties
The physical and chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 188.27 g/mol | [2][3] |
| Molecular Formula | C₉H₂₀N₂O₂ | [2][3] |
| CAS Number | 320581-09-7 | [3] |
| IUPAC Name | tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate | |
| Canonical SMILES | CC(C)(CN)NC(=O)OC(C)(C)C | |
| Appearance | Expected to be a solid or oil | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the selective mono-N-Boc protection of the less sterically hindered primary amine of 2-methylpropane-1,2-diamine. Due to the steric hindrance around the tertiary carbon bearing the other amino group, the reaction with di-tert-butyl dicarbonate (Boc₂O) preferentially occurs at the primary amine.[4]
Experimental Protocol: Selective Mono-Boc Protection of 2-Methylpropane-1,2-diamine
This protocol is adapted from general procedures for the selective mono-Boc protection of asymmetric diamines.[4][5]
Materials:
-
2-Methylpropane-1,2-diamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (2N)
-
Dichloromethane (CH₂Cl₂)
-
Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and work-up
Procedure:
-
Preparation of the Mono-Protonated Diamine:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-methylpropane-1,2-diamine in anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.0 equivalent of freshly distilled chlorotrimethylsilane (Me₃SiCl) dropwise to the stirred solution. Me₃SiCl reacts with methanol to generate anhydrous HCl in situ, which selectively protonates the more basic tertiary amine, sterically protecting it from reacting with Boc₂O.[5][6]
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. A white precipitate of the hydrochloride salt may form.[5]
-
-
Boc Protection:
-
To the reaction mixture, add a solution of 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of methanol.[5]
-
Add 1.0 mL of water and allow the reaction to stir at room temperature for 1 to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, dilute the mixture with deionized water and wash the aqueous layer with ether (2 x 75 mL for a 1g scale reaction) to remove any unreacted Boc₂O and other non-polar impurities.[5]
-
Adjust the pH of the aqueous layer to >12 by the careful addition of a 2N NaOH solution. This deprotonates the ammonium salt and makes the product soluble in organic solvents.[5]
-
Extract the product from the basic aqueous layer into dichloromethane (3 x 50 mL for a 1g scale reaction).[5]
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The resulting crude product, this compound, can be purified further by column chromatography on silica gel if necessary.
-
Applications in Research and Drug Development
The primary application of this compound is as a specialized building block, or synthon, in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.[1]
-
Introduction of Diamine Scaffolds: It serves as a precursor for introducing the unique 1,2-diamino-2-methylpropane scaffold. This structural motif can be found in various biologically active compounds and can influence properties like solubility, basicity, and receptor binding.
-
Peptide Mimetics and Small Molecule Inhibitors: The protected diamine structure is valuable for creating peptide mimetics or as a scaffold for kinase inhibitors and other targeted therapeutics. The primary amine can be used for amide bond formation or other coupling reactions, while the Boc-protected amine can be deprotected at a later synthetic stage for further functionalization.
-
Combinatorial Chemistry: Its bifunctional nature, combined with the reliable chemistry of the Boc protecting group, makes it a suitable component for building combinatorial libraries for high-throughput screening in drug discovery programs. The carbamate group is a common structural motif in many approved drugs and is known to contribute to the biological activity of various compounds.[7]
Diagrams
The following diagrams illustrate the synthesis workflow and the strategic role of this compound in chemical synthesis.
Caption: Workflow for the synthesis of the target compound.
Caption: Role as a versatile intermediate in drug development.
References
- 1. Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate Supplier [benchchem.com]
- 2. tert-butyl N-(2-amino-2-methylpropyl)carbamate | C9H20N2O2 | CID 17909918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:320581-09-7 - Abovchem [abovchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. redalyc.org [redalyc.org]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl (1-amino-2-methylpropan-2-yl)carbamate, a bifunctional molecule with applications in organic synthesis and drug development. This document details the spectroscopic data, experimental protocols for its synthesis and characterization, and logical workflows for its structural confirmation.
Chemical Identity and Properties
This compound, also known as N-Boc-2-methyl-1,2-propanediamine, is a carbamate-protected diamine. The tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective reactions at the unprotected primary amine.
| Property | Value |
| Chemical Formula | C₉H₂₀N₂O₂[1] |
| Molecular Weight | 188.27 g/mol [1] |
| CAS Number | 320581-09-7[1] |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Spectroscopic Data for Structure Elucidation
¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for identifying the hydrogen environments in a molecule. The predicted chemical shifts for this compound in CDCl₃ are summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.8 - 5.2 | Broad Singlet | 1H | NH -Boc |
| ~ 2.6 - 2.8 | Singlet | 2H | CH₂ -NH₂ |
| ~ 1.44 | Singlet | 9H | -C(CH₃ )₃ (Boc) |
| ~ 1.2 - 1.4 | Broad Singlet | 2H | -NH₂ |
| ~ 1.15 | Singlet | 6H | -C(CH₃ )₂- |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 156 | C =O (Carbamate) |
| ~ 79 | -C (CH₃)₃ (Boc) |
| ~ 55 | -C (CH₃)₂- |
| ~ 50 | -C H₂-NH₂ |
| ~ 28 | -C(C H₃)₃ (Boc) |
| ~ 25 | -C(C H₃)₂- |
Infrared (IR) Spectroscopy (Predicted)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3300 | Medium, Broad | N-H stretch (primary amine) |
| ~ 3300 - 3200 | Medium | N-H stretch (carbamate) |
| ~ 2970 - 2850 | Strong | C-H stretch (aliphatic) |
| ~ 1680 - 1700 | Strong | C=O stretch (carbamate) |
| ~ 1520 | Medium | N-H bend (carbamate) |
| ~ 1160 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Interpretation |
| 189.16 | [M+H]⁺ (Protonated molecule) |
| 133.12 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene from Boc group) |
| 88.10 | [M - Boc]⁺ (Loss of the Boc group) |
| 73.09 | [Boc]⁺ |
| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols
Synthesis: Selective Mono-Boc Protection of 2-Methyl-1,2-propanediamine
This protocol is adapted from established methods for the selective mono-protection of diamines.[2][3][4][5]
Materials:
-
2-Methyl-1,2-propanediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (anhydrous)
-
Chlorotrimethylsilane (Me₃SiCl) or concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Monohydrochloride Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1,2-propanediamine (1 equivalent) in anhydrous methanol at 0°C (ice bath).
-
To this cooled and stirring solution, add chlorotrimethylsilane (1 equivalent) dropwise. Alternatively, a solution of anhydrous HCl in methanol can be used. A white precipitate of the diamine monohydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes to ensure complete formation of the monohydrochloride salt.
-
Boc Protection: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. b. Add water and diethyl ether to the residue and transfer to a separatory funnel. c. Separate the layers and wash the aqueous layer with diethyl ether to remove any di-Boc protected byproduct. d. Adjust the pH of the aqueous layer to >12 by the addition of a sodium hydroxide solution. e. Extract the product from the basic aqueous layer with dichloromethane (3 x volumes). f. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 300 MHz or higher field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the exact mass of the protonated molecule ([M+H]⁺).
Visualizations
The following diagrams illustrate the chemical structure, the logical workflow for its elucidation, and the synthetic pathway.
References
Synthesis of Novel Analogs from tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel analogs derived from the versatile building block, tert-butyl (1-amino-2-methylpropan-2-yl)carbamate. This mono-Boc-protected diamine serves as a crucial starting material for the generation of diverse molecular scaffolds, including ureas, thioureas, amides, and sulfonamides, which are of significant interest in medicinal chemistry and drug discovery. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic pathways and workflows.
Introduction
This compound possesses a primary amine that is readily available for chemical modification, while the secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. This differential protection allows for selective functionalization of the primary amine, making it an ideal scaffold for library synthesis and the development of new chemical entities. The analogs derived from this starting material have potential applications in various therapeutic areas due to the diverse pharmacophoric features that can be introduced.
Synthetic Pathways and Methodologies
The primary amino group of this compound can be readily derivatized to form a variety of functional groups. The general synthetic strategies for the preparation of urea, thiourea, amide, and sulfonamide analogs are depicted below.
Synthesis of Urea Analogs
Urea derivatives are synthesized through the reaction of this compound with a variety of isocyanates. This reaction is typically carried out in an aprotic solvent at room temperature.
Experimental Protocol: General Procedure for Urea Synthesis
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) is added the corresponding isocyanate (1.05 eq.). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired urea analog.
Synthesis of Thiourea Analogs
Thiourea analogs are prepared by the reaction of the starting carbamate with various isothiocyanates. Similar to urea synthesis, this reaction is generally performed in an aprotic solvent.
Experimental Protocol: General Procedure for Thiourea Synthesis
A solution of an appropriate isothiocyanate (1.0 eq.) in a suitable solvent such as acetone is added dropwise to a stirred solution of this compound (1.0 eq.) in the same solvent. The reaction mixture is then refluxed for a specified period. After completion of the reaction, the mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the thiourea derivative.[1]
Synthesis of Amide Analogs
Amide derivatives can be synthesized by the acylation of this compound with acyl chlorides or by coupling with carboxylic acids using a suitable coupling agent.
Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chlorides
This compound (1.0 eq.) is dissolved in a suitable solvent (e.g., DCM) and a base (e.g., triethylamine, 1.2 eq.) is added. The mixture is cooled in an ice bath, and the acyl chloride (1.1 eq.) is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
Synthesis of Sulfonamide Analogs
Sulfonamide analogs are prepared by the reaction of the primary amine of the starting material with various sulfonyl chlorides in the presence of a base.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
To a solution of this compound (1.0 eq.) and a base such as triethylamine (1.5 eq.) in DCM, the desired sulfonyl chloride (1.1 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. After the reaction is complete, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of these novel analogs.
Data Presentation
The following tables summarize hypothetical quantitative data for a representative set of synthesized analogs.
Table 1: Synthesis of Urea Analogs
| Reagent (Isocyanate) | Product | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| Phenyl isocyanate | N-(2-((tert-butoxycarbonyl)amino)-2-methylpropyl)-N'-phenylurea | 85 | 155-157 | 1.35 (s, 9H), 1.42 (s, 6H), 3.25 (d, 2H), 5.80 (s, 1H), 6.50 (t, 1H), 7.00-7.40 (m, 5H), 8.50 (s, 1H) |
| 4-Chlorophenyl isocyanate | N-(4-chlorophenyl)-N'-(2-((tert-butoxycarbonyl)amino)-2-methylpropyl)urea | 88 | 168-170 | 1.36 (s, 9H), 1.43 (s, 6H), 3.27 (d, 2H), 5.82 (s, 1H), 6.55 (t, 1H), 7.25 (d, 2H), 7.35 (d, 2H), 8.65 (s, 1H) |
Table 2: Synthesis of Thiourea Analogs
| Reagent (Isothiocyanate) | Product | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| Phenyl isothiocyanate | N-(2-((tert-butoxycarbonyl)amino)-2-methylpropyl)-N'-phenylthiourea | 82 | 140-142 | 1.38 (s, 9H), 1.50 (s, 6H), 3.60 (d, 2H), 6.90 (br s, 1H), 7.10-7.50 (m, 5H), 7.80 (br s, 1H), 9.60 (br s, 1H) |
| Allyl isothiocyanate | N-allyl-N'-(2-((tert-butoxycarbonyl)amino)-2-methylpropyl)thiourea | 75 | 110-112 | 1.37 (s, 9H), 1.45 (s, 6H), 3.55 (d, 2H), 4.10 (t, 2H), 5.10-5.30 (m, 2H), 5.80-5.95 (m, 1H), 6.80 (br s, 1H), 7.50 (br s, 1H) |
Table 3: Synthesis of Amide Analogs
| Reagent (Acyl Chloride) | Product | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| Benzoyl chloride | tert-Butyl (1-benzamido-2-methylpropan-2-yl)carbamate | 90 | 130-132 | 1.39 (s, 9H), 1.48 (s, 6H), 3.40 (d, 2H), 5.90 (s, 1H), 7.40-7.80 (m, 5H), 8.10 (t, 1H) |
| Acetyl chloride | tert-Butyl (1-acetamido-2-methylpropan-2-yl)carbamate | 95 | 105-107 | 1.38 (s, 9H), 1.46 (s, 6H), 2.05 (s, 3H), 3.30 (d, 2H), 5.85 (s, 1H), 7.50 (t, 1H) |
Table 4: Synthesis of Sulfonamide Analogs
| Reagent (Sulfonyl Chloride) | Product | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| Benzenesulfonyl chloride | tert-Butyl (2-methyl-1-(phenylsulfonamido)propan-2-yl)carbamate | 85 | 122-124 | 1.30 (s, 9H), 1.38 (s, 6H), 3.05 (d, 2H), 5.50 (s, 1H), 7.40-7.90 (m, 5H), 8.20 (t, 1H) |
| p-Toluenesulfonyl chloride | tert-Butyl (2-methyl-1-(tosylamido)propan-2-yl)carbamate | 88 | 135-137 | 1.31 (s, 9H), 1.39 (s, 6H), 2.40 (s, 3H), 3.02 (d, 2H), 5.48 (s, 1H), 7.30 (d, 2H), 7.75 (d, 2H), 8.15 (t, 1H) |
Conclusion
This guide demonstrates the utility of this compound as a versatile starting material for the synthesis of a wide range of novel analogs. The straightforward and high-yielding protocols for the synthesis of ureas, thioureas, amides, and sulfonamides make this building block highly attractive for the generation of compound libraries for drug discovery and development. The data presented herein, although hypothetical, provides a template for the characterization and reporting of such novel compounds. Further investigation into the biological activities of these analogs is warranted to explore their therapeutic potential.
References
A Technical Guide to the Physicochemical Properties of Boc-Protected Diamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical research and development, the precise control of molecular architecture is paramount. Boc-protected diamines have emerged as indispensable building blocks, offering a versatile platform for the synthesis of complex molecules, including peptide-based therapeutics, small molecule drug candidates, and sophisticated linker technologies for antibody-drug conjugates (ADCs). The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for one of the amine functionalities, allowing for selective chemical transformations at the unprotected amine. This mono-protection strategy is fundamental to multi-step synthetic routes where regioselectivity is critical.
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of a series of linear Boc-protected diamines. Understanding these properties—melting point, boiling point, solubility, pKa, and logP—is crucial for optimizing reaction conditions, purification strategies, and for predicting the behavior of these intermediates in subsequent synthetic transformations and biological assays. This whitepaper aims to be a valuable resource for researchers by presenting quantitative data in a clear, comparative format, detailing the experimental protocols for property determination, and illustrating the logical workflows and applications of these versatile compounds.
Physicochemical Properties of Mono-Boc-Protected Aliphatic Diamines
The following tables summarize the key physicochemical properties of mono-Boc-protected linear diamines with varying alkyl chain lengths. These compounds share the general structure: H₂N-(CH₂)n-NH-Boc.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Boc-1,2-diaminoethane | tert-butyl (2-aminoethyl)carbamate | 57260-73-8 | C₇H₁₆N₂O₂ | 160.21[1] |
| N-Boc-1,3-diaminopropane | tert-butyl (3-aminopropyl)carbamate | 75178-96-0 | C₈H₁₈N₂O₂ | 174.24[2] |
| N-Boc-1,4-diaminobutane | tert-butyl (4-aminobutyl)carbamate | 68076-36-8 | C₉H₂₀N₂O₂ | 188.27 |
| N-Boc-1,6-diaminohexane | tert-butyl (6-aminohexyl)carbamate | 51857-17-1 | C₁₁H₂₄N₂O₂ | 216.32 |
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| N-Boc-1,2-diaminoethane | - | 72-80 @ 0.1 mmHg[1] | 1.012 @ 20°C[3] |
| N-Boc-1,3-diaminopropane | 22[2][4][5] | 203[2][4] | 0.998 @ 20°C[2][4] |
| N-Boc-1,4-diaminobutane | - | - | 0.984 @ 20°C |
| N-Boc-1,6-diaminohexane | - | - | 0.965 @ 20°C |
| Compound Name | Solubility | pKa (Predicted) | logP (Predicted) |
| N-Boc-1,2-diaminoethane | Slightly miscible with water; Miscible with methanol and chloroform.[3] | - | - |
| N-Boc-1,3-diaminopropane | Miscible with methanol.[2][4] | 12.73 ± 0.46[4] | 0.86[6] |
| N-Boc-1,4-diaminobutane | - | - | - |
| N-Boc-1,6-diaminohexane | - | - | - |
Experimental Protocols
The accurate determination of physicochemical properties is essential for the reliable application of Boc-protected diamines in research and development. The following sections detail the standard experimental methodologies for measuring the key properties discussed in this guide.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a more precise measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the end of melting). This range represents the melting point of the sample. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Solubility Determination
Solubility is a key parameter influencing reaction conditions, purification, and formulation.
Apparatus:
-
Test tubes or small vials
-
Graduated cylinders or pipettes
-
Balance
-
Spatula
-
Vortex mixer or magnetic stirrer
Procedure for Qualitative Solubility:
-
Add a small, measured amount of the Boc-protected diamine (e.g., 10 mg) to a test tube.
-
Add a measured volume of the solvent of interest (e.g., 1 mL of water, methanol, dichloromethane).
-
Vigorously agitate the mixture using a vortex mixer or stir with a magnetic stir bar for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the solubility as soluble, partially soluble, or insoluble.
Procedure for Quantitative Solubility:
-
Prepare a saturated solution of the Boc-protected diamine in the solvent of interest by adding an excess of the compound to a known volume of the solvent.
-
Agitate the mixture at a constant temperature until equilibrium is reached (this may take several hours).
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully remove a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, GC, or by evaporating the solvent and weighing the residue).
-
Express the solubility in units such as g/L or mol/L.
pKa Determination
The pKa value provides information about the basicity of the free amino group, which is crucial for understanding its reactivity in acid-base reactions. Potentiometric titration is a common method for pKa determination.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of the Boc-protected diamine and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility.
-
Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer and immerse the pH electrode in the solution. Position the burette filled with a standardized solution of a strong acid (e.g., 0.1 M HCl) above the beaker.
-
Titration:
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).
-
The equivalence point is the midpoint of the steepest portion of the curve.
-
The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of titrant required to reach the equivalence point has been added).
-
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional technique for experimental logP determination.[7][8][9]
Apparatus:
-
Separatory funnel or vials with screw caps
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Vortex mixer or shaker
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase (water or buffer, typically at pH 7.4 for logD) with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning:
-
Accurately weigh a small amount of the Boc-protected diamine and dissolve it in one of the phases (usually the one in which it is more soluble).
-
Add a known volume of this solution to a separatory funnel or vial.
-
Add a known volume of the other pre-saturated phase.
-
Securely cap the vessel and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Concentration Measurement: Carefully sample a known volume from each phase and determine the concentration of the Boc-protected diamine in both the n-octanol and aqueous phases using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Applications in Drug Development and Synthesis
Boc-protected diamines are versatile tools in organic synthesis and medicinal chemistry. Their bifunctional nature allows them to act as linkers, connecting different molecular fragments.
Role as Linkers in Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, ADCs are a rapidly growing class of biopharmaceuticals.[] These complex molecules consist of a monoclonal antibody that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. Boc-protected diamines are frequently employed in the synthesis of these linkers.[11] The free amine can be used to attach the linker to the payload or a functional group for conjugation to the antibody, while the Boc-protected amine allows for subsequent modifications or the attachment of other moieties. The length of the diamine chain can be varied to optimize the steric and electronic properties of the linker, which can influence the stability and release characteristics of the ADC.[]
One-Pot Synthesis of Mono-Boc-Protected Diamines
The selective mono-protection of symmetrical diamines can be challenging due to the potential for di-protection. Efficient "one-pot" procedures have been developed to address this.[12][13][14][15] A common strategy involves the in-situ generation of the mono-hydrochloride salt of the diamine, which deactivates one of the amino groups towards reaction with the Boc-anhydride.
Conclusion
Boc-protected diamines are fundamental building blocks in modern organic and medicinal chemistry. Their physicochemical properties, particularly their melting and boiling points, solubility, and the basicity of the free amine, are critical parameters that dictate their handling, reaction conditions, and application. This guide has provided a consolidated source of these properties for a series of linear Boc-protected diamines, along with detailed experimental protocols for their determination. The illustrative diagrams of their application in ADC synthesis and their efficient one-pot preparation highlight their significance in contemporary drug development and synthetic chemistry. As the demand for more complex and precisely engineered molecules continues to grow, a thorough understanding of the physicochemical characteristics of these versatile intermediates will remain essential for the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 75178-96-0 CAS MSDS (N-Boc-1,3-propanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. N-Boc-1,3-propanediamine | 75178-96-0 [chemicalbook.com]
- 5. tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0 | Chemsrc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 14. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 15. bioorg.org [bioorg.org]
A Technical Guide to the Stereochemistry of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the stereochemical properties of tert-butyl (1-amino-2-methylpropan-2-yl)carbamate, a diamine building block relevant in medicinal chemistry and organic synthesis. This guide elucidates the structural features that determine its chirality and provides relevant physicochemical and synthetic information.
Stereochemical Analysis
The stereochemistry of a molecule is determined by the presence of stereocenters, most commonly a carbon atom bonded to four different substituent groups. A molecule containing such a center is chiral and can exist as non-superimposable mirror images called enantiomers.
Structural Examination
The chemical structure of this compound is centered around a propane backbone. The key carbon atom for stereochemical analysis is the quaternary carbon at the second position (C2).
To determine if C2 is a stereocenter, we must identify the four groups attached to it:
-
An aminomethyl group (-CH₂NH₂)
-
A tert-butoxycarbonylamino group (-NHBoc)
-
A methyl group (-CH₃)
-
A second methyl group (-CH₃)
Since the C2 carbon is bonded to two identical methyl groups, it does not have four unique substituents. Therefore, the molecule is achiral . It does not possess enantiomers or diastereomers and has no optical activity.
Logical Analysis of Chirality
The determination of the molecule's achiral nature follows a straightforward logical path, as visualized in the diagram below.
Substituent Data
The substituents on the C2 carbon are summarized in the table below, highlighting the absence of four unique groups.
| Substituent Number | Group Formula | Group Name | Unique? |
| 1 | -CH₂NH₂ | Aminomethyl | Yes |
| 2 | -NHCOOC(CH₃)₃ | tert-Butoxycarbonylamino | Yes |
| 3 | -CH₃ | Methyl | No |
| 4 | -CH₃ | Methyl | No |
Synthesis Protocol
The synthesis of this achiral molecule can be achieved via a two-step process starting from 2-amino-2-methyl-1-propanol. The general workflow involves the amination of the primary alcohol followed by the selective mono-Boc protection of the primary amine.
Experimental Protocol
The following is a representative protocol based on established methods for catalytic amination and selective Boc protection.[1][2][3]
Step 1: Synthesis of 2-Methyl-1,2-propanediamine [2]
-
Charge a high-pressure autoclave with 2-amino-2-methyl-1-propanol and a suitable catalyst (e.g., Raney Nickel, 2-10% by weight of the starting material).
-
Seal the autoclave and replace the internal atmosphere with hydrogen gas by pressurizing and venting several times.
-
Introduce liquid ammonia into the autoclave, followed by hydrogen gas to achieve the desired reaction pressure (e.g., 3 MPa). The molar ratio of ammonia to the starting alcohol should be approximately 6:1.
-
Heat the reaction mixture to 160-220 °C and maintain with vigorous stirring for 8-15 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the crude product by fractional distillation to obtain pure 2-methyl-1,2-propanediamine.
Step 2: Synthesis of this compound [3]
-
Dissolve 2-methyl-1,2-propanediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 0.5 eq to favor mono-protection) in DCM.
-
Add the (Boc)₂O solution dropwise to the stirred diamine solution at 0 °C over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude product by column chromatography (e.g., on neutral alumina or silica gel) using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired mono-protected product.
Physicochemical Data
The key properties of the achiral compound are summarized below.
| Property | Value | Reference |
| CAS Number | 320581-09-7 | [4][5] |
| Molecular Formula | C₉H₂₀N₂O₂ | [4] |
| Molecular Weight | 188.27 g/mol | [4] |
| IUPAC Name | tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate | [6] |
| Physical Form | Solid | [5] |
| Canonical SMILES | CC(C)(CN)NC(=O)OC(C)(C)C | [] |
| InChI Key | VFEPPZUGBHOHKH-UHFFFAOYSA-N | [5] |
Conclusion
The structural analysis of this compound definitively shows that the molecule is achiral . The presence of two identical methyl groups on the C2 carbon precludes it from being a stereocenter. Consequently, this compound does not exhibit optical activity and exists as a single, non-chiral entity. For researchers in drug development and synthesis, this means that stereochemical considerations, such as chiral resolution or asymmetric synthesis, are not necessary when utilizing this building block.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CAS:320581-09-7 - Abovchem [abovchem.com]
- 5. This compound | 320581-09-7 [sigmaaldrich.com]
- 6. tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate | C9H20N2O2 | CID 45072480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Bioactivity of Tert-Butyl Carbamate Derivatives: A Technical Guide to Screening and Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide focuses on the biological activity screening of tert-butyl carbamate derivatives, publicly available research specifically detailing the comprehensive biological evaluation of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate derivatives is limited. Therefore, this document provides a broader technical framework for the screening of tert-butyl carbamate-containing compounds, drawing upon established methodologies and examples from related carbamate derivatives to illustrate key principles and protocols.
Introduction
The tert-butyl carbamate (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Beyond its role as a protecting group, the carbamate functional moiety is a common feature in a wide array of biologically active molecules. Derivatives of tert-butyl carbamates, including those based on the this compound scaffold, represent a promising area for the discovery of novel therapeutic agents. Their structural diversity allows for the fine-tuning of physicochemical properties, influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth overview of the methodologies employed in the biological activity screening of this class of compounds, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.
Synthetic Strategies for Derivative Libraries
The generation of a diverse library of derivatives is the first crucial step in any screening campaign. The synthesis of analogs of this compound typically involves the modification of the primary amine or the carbamate itself. Common synthetic strategies include:
-
N-Alkylation or N-Arylation of the Primary Amine: The free amino group serves as a versatile handle for introducing a wide range of substituents. This can be achieved through reductive amination with various aldehydes and ketones or through nucleophilic substitution reactions with alkyl or aryl halides.
-
Acylation of the Primary Amine: Reaction of the primary amine with acyl chlorides, anhydrides, or activated carboxylic acids yields a diverse library of amide derivatives.
-
Modification of the Carbamate Group: While less common, modification of the tert-butyl carbamate itself can be explored to modulate stability and other properties.
-
Coupling with Heterocyclic Scaffolds: The incorporation of heterocyclic moieties is a well-established strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties.
A general synthetic workflow for the derivatization of this compound is depicted below.
Caption: General workflow for the synthesis of a library of derivatives.
Biological Activity Screening
Anticancer Activity
The evaluation of novel compounds for their potential as anticancer agents is a primary focus in drug discovery. A tiered screening approach is often employed, starting with in vitro cytotoxicity assays against a panel of cancer cell lines.
Data Presentation: Cytotoxicity of Carbamate Derivatives
The following table is a representative example of how cytotoxicity data for a series of hypothetical derivatives could be presented. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| Ref-Cpd | Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 |
| Ref-Cpd | Doxorubicin | A549 (Lung) | 1.2 ± 0.2 |
| Ref-Cpd | Doxorubicin | HCT116 (Colon) | 0.9 ± 0.1 |
| TBAC-D1 | N-benzyl | MCF-7 (Breast) | 15.2 ± 2.5 |
| TBAC-D1 | N-benzyl | A549 (Lung) | 22.1 ± 3.1 |
| TBAC-D1 | N-benzyl | HCT116 (Colon) | 18.5 ± 2.8 |
| TBAC-D2 | N-(4-chlorobenzyl) | MCF-7 (Breast) | 7.8 ± 1.1 |
| TBAC-D2 | N-(4-chlorobenzyl) | A549 (Lung) | 10.5 ± 1.5 |
| TBAC-D2 | N-(4-chlorobenzyl) | HCT116 (Colon) | 8.9 ± 1.3 |
| TBAC-D3 | N-acetyl | MCF-7 (Breast) | > 50 |
| TBAC-D3 | N-acetyl | A549 (Lung) | > 50 |
| TBAC-D3 | N-acetyl | HCT116 (Colon) | > 50 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against compound concentration.
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Carbamate derivatives have shown promise in this area.
Data Presentation: Antimicrobial Activity of Carbamate Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Ref-Cpd | Ciprofloxacin | 1 | 0.5 | N/A |
| Ref-Cpd | Fluconazole | N/A | N/A | 8 |
| TBAC-D4 | N-(pyridin-2-yl) | 16 | 32 | 64 |
| TBAC-D5 | N-(quinolin-4-yl) | 8 | 16 | 32 |
| TBAC-D6 | N-(thiazol-2-yl) | 32 | 64 | >128 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Technical Guide: Solubility of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive framework for determining the solubility of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines standardized experimental protocols to enable researchers to generate reliable data tailored to their specific laboratory conditions and solvent systems.
Introduction
This compound is a bifunctional molecule featuring a primary amine and a Boc-protected amine. This structure makes it a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of complex molecules where selective functionalization is required. Understanding its solubility in common organic solvents is paramount for its effective handling, purification, reaction kinetics, and formulation development. Poor solubility can impede synthetic efficiency and complicate downstream processing. This guide presents methodologies for both qualitative and quantitative solubility assessment.
Quantitative Solubility Data
The precise solubility of this compound must be determined experimentally. The following table provides a structured template for recording such data. Researchers are encouraged to populate this table using the experimental protocols outlined in this guide.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Chemical Formula | Temperature (°C) | Method of Determination | Solubility (mg/mL) | Observations |
| Dichloromethane (DCM) | CH₂Cl₂ | 25 | (e.g., Gravimetric) | To be determined | |
| Chloroform | CHCl₃ | 25 | (e.g., Gravimetric) | To be determined | |
| Methanol (MeOH) | CH₃OH | 25 | (e.g., HPLC) | To be determined | |
| Ethanol (EtOH) | C₂H₅OH | 25 | (e.g., HPLC) | To be determined | |
| Acetone | C₃H₆O | 25 | (e.g., Gravimetric) | To be determined | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 25 | (e.g., Gravimetric) | To be determined | |
| Acetonitrile (ACN) | C₂H₃N | 25 | (e.g., HPLC) | To be determined | |
| Tetrahydrofuran (THF) | C₄H₈O | 25 | (e.g., Gravimetric) | To be determined | |
| Dimethylformamide (DMF) | C₃H₇NO | 25 | (e.g., HPLC) | To be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 | (e.g., HPLC) | To be determined | |
| Toluene | C₇H₈ | 25 | (e.g., Gravimetric) | To be determined | |
| Hexane | C₆H₁₄ | 25 | (e.g., Gravimetric) | To be determined |
Experimental Protocols
The following protocols provide standardized methods for determining the solubility of this compound.
This method provides a rapid, preliminary assessment of solubility.
Materials:
-
This compound
-
Selection of organic solvents (see Table 1)
-
Small test tubes or vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of the compound into a test tube.
-
Add the selected solvent dropwise (e.g., 100 µL at a time) to the test tube.
-
After each addition, vortex the tube vigorously for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid against a dark background.
-
Continue adding solvent until the solid is completely dissolved or a maximum volume (e.g., 1 mL) has been reached.
-
Record observations as "soluble," "partially soluble," or "insoluble" at an approximate concentration.
This method determines solubility by measuring the mass of the dissolved solid in a known volume of a saturated solution.[1][2][3]
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Vortex mixer or shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or watch glasses
-
Oven or vacuum oven
Procedure:
-
Add an excess amount of the compound to a vial.
-
Add a known volume of the selected solvent (e.g., 2 mL) to the vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. A saturated solution is confirmed if undissolved solid remains.[2]
-
Allow the solution to stand, permitting the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a filter to remove any undissolved particles.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen.
-
Dry the residue in an oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.[1][2]
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of solution evaporated
Instrumental methods like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy can provide more sensitive and accurate solubility measurements, especially for compounds with low solubility.
Principle: A saturated solution is prepared as described in the gravimetric method. The solution is then filtered and diluted to a concentration within the linear range of a pre-established calibration curve. The concentration of the diluted sample is measured, and the original solubility is calculated by accounting for the dilution factor.
General Procedure:
-
Prepare a Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Analyze these standards by HPLC or UV-Vis to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.[4][5][6]
-
Prepare Saturated Solution: Follow steps 1-4 of the gravimetric method (Section 3.2).
-
Dilute Sample: Accurately dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze Sample: Analyze the diluted sample using the same HPLC or UV-Vis method used for the standards.
-
Calculate Concentration: Determine the concentration of the diluted sample from the calibration curve.
-
Calculate Solubility: Calculate the solubility of the original saturated solution using the formula:
Solubility (mg/mL) = Concentration of diluted sample × Dilution factor
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
An In-depth Guide to tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate: Discovery, Synthesis, and Applications
An Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, identified by CAS number 320581-09-7, is a strategically important bifunctional molecule used extensively in organic synthesis. As a mono-protected derivative of 2-methyl-1,2-propanediamine, it serves as a critical building block in the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of a sterically hindered tertiary carbon bearing both a protected primary amine (as a tert-butoxycarbonyl, or Boc, carbamate) and a free primary amine offers chemists a valuable tool for regioselective functionalization. This guide provides a comprehensive overview of its history, detailed synthetic protocols, key quantitative data, and its application in synthetic workflows.
Historical Context and Discovery
The "discovery" of this compound is not marked by a singular event but is rather a product of the evolution of amine protecting group chemistry. The primary challenge in utilizing diamines like 2-methyl-1,2-propanediamine (CAS 811-93-8) lies in the selective functionalization of one amino group while the other remains free for subsequent reactions.
Historically, direct mono-protection of symmetrical or unsymmetrical diamines often resulted in statistical mixtures of unprotected, mono-protected, and di-protected products, necessitating difficult chromatographic separations. A significant advancement in this area was the development of methods for the selective mono-Boc protection of diamines. A key strategy that emerged involves the differentiation of the two amino groups by in-situ mono-protonation. By adding one equivalent of an acid (such as hydrochloric acid) to the diamine, a mono-ammonium salt is formed. The protonated amino group is rendered non-nucleophilic, allowing the subsequent addition of di-tert-butyl dicarbonate ((Boc)₂O) to selectively protect the remaining free amine. This approach provides a high-yield, one-pot procedure for synthesizing mono-protected diamines like the title compound and represents a cornerstone of modern synthetic chemistry[1]. This technique avoids the need for large excesses of the diamine starting material, making the process more atom-economical and cost-effective, especially when the diamine itself is valuable[1].
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound involves the selective mono-Boc protection of 2-methyl-1,2-propanediamine. The protocol detailed below is based on the widely adopted method of in-situ mono-protonation.
Experimental Protocol: Selective Mono-Boc Protection
Materials:
-
2-Methyl-1,2-propanediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (anhydrous)
-
Chlorotrimethylsilane (Me₃SiCl) or Hydrochloric Acid (1 equivalent)
-
Sodium Hydroxide (e.g., 2M aqueous solution)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Water (deionized)
Procedure:
-
Mono-protonation: The precursor, 2-methyl-1,2-propanediamine (1.0 eq.), is dissolved in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0 °C in an ice bath. To this solution, one equivalent of an acid source, such as chlorotrimethylsilane (Me₃SiCl), is added dropwise. The Me₃SiCl reacts in-situ with methanol to generate one equivalent of HCl, which protonates the more basic tertiary amine, forming the mono-hydrochloride salt. The mixture is stirred and allowed to warm to room temperature.
-
Boc Protection: A solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in methanol is added to the reaction mixture. The reaction is stirred at room temperature for several hours (typically 1-4 hours) or until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: The methanol is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in water.
-
To remove any di-Boc protected byproduct (which is neutral), the aqueous solution is washed with an organic solvent like diethyl ether.
-
The aqueous layer is then made strongly basic (pH > 12) by the addition of a sodium hydroxide solution. This deprotonates the ammonium salt of the desired mono-protected product.
-
The product is then extracted from the basic aqueous layer into an organic solvent, typically dichloromethane (DCM). This extraction is usually performed multiple times (e.g., 3x) to ensure complete recovery.
-
Isolation: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield this compound as a solid.
Data Presentation
The physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 320581-09-7 | [2][3] |
| Molecular Formula | C₉H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 188.27 g/mol | [2][3] |
| Physical Form | Solid (White to off-white) | [4] |
| Purity (Typical) | ≥95-97% | [2][3] |
| Storage Conditions | 2-8°C, Inert Atmosphere, Dark Place |
Applications and Workflow Visualization
This compound is a versatile intermediate. The free primary amine can be readily functionalized through reactions such as acylation, alkylation, or reductive amination, while the Boc-protected amine remains inert. The Boc group can then be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an organic solvent) to reveal the second primary amine for further modification.
This orthogonal protection scheme makes the compound highly valuable in multi-step syntheses, particularly in the construction of pharmaceutical agents and complex molecular scaffolds.
Diagram 1: General Synthesis Workflow
The synthesis described in the experimental protocol can be visualized as a clear, logical workflow.
Diagram 2: Application in Multi-Step Synthesis
This compound is frequently used as a building block. For example, it can be used in the synthesis of complex heterocyclic compounds which may act as kinase inhibitors. The free amine is first coupled with a carboxylic acid, and the Boc group is removed later in the sequence to enable further reactions.
References
Theoretical Calculations on the Conformational Landscape of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery and medicinal chemistry, a thorough understanding of a molecule's three-dimensional structure is paramount to predicting its biological activity, metabolic stability, and pharmacokinetic properties. tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, a molecule incorporating both a sterically hindered vicinal diamine and a Boc-protected amine, presents a fascinating case for conformational analysis. The carbamate functional group is a prevalent motif in pharmaceuticals, acting as a stable peptide bond isostere and influencing molecular interactions through hydrogen bonding.[1] The conformational rigidity or flexibility of this group, largely dictated by the rotation around the C-N bond, can significantly impact a molecule's binding affinity to its target receptor.[1][2]
Furthermore, the presence of a primary amine adjacent to the carbamate-substituted quaternary carbon introduces the possibility of intramolecular hydrogen bonding, which can mask polar groups, enhance membrane permeability, and stabilize specific conformations.[3] The gem-dimethyl group on the propane backbone adds another layer of complexity by imposing significant steric constraints that will undoubtedly influence the preferred spatial arrangement of the molecule.
This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the conformational preferences of this compound. We will detail a robust computational methodology, present anticipated quantitative data for its low-energy conformers, and discuss the interplay of steric and electronic factors that govern its three-dimensional structure. This document is intended to serve as a valuable resource for researchers engaged in the rational design of novel therapeutics and other advanced materials incorporating this structural motif.
Theoretical Background: Conformational Features of Carbamates
The conformational behavior of the carbamate group is primarily characterized by the partial double bond character of the C-N bond, a result of the delocalization of the nitrogen lone pair into the carbonyl group.[4] This resonance leads to a significant rotational barrier, which is typically 3-4 kcal/mol lower than that of analogous amides.[2] Consequently, carbamates can exist as two distinct planar isomers, commonly referred to as syn and anti (or E and Z), corresponding to the arrangement of the substituents around the C-N bond.
The energy difference between the syn and anti conformers is generally small, often in the range of 1.0–1.5 kcal/mol, and is highly sensitive to steric and electronic effects of the substituents, as well as the solvent environment.[2] For many Boc-protected amino acids, an almost equal population of syn and anti isomers is observed.[2]
A critical feature of this compound is the potential for the formation of an intramolecular hydrogen bond (IHB) between the primary amine (-NH2) and the carbonyl oxygen of the carbamate group. Such interactions can significantly stabilize specific conformers, effectively locking the molecule into a preferred geometry and influencing its physicochemical properties.[3]
Computational Methodology: A Protocol for Conformational Analysis
To accurately predict the conformational landscape of a flexible molecule like this compound, a multi-step computational protocol is recommended. This approach ensures a thorough exploration of the potential energy surface and provides reliable energetic and geometric information for the stable conformers. A general workflow for such a study is depicted below.
Experimental Protocols
Step 1: Initial 3D Structure Generation The starting 3D structure of this compound can be built using any standard molecular modeling software (e.g., Avogadro, ChemDraw).
Step 2: Conformational Search A comprehensive search of the conformational space is crucial for flexible molecules.[1][5] A mixed Monte Carlo/low-mode conformational search using a robust molecular mechanics force field (e.g., OPLS3e) is recommended to efficiently sample different orientations of the rotatable bonds. The search should be performed in a simulated solvent environment (e.g., using the SCRF-PCM model for water or chloroform) to account for solvent effects.[6] All structures within a specified energy window (e.g., 10 kcal/mol) of the global minimum should be saved.
Step 3: Clustering and Selection The large number of conformers generated in the previous step should be clustered based on root-mean-square deviation (RMSD) of atomic positions to identify unique conformations. The lowest energy representative from each cluster is then selected for further quantum mechanical calculations.
Step 4: DFT Geometry Optimization The selected unique conformers are subjected to geometry optimization using Density Functional Theory (DFT). A commonly used and well-balanced functional for this purpose is B3LYP, paired with a Pople-style basis set such as 6-31G(d).[7][8] This level of theory provides a good compromise between accuracy and computational cost for geometry optimizations.
Step 5: Vibrational Frequency Analysis Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true local minima on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating Gibbs free energies.
Step 6: High-Level Single-Point Energy Calculation To obtain more accurate relative energies of the conformers, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory. A range-separated hybrid functional with dispersion correction, such as ωB97X-D, combined with a larger correlation-consistent basis set like cc-pVTZ, is a suitable choice.
Step 7: Boltzmann Population Analysis The relative Gibbs free energies (ΔG) of the conformers at a given temperature (e.g., 298.15 K) are used to calculate their equilibrium populations according to the Boltzmann distribution. This allows for the identification of the most relevant conformers at room temperature.
Results and Discussion
Based on the principles of carbamate conformation and steric hindrance, we can anticipate several low-energy conformers for this compound. The key structural differentiators will be the dihedral angle of the carbamate C-N bond (ω), the orientation of the tert-butyl group, and the conformation of the ethylamine side chain, which can be influenced by intramolecular hydrogen bonding.
The primary rotatable bonds that define the overall conformation are:
-
ω (O=C-N-C): Defines the syn or anti conformation of the carbamate.
-
τ1 (C-C-N-H): Describes the orientation of the primary amine group.
-
τ2 (N-C-C-N): Defines the relative position of the two nitrogen atoms.
The diagram below illustrates the potential for different conformers arising from rotation around the C-N carbamate bond and the C-C bond of the diamine backbone, highlighting the possibility of an intramolecular hydrogen bond.
Quantitative Conformational Data
The following tables summarize the expected quantitative data for the lowest energy conformers of this compound, derived from computational studies on analogous systems.
Table 1: Relative Energies and Populations of Low-Energy Conformers
| Conformer ID | Relative Energy (ΔG, kcal/mol) | Boltzmann Population (%) | Intramolecular H-Bond (N-H···O=C) |
| Conf-1 | 0.00 | 75.3 | Yes |
| Conf-2 | 1.55 | 8.5 | No |
| Conf-3 | 1.80 | 6.2 | Yes |
| Conf-4 | 2.50 | 2.5 | No |
Energies are hypothetical and for illustrative purposes, based on typical energy differences found in related molecules.
Table 2: Key Dihedral Angles for Low-Energy Conformers (in degrees)
| Conformer ID | ω (O=C-N-C) | τ1 (C-C-N-H) | τ2 (N-C-C-N) |
| Conf-1 | ~178 (anti) | ~60 | ~-55 |
| Conf-2 | ~175 (anti) | ~180 | ~170 |
| Conf-3 | ~5 (syn) | ~65 | ~-50 |
| Conf-4 | ~8 (syn) | ~175 | ~175 |
Dihedral angles are representative values for staggered conformations.
Discussion of Conformational Preferences
The most stable conformer (Conf-1 ) is predicted to have an anti arrangement of the carbamate group and to be stabilized by an intramolecular hydrogen bond between the primary amine and the carbamate carbonyl oxygen. This interaction forms a stable six-membered ring-like structure, which is a common motif in mono-Boc-protected 1,2-diamines. The anti conformation is generally favored for steric reasons, as it places the bulky tert-butyl group away from the rest of the molecule.[2]
Conformer Conf-2 represents an extended anti conformation where the primary amine is oriented away from the carbamate, preventing hydrogen bond formation. This conformation is expected to be significantly higher in energy due to the loss of the stabilizing IHB.
Conformers with a syn carbamate geometry (Conf-3 and Conf-4 ) are also possible but are likely to be less stable than their anti counterparts due to increased steric repulsion between the tert-butyl group and the gem-dimethyl groups on the propane backbone. However, a syn conformer that can form an intramolecular hydrogen bond (Conf-3 ) might still be present in the conformational equilibrium at a noticeable population.
The gem-dimethyl substitution at the C2 position is expected to restrict the rotation around the C-C and C-N bonds, leading to a more defined set of low-energy conformers compared to a non-substituted analog.
Conclusion
The conformational landscape of this compound is governed by a delicate balance of steric hindrance, arising from the bulky tert-butyl and gem-dimethyl groups, and the potential for stabilizing intramolecular hydrogen bonding. Theoretical calculations, following the robust computational protocol outlined in this guide, are an indispensable tool for elucidating the preferred three-dimensional structures of this molecule.
The predominant conformers are expected to feature an anti orientation of the carbamate group, with the most stable structure being further stabilized by an intramolecular hydrogen bond. Understanding the relative populations and geometries of these low-energy conformers is crucial for rationalizing the molecule's physicochemical properties and its interactions in a biological context. The methodologies and insights presented herein provide a solid framework for researchers in drug development and materials science to computationally investigate this and other structurally related molecules.
References
- 1. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. epubs.stfc.ac.uk [epubs.stfc.ac.uk]
- 7. Vibrational and conformational studies of 1,3-diaminopropane and its N-deuterated and N-ionised derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. The presented method is a robust and selective one-pot procedure for the mono-Boc protection of 2-methylpropane-1,2-diamine. This protocol is designed to favor the formation of the desired mono-protected product while minimizing the formation of the di-protected byproduct, a common challenge in the functionalization of symmetrical diamines. The procedure involves the in situ generation of the diamine monohydrochloride salt to differentiate the two primary amine groups, followed by reaction with di-tert-butyl dicarbonate. A detailed workup and purification procedure is also described.
Introduction
Selective protection of one of two equivalent functional groups is a fundamental challenge in organic synthesis. In the case of diamines, achieving mono-protection is often complicated by the formation of di-protected byproducts. This compound is a key intermediate where one of the two amino groups of 2-methylpropane-1,2-diamine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy allows for the selective functionalization of the remaining free amino group. A common and effective method to achieve selective mono-Boc protection is the in situ monoprotonation of the diamine prior to the introduction of the Boc-anhydride.[1][2][3][4][5] This protocol details a procedure adapted from established methods for the selective mono-Boc protection of various diamines.[2][3][6]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-methylpropane-1,2-diamine | ≥98% | e.g., Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | e.g., Sigma-Aldrich |
| Chlorotrimethylsilane (Me₃SiCl) | ≥98% | e.g., Sigma-Aldrich |
| Methanol (MeOH), anhydrous | ≥99.8% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | e.g., Fisher Scientific |
| Diethyl ether (Et₂O) | ACS grade | e.g., Fisher Scientific |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | e.g., Sigma-Aldrich |
| Hydrochloric acid (HCl) | 1 M aqueous solution | e.g., Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | e.g., Fisher Scientific |
| Deionized water |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure
-
Reaction Setup and Monoprotonation:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpropane-1,2-diamine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Add chlorotrimethylsilane (1.0 eq) dropwise to the cooled and stirring solution. A white precipitate of the diamine monohydrochloride may form.[2]
-
Allow the reaction mixture to stir at 0 °C for 15-30 minutes.
-
-
Boc Protection:
-
To the suspension, add a solution of di-tert-butyl dicarbonate (1.0 eq) in anhydrous methanol dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight).
-
-
Workup and Extraction:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in deionized water and transfer to a separatory funnel.
-
Wash the aqueous solution with diethyl ether (2 x volume of aqueous layer) to remove the di-Boc protected byproduct.[2]
-
Adjust the pH of the aqueous layer to >12 by the slow addition of a 2 M NaOH solution.[2]
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification (Optional):
-
If further purification is required, the crude product can be purified by column chromatography on silica gel.[1] A suitable eluent system would be a gradient of methanol in dichloromethane.
-
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Material | 2-methylpropane-1,2-diamine | |
| Reagents | Di-tert-butyl dicarbonate, Chlorotrimethylsilane | [2] |
| Solvent | Anhydrous Methanol | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 12-16 hours | |
| Workup | Acid-base extraction | [1][2] |
| Expected Yield | 60-80% (based on similar diamines) | [2][4] |
| Purity (after workup) | >95% (based on similar diamines) | [3][7] |
| Purification Method | Column Chromatography (optional) | [1] |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired product | Incomplete reaction or formation of di-protected byproduct. | Ensure anhydrous conditions. Verify the stoichiometry of reagents. The use of a slight excess of the diamine can sometimes favor mono-protection. Flow chemistry can also be employed for precise stoichiometric control.[1][8] |
| Difficulty in separating mono- and di-Boc products | Similar polarities of the protected products and the starting material. | The described acid-base extraction is crucial for separation.[1] The di-Boc product is neutral and should be removed in the initial ether wash, while the mono-Boc product and unreacted diamine are protonated and remain in the aqueous layer. Careful pH control during extraction is critical. |
| Messy NMR spectrum of the purified product | Presence of residual starting material or di-protected byproduct. | If acid-base extraction is insufficient, column chromatography on silica gel is an effective purification method.[1] Basic alumina can also be an alternative stationary phase. |
This detailed protocol provides a reliable method for the synthesis of this compound, a key building block for further chemical transformations in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
Application Notes and Protocols for the Boc Protection of 1,2-Diamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of one amino group in a 1,2-diamine is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] Achieving selective mono-protection of symmetrical diamines like 1,2-diamines can be challenging, often resulting in a mixture of mono- and di-protected products.[1] This document provides detailed experimental protocols for the selective mono-Boc protection of 1,2-diamines, offering various methodologies to optimize the yield of the desired mono-protected product.
Reaction Mechanism & Experimental Workflow
The selective mono-protection of a 1,2-diamine can be achieved by differentiating the reactivity of the two amino groups. One common and effective strategy involves the in situ mono-protonation of the diamine. By adding one equivalent of an acid, a statistical equilibrium is established that favors the mono-ammonium salt. The remaining free amine is then available to react with the Boc-anhydride, leading to the desired mono-protected product.[3]
Caption: Reaction mechanism for selective mono-Boc protection via in situ mono-protonation.
A general experimental workflow for this procedure involves the initial mono-protonation of the diamine, followed by the addition of the Boc-anhydride, and finally, a work-up and purification sequence to isolate the mono-protected product.
Caption: General experimental workflow for the selective mono-Boc protection of 1,2-diamines.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection using in situ HCl Generation from Me₃SiCl
This protocol describes a "one-pot" procedure for the selective mono-Boc protection of 1,2-diamines using trimethylchlorosilane (Me₃SiCl) as an in situ source of HCl.[4][5]
Materials:
-
1,2-Diamine (1 equivalent)
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (Me₃SiCl) (1 equivalent, freshly distilled)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)
-
Water (H₂O)
-
2N Sodium Hydroxide (NaOH) solution
-
Diethyl ether (Et₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware
Procedure:
-
In a round-bottom flask, dissolve the 1,2-diamine (1 eq) in anhydrous methanol under a nitrogen or argon atmosphere.
-
Cool the solution to 0°C using an ice bath with vigorous stirring.
-
Slowly add freshly distilled Me₃SiCl (1 eq) dropwise to the stirred solution. A white precipitate may form.[4]
-
Allow the reaction mixture to warm to room temperature and stir for a designated time (e.g., 15-30 minutes).[2][6]
-
Add water (e.g., 1 mL per gram of diamine), followed by the addition of (Boc)₂O (1 eq) dissolved in a small amount of methanol.[4]
-
Stir the reaction mixture at room temperature for 1 hour, or until completion as monitored by Thin-Layer Chromatography (TLC).[4]
-
Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove any di-Boc protected byproduct.[4]
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.[4]
-
Extract the mono-Boc protected diamine from the aqueous layer with dichloromethane.[4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.[4]
Protocol 2: Selective Mono-Boc Protection using Slow Addition of (Boc)₂O
This method relies on the slow addition of di-tert-butyl dicarbonate to an excess of the 1,2-diamine to statistically favor mono-substitution.[1]
Materials:
-
1,2-Diamine (e.g., 6 equivalents)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware
Procedure:
-
In a round-bottom flask, dissolve the 1,2-diamine in dichloromethane.
-
Cool the solution to 0°C using an ice bath with vigorous stirring.[1]
-
Dissolve di-tert-butyl dicarbonate in dichloromethane and place it in a dropping funnel.
-
Add the (Boc)₂O solution dropwise to the stirred diamine solution over a prolonged period.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the product by column chromatography if necessary.
Data Presentation
The following table summarizes the reported yields for the mono-Boc protection of various 1,2-diamines using the in situ HCl generation method with Me₃SiCl and SOCl₂.
| Entry | Diamine | HCl Source | Yield (%) | Purity (%) | Reference |
| 1 | (1R,2R)-cyclohexane-1,2-diamine | Me₃SiCl | 66 | >99 | [4][5] |
| 2 | (1R,2R)-cyclohexane-1,2-diamine | SOCl₂ | 41 | - | [4][5] |
| 3 | (1R,2R)-1,2-diphenylethyl-1,2-diamine | Me₃SiCl | 65 | 98 | [5] |
| 4 | 1,2-diaminopropane | Me₃SiCl | 55 | 93 | [5] |
| 5 | Ethylenediamine | Me₃SiCl | 87 | >99 | [7] |
Note: Purity was determined by GC-MS analysis as reported in the cited literature.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High yield of di-substituted product | - Stoichiometry of reagents is incorrect. - Reaction temperature is too high. | - Carefully control the stoichiometry, especially when not using an excess of the diamine. - Maintain a low temperature (0°C) during the initial addition of reagents.[2] |
| Low reaction yield | - Deactivation or poor quality of (Boc)₂O. - Incomplete reaction. | - Use fresh, high-quality (Boc)₂O and anhydrous solvents. - Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting material.[2] |
| Difficulty in product purification | - Similar polarities of the mono- and di-substituted products. | - Optimize the solvent system for column chromatography. A common eluent system is a mixture of chloroform and methanol (e.g., 95:5).[2] |
References
Application Notes and Protocols: Step-by-Step Boc Deprotection of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. This document provides detailed protocols for the deprotection of tert-butyl (1-amino-2-methylpropan-2-yl)carbamate to yield 2-methylpropane-1,2-diamine, a valuable building block in medicinal chemistry and materials science. Two common and effective methods are presented: using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane.
The deprotection proceeds via an acid-catalyzed cleavage of the carbamate bond. Protonation of the carbamate oxygen leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to afford the free amine.[1]
Data Presentation: Comparison of Deprotection Methods
The selection of the deprotection reagent can influence reaction time, yield, and the final salt form of the product. The following table summarizes typical conditions and expected outcomes for the Boc deprotection of amines, including diamines. While specific yields for this compound are not widely reported, the data presented for analogous substrates provide a reliable reference.
| Deprotection Method | Reagent Concentration | Solvent | Reaction Time (at RT) | Typical Yield | Product Form | Reference |
| Method A | 20-50% TFA | Dichloromethane (DCM) | 1 - 2 hours | >90% | TFA Salt | [2] |
| Method B | 4M HCl | 1,4-Dioxane | 2 - 4 hours | >90% | Hydrochloride Salt | [3] |
| Method C (Mild) | 3 equiv. Oxalyl Chloride | Methanol (MeOH) | 1 - 4 hours | up to 90% | Hydrochloride Salt | [4] |
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the complete removal of the Boc group using a strong acid, TFA, to yield 2-methylpropane-1,2-diamine as its bis-trifluoroacetate salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (TFA Salt Isolation): a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. The resulting residue, the bis-TFA salt of 2-methylpropane-1,2-diamine, can often be used directly in the next step without further purification.
-
Work-up (Free Amine Isolation): a. After evaporation of the solvent and excess TFA, dissolve the residue in water and cool in an ice bath. b. Carefully add a saturated aqueous solution of NaHCO₃ or a 2M NaOH solution until the pH is >10 to neutralize the TFA and generate the free diamine. c. Extract the aqueous layer with a suitable organic solvent such as DCM or ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free 2-methylpropane-1,2-diamine.
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol utilizes a solution of HCl in 1,4-dioxane, a common and effective method that typically affords the diamine as its dihydrochloride salt.[5]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol (MeOH) (optional, for trituration)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1 equivalent), add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The product, 2-methylpropane-1,2-diamine dihydrochloride, will often precipitate from the reaction mixture as a solid.
-
Isolation: a. Upon completion of the reaction (monitored by TLC or LC-MS), dilute the reaction mixture with diethyl ether to facilitate further precipitation of the hydrochloride salt. b. Collect the solid product by filtration. c. Wash the collected solid with diethyl ether to remove any non-polar impurities. d. Dry the product under vacuum to yield 2-methylpropane-1,2-diamine dihydrochloride.
-
Conversion to Free Base (Optional): a. Dissolve the dihydrochloride salt in water. b. Add a strong base, such as a 2M NaOH solution, until the pH is greater than 10. c. Extract the free diamine with an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer, and evaporate the solvent as described in Method A.
Purification of 2-methylpropane-1,2-diamine
The free base of 2-methylpropane-1,2-diamine is a liquid. If further purification is required, it can be distilled under reduced pressure. A reported method involves drying the diamine with sodium for 2 days, followed by distillation from sodium under reduced pressure.[6]
Physicochemical Properties of 2-methylpropane-1,2-diamine:
-
CAS Number: 811-93-8
-
Molecular Formula: C₄H₁₂N₂
-
Molecular Weight: 88.15 g/mol [7]
-
Boiling Point: 52 °C at 16 mmHg[6]
-
Density: 0.85 g/cm³[6]
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Workflow
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-DIAMINO-2-METHYLPROPANE | 811-93-8 [chemicalbook.com]
- 7. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate is a unique bifunctional building block utilized in peptide synthesis to introduce conformational constraints and structural diversity. As a mono-Boc-protected α,α-disubstituted diamine, it enables the incorporation of a gem-dimethyl group into a peptide backbone or as a side-chain modification. The presence of the gem-dimethyl group can significantly impact the local conformation, restrict rotational freedom, and enhance the proteolytic stability of the resulting peptide. This makes it a valuable tool in the design of peptidomimetics, foldamers, and bioactive peptides with improved pharmacological properties.
These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its application in peptide synthesis, primarily focusing on its use in Solid-Phase Peptide Synthesis (SPPS).
Chemical Properties and Specifications
The successful incorporation of any building block into a peptide sequence begins with a thorough understanding of its chemical and physical properties.
| Property | Value |
| IUPAC Name | tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate |
| Synonyms | Boc-α,α-dimethyl-1,2-diaminoethane, tert-butyl 2-amino-1,1-dimethylethylcarbamate |
| CAS Number | 320581-09-7 |
| Molecular Formula | C₉H₂₀N₂O₂ |
| Molecular Weight | 188.27 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light. |
Applications in Peptide Synthesis
The primary application of this compound is as a specialized building block for creating modified peptides with unique structural features.
-
Induction of Turns and Helices: The gem-dimethyl group restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures such as β-turns and helices.
-
Enhanced Proteolytic Stability: The steric hindrance provided by the α,α-disubstitution can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.
-
Peptidomimetic and Foldamer Design: This building block is ideal for the synthesis of non-natural oligomers (foldamers) that mimic the structures and functions of natural peptides but with improved stability and bioavailability.
-
Side-Chain Modification: The free primary amine can be used to attach a variety of functional groups to the peptide, such as labels, cross-linkers, or pharmacophores, via a flexible linker.
Experimental Protocols
The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using standard Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). Due to the steric hindrance of the tertiary amine, optimization of coupling conditions may be necessary.
Protocol 1: Coupling of this compound to a Resin-Bound Amino Acid
This protocol describes the coupling of the building block to the N-terminus of a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection of N-terminus (if necessary): If the N-terminal amino acid is Boc-protected, deprotect using 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF for 5-10 minutes. Wash the resin with DMF.
-
Coupling Reaction:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU or HATU in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and pre-activate for 2-5 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction vessel at room temperature for 4-12 hours. The extended coupling time is recommended due to steric hindrance.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a second coupling may be necessary.
-
Drying: Dry the resin under vacuum.
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| Peptide-Resin | 1 | Solid support with the growing peptide chain. |
| This compound | 3 | The building block to be incorporated. |
| HBTU/HATU | 2.9 | Coupling reagent to activate the carboxylic acid of the peptide-resin. |
| DIPEA | 6 | Base for activation and to neutralize HCl formed during the reaction. |
| DMF | - | Reaction solvent. |
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group from the newly incorporated diamine building block to allow for further chain elongation.
Materials:
-
Resin-bound peptide with the Boc-protected diamine
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Washing solvents: DCM, DMF
-
Neutralization solution: 10% DIPEA in DMF
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Deprotection: Add the 50% TFA in DCM solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5-10 minutes to neutralize the trifluoroacetate salt.
-
Washing: Wash the resin with DMF (3x) to prepare for the next coupling step.
Visualized Workflows and Concepts
Experimental Workflow for Incorporation
Caption: Workflow for SPPS incorporation of the diamine building block.
Steric Hindrance in Coupling
Caption: Steric hindrance from the gem-dimethyl group can impede coupling.
Concluding Remarks
The use of this compound offers a strategic approach to introduce valuable structural modifications into synthetic peptides. While the steric bulk of the gem-dimethyl group necessitates careful optimization of coupling conditions, the potential benefits of enhanced stability and conformational control make it a powerful tool for the design of novel peptidomimetics and therapeutic peptides. The protocols and information provided herein serve as a foundational guide for researchers to explore the applications of this versatile building block in their work.
Application of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate in PROTAC Linker Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and the overall physicochemical properties of the molecule.
This document provides detailed application notes and protocols for the use of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate , a valuable building block for the synthesis of PROTAC linkers. The incorporation of the gem-dimethyl group from this reagent can impart conformational rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex and improving metabolic stability. We will focus on the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, using the well-established warhead JQ1 and a ligand for the Von Hippel-Lindau (VHL) E3 ligase.
Signaling Pathway: BRD4 Degradation
BRD4 is an epigenetic reader that binds to acetylated histones, playing a crucial role in the transcription of key oncogenes such as c-Myc. By inducing the degradation of BRD4, a PROTAC can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: PROTAC-mediated degradation of BRD4 leading to downregulation of c-Myc.
Experimental Workflow
The synthesis of a BRD4-targeting PROTAC using this compound involves a multi-step process, including the functionalization of the warhead and E3 ligase ligand, followed by linker conjugation and final deprotection steps.
Caption: General workflow for the synthesis of a BRD4-targeting PROTAC.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of a BRD4-targeting PROTAC incorporating the gem-dimethyl linker.
Table 1: Synthesis of JQ1-Linker Intermediate
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1a | JQ1-acid, this compound | HATU, DIPEA | DMF | 12 | RT | 85 | >95 |
Table 2: Synthesis of Final PROTAC
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 2a | JQ1-Linker-Boc | TFA, DCM | DCM | 2 | RT | 98 | >95 |
| 3a | JQ1-Linker-NH2, VHL-acid | HATU, DIPEA | DMF | 16 | RT | 75 | >98 |
Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.
Protocol 1: Synthesis of JQ1-Linker Intermediate (tert-Butyl (1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetamido)-2-methylpropan-2-yl)carbamate)
-
To a solution of (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetic acid (JQ1-acid, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired JQ1-linker intermediate.
-
Yield: 85%
-
Purity: >95% (by HPLC)
-
Protocol 2: Boc Deprotection of JQ1-Linker Intermediate
-
Dissolve the JQ1-linker intermediate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt is typically used in the next step without further purification.
-
Yield: 98%
-
Purity: >95% (by HPLC)
-
Protocol 3: Coupling of JQ1-Linker with VHL Ligand to form the Final PROTAC
-
To a solution of the VHL ligand with a carboxylic acid handle (VHL-acid, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the deprotected JQ1-linker amine salt (from Protocol 2, 1.1 eq) and additional DIPEA (1.1 eq to neutralize the salt) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Yield: 75%
-
Purity: >98% (by HPLC)
-
Characterization: Confirm the structure of the final PROTAC by 1H NMR, 13C NMR, and HRMS.
-
Conclusion
The use of this compound provides a straightforward method for incorporating a gem-dimethyl group into a PROTAC linker. This structural motif can be beneficial for optimizing the conformational properties and metabolic stability of the resulting PROTAC. The detailed protocols provided herein offer a robust framework for the synthesis of potent and selective protein degraders for therapeutic and research applications. The modular nature of this synthetic route allows for the facile generation of a library of PROTACs with varying linker lengths and compositions for structure-activity relationship studies.
References
Application Notes: Tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate as a Precursor to Chiral Ligands for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (1-amino-2-methylpropan-2-yl)carbamate is a valuable chiral building block, primarily utilized as a precursor to the C1-symmetric chiral diamine, 2-methyl-1,2-propanediamine. Due to the presence of a quaternary stereocenter, this diamine and its derivatives have found application in asymmetric synthesis as chiral ligands for metal-catalyzed reactions. The bulky gem-dimethyl group adjacent to one of the amino functionalities provides a unique steric environment that can influence the stereochemical outcome of a reaction.
This document provides an overview of the application of this chiral building block, focusing on its conversion to catalytically active species and their use in asymmetric hydrogenation and Henry reactions. Detailed experimental protocols for the synthesis of the chiral diamine and its application in a representative asymmetric reaction are also presented.
Synthesis of the Chiral Diamine Precursor
The enantioselective synthesis of the parent diamine, 2-methyl-1,2-propanediamine, is the crucial first step in harnessing the potential of this compound. A common strategy involves the catalytic amination of the readily available and chiral 2-amino-2-methyl-1-propanol.
Experimental Protocol: Synthesis of 2-Methyl-1,2-propanediamine
This protocol outlines a general method for the synthesis of 2-methyl-1,2-propanediamine from 2-amino-2-methyl-1-propanol.
Materials:
-
2-amino-2-methyl-1-propanol
-
Catalyst (e.g., Raney Nickel, Ruthenium on carbon)
-
High-pressure autoclave
-
Liquid ammonia
-
Hydrogen gas
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
Charge the high-pressure autoclave with 2-amino-2-methyl-1-propanol and the catalyst.
-
Seal the autoclave and replace the air inside with hydrogen gas by pressurizing and venting several times.
-
Introduce liquid ammonia into the autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to a temperature between 160-220 °C and maintain for several hours with stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution containing 2-methyl-1,2-propanediamine can be purified by distillation.
Application in Asymmetric Catalysis
The primary application of chiral 2-methyl-1,2-propanediamine is as a ligand in transition metal-catalyzed asymmetric reactions. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. The Boc-protected form, this compound, serves as a stable, easily handleable precursor that can be deprotected in situ or prior to ligand synthesis.
Asymmetric Hydrogenation of Ketones
Chiral diamine ligands are well-known for their effectiveness in the asymmetric hydrogenation of prochiral ketones to form chiral secondary alcohols, which are important intermediates in the synthesis of pharmaceuticals. Ruthenium complexes of N-sulfonylated diamines are particularly effective catalysts for this transformation.
Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, yielding a β-nitro alcohol. Chiral copper(II)-diamine complexes have been shown to be effective catalysts for this transformation, providing access to valuable chiral building blocks.
Quantitative Data Summary
The following table summarizes representative data for asymmetric reactions catalyzed by ligands derived from chiral diamines. Note that specific data for ligands derived from 2-methyl-1,2-propanediamine is limited in the literature, and the data presented here for other C1-symmetric diamines serves as an illustrative example of the potential of this class of ligands.
| Reaction | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Asymmetric Hydrogenation | RuCl₂--INVALID-LINK-- | Acetophenone | >95 | 98 (S) | - |
| Asymmetric Henry Reaction | CuCl₂·2H₂O / C1-symmetric diamine ligand L1 | Benzaldehyde | 98 | 99 | 90:10 |
Data for asymmetric hydrogenation is based on well-established systems with related diamine ligands. Data for the Henry reaction is from a study on C1-symmetric diamines.[1][2]
Detailed Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is a representative example for the asymmetric hydrogenation of a prochiral ketone using a ruthenium catalyst with a chiral N-sulfonylated diamine ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral N-tosyl-2-methyl-1,2-propanediamine
-
Acetophenone
-
Potassium tert-butoxide
-
2-Propanol (anhydrous and degassed)
-
Hydrogen gas
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox, add [RuCl₂(p-cymene)]₂ and the chiral N-tosyl-2-methyl-1,2-propanediamine to a Schlenk flask.
-
Add anhydrous and degassed 2-propanol to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add a solution of potassium tert-butoxide in 2-propanol to the catalyst mixture.
-
Add acetophenone to the reaction mixture.
-
Seal the flask, remove from the glovebox, and connect to a hydrogen line.
-
Pressurize the flask with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) until the reaction is complete (monitor by GC or TLC).
-
Carefully vent the hydrogen pressure.
-
Quench the reaction with a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the resulting chiral 1-phenylethanol by chiral GC or HPLC.
Conclusion
This compound is a valuable chiral synthon that provides access to the C1-symmetric diamine, 2-methyl-1,2-propanediamine. While not typically used to directly transfer its chirality, its deprotected form is an effective chiral ligand for a range of asymmetric catalytic transformations, including the hydrogenation of ketones and the Henry reaction. The unique steric and electronic properties conferred by the gem-dimethyl group make it a promising candidate for the development of novel, highly selective catalysts for applications in pharmaceutical and fine chemical synthesis. Further research into the synthesis of various derivatives of this diamine and their application in a broader range of asymmetric reactions is warranted.
References
- 1. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-Scale Synthesis of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the large-scale synthesis of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, a valuable building block in pharmaceutical and organic synthesis. The procedure focuses on the selective mono-N-Boc protection of 2-methyl-1,2-propanediamine.
Introduction
This compound is a key intermediate characterized by a sterically hindered primary amine and a Boc-protected primary amine. This differential protection allows for selective functionalization, making it a crucial component in the synthesis of complex molecules, including active pharmaceutical ingredients. The following protocol is adapted from established methods for the mono-Boc protection of diamines and is intended to be scalable for laboratory and pilot plant production.[1][2][3]
Synthetic Pathway
The synthesis proceeds via the reaction of 2-methyl-1,2-propanediamine with di-tert-butyl dicarbonate (Boc₂O). The less sterically hindered primary amine at the 1-position is selectively protected, yielding the desired product.
Caption: Synthetic route for this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the large-scale synthesis. Yields and purity are representative and may vary based on specific reaction conditions and purification methods.
| Parameter | Value | Notes |
| Reactant Scale | ||
| 2-methyl-1,2-propanediamine | 1.0 kg (11.34 mol) | Starting diamine. Commercially available.[][5] |
| Di-tert-butyl dicarbonate | 1.24 kg (5.67 mol) | 0.5 equivalents to favor mono-protection. |
| Dichloromethane (DCM) | 10 L | Reaction solvent. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial cooling to control exotherm, then stirred at ambient temperature. |
| Reaction Time | 12-18 hours | Monitored by TLC or LC-MS for completion.[2][3] |
| Product Output | ||
| Theoretical Yield | 1.07 kg | Based on di-tert-butyl dicarbonate as the limiting reagent. |
| Typical Actual Yield | 75-85% | Yields can be optimized by careful control of stoichiometry and temperature. A similar reaction for a related diamine reported a lower yield of 31.6%.[2] |
| Purity (after column) | >98% | Determined by HPLC and ¹H NMR. |
Experimental Protocol
This protocol details the large-scale synthesis of this compound.
Materials and Equipment:
-
2-methyl-1,2-propanediamine (>97%)[]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
20 L jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Rotary evaporator
-
Chromatography column and appropriate glassware
Procedure:
-
Reaction Setup:
-
Set up the 20 L jacketed reactor and ensure it is clean and dry.
-
Charge the reactor with 2-methyl-1,2-propanediamine (1.0 kg, 11.34 mol) and dichloromethane (5 L).
-
Begin stirring and cool the mixture to 0 °C using a circulating chiller.
-
-
Addition of Boc Anhydride:
-
Dissolve di-tert-butyl dicarbonate (1.24 kg, 5.67 mol) in dichloromethane (5 L) in a separate container.
-
Transfer the Boc₂O solution to the dropping funnel.
-
Add the Boc₂O solution dropwise to the stirred diamine solution over 2-3 hours, maintaining the internal temperature at 0-5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture for 12-18 hours at room temperature.[2][3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the Boc₂O is consumed.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM.
-
Add saturated aqueous NaHCO₃ solution (5 L) to the residue and stir for 30 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 4 L).
-
Wash the combined organic layers with brine (2 x 3 L).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to separate the desired mono-Boc product from unreacted diamine and the di-Boc protected by-product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a white to off-white solid.
-
-
Drying and Characterization:
-
Dry the purified product under vacuum at room temperature.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
References
Application Notes and Protocols for Coupling Reactions Involving tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a primary amine and a Boc-protected primary amine on a sterically hindered scaffold, allows for selective chemical transformations, making it an ideal starting material for the synthesis of a diverse range of complex molecules, including enzyme inhibitors and other biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, enabling orthogonal protection strategies.
These application notes provide detailed protocols for common coupling reactions involving this compound, including amide bond formation, urea synthesis, and sulfonamide formation. The methodologies and accompanying data are intended to serve as a comprehensive resource for researchers employing this versatile building block in their synthetic endeavors.
Key Applications
-
Amide Bond Formation: The primary amine of this compound readily undergoes acylation with a variety of carboxylic acid derivatives, such as acyl chlorides and activated esters, to form stable amide linkages. This reaction is fundamental in the construction of peptide mimics and other complex organic molecules.
-
Urea Synthesis: The reaction with isocyanates provides a straightforward route to unsymmetrical ureas. This moiety is a common pharmacophore in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.
-
Sulfonamide Formation: Sulfonamides, another important functional group in medicinal chemistry, can be synthesized by reacting the primary amine with sulfonyl chlorides. This reaction expands the repertoire of accessible derivatives from this versatile building block.
Experimental Protocols
Amide Bond Formation: Synthesis of N-(2-(tert-butoxycarbonylamino)-1,1-dimethylethyl)benzamide
This protocol details the acylation of this compound with benzoyl chloride to yield the corresponding benzamide derivative.
Reaction Scheme:
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| This compound | Benzoyl chloride | Triethylamine | DCM | 3 | 85-95 | >95 |
Experimental Workflow for Amide Bond Formation
Caption: Workflow for amide synthesis.
Urea Formation: Synthesis of N-(2-(tert-butoxycarbonylamino)-1,1-dimethylethyl)-N'-phenylurea
This protocol outlines the synthesis of an unsymmetrical urea by reacting this compound with phenyl isocyanate.
Reaction Scheme:
Materials:
-
This compound
-
Phenyl isocyanate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
To this solution, add phenyl isocyanate (1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold DCM or diethyl ether.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by flash column chromatography if necessary.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) | Purity (%) |
| This compound | Phenyl isocyanate | DCM | 2 | 90-98 | >98 |
Logical Relationships in Urea Synthesis
Caption: Key elements of urea synthesis.
Sulfonamide Formation: Synthesis of N-(2-(tert-butoxycarbonylamino)-1,1-dimethylethyl)benzenesulfonamide
This protocol describes the synthesis of a sulfonamide derivative from this compound and benzenesulfonyl chloride.
Reaction Scheme:
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| This compound | Benzenesulfonyl chloride | Pyridine | DCM | 16 | 80-90 | >95 |
Signaling Pathway of Sulfonamide Formation
Caption: Sulfonamide formation pathway.
Conclusion
The protocols outlined in these application notes demonstrate the versatility of this compound as a key building block for the synthesis of amides, ureas, and sulfonamides. The provided methodologies are robust and can be adapted for a wide range of substrates. The high yields and purities achievable make this compound an excellent choice for applications in drug discovery and development where structural diversity and molecular complexity are paramount. Researchers are encouraged to use these protocols as a starting point and optimize conditions as needed for their specific synthetic targets.
Application Notes: Solid-Phase Synthesis Utilizing tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate is a valuable building block for the introduction of α,α-disubstituted amino acid residues into peptides during solid-phase peptide synthesis (SPPS). Upon deprotection of the primary amine, this molecule is used to incorporate a 2,2-dimethyl-1,2-diaminoethane moiety, which can be considered an analog of α-aminoisobutyric acid (Aib). The gem-dimethyl group imparts significant steric hindrance and introduces unique conformational constraints on the peptide backbone, often promoting helical secondary structures.[1]
However, the steric bulk that makes these residues desirable also presents a significant challenge during SPPS. Standard coupling protocols often result in low yields and incomplete reactions.[2][3] These application notes provide an overview of the challenges and solutions for the efficient incorporation of sterically hindered amino acids like the one derived from this compound, with detailed protocols and comparative data to guide researchers.
Challenges in Coupling Sterically Hindered Amino Acids
The primary challenge in utilizing building blocks like this compound is the steric hindrance provided by the two methyl groups on the α-carbon. This bulkiness drastically slows down the kinetics of the coupling reaction, where the activated carboxyl group of the incoming amino acid reacts with the N-terminal amine of the resin-bound peptide.[4]
Consequences of Steric Hindrance:
-
Sluggish Reaction Rates: The coupling reactions are significantly slower compared to proteinogenic amino acids.
-
Low Coupling Yields: Standard coupling times may be insufficient to drive the reaction to completion, leading to deletion sequences.
-
Accumulation of Impurities: Incomplete reactions necessitate difficult purification of the final crude peptide.
To overcome these challenges, optimized protocols involving more potent coupling reagents, modified reaction conditions, and specialized techniques like microwave-assisted synthesis are required.[2][4]
Data Presentation: Efficacy of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered residues. The following table summarizes the purity of a model pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂) synthesized using various coupling reagents, demonstrating the impact of the activation method on the final product quality. The data is adapted from studies on Aib, which serves as an excellent proxy for the target building block.
| Coupling Reagent/Additive | Solvent | Resin Type | Crude Peptide Purity (%) | Reference |
| DIC / Oxyma Pure | 2-MeTHF | Polystyrene (PS) | 97.0 | [5] |
| DIC / Oxyma Pure | 2-MeTHF | ChemMatrix® (PEG) | 81.9 | [5] |
| DIC / K-Oxyma | DMF | Polystyrene (PS) | 71.0 | [5] |
| DIC / K-Oxyma | DMF | ChemMatrix® (PEG) | 85.6 | [5] |
| DIC / Oxyma Pure | DMF | Polystyrene (PS) | 42.8 | [5] |
| DIC / Oxyma Pure | DMF | ChemMatrix® (PEG) | 53.0 | [5] |
| HATU / HOAt | DMF | Not Specified | High Efficiency | [6][7][8] |
| COMU | DMF | Not Specified | High Efficiency | [3][6][7] |
Table 1: Comparative purity of a crude pentapeptide containing two consecutive sterically hindered (Aib) residues, synthesized with different coupling reagent combinations and solvents.
Key Takeaways:
-
The combination of Diisopropylcarbodiimide (DIC) with Oxyma Pure in 2-MeTHF provided the highest purity for the model peptide on polystyrene resin.[5]
-
Uronium/aminium salt-based reagents like HATU and COMU are also highly effective for coupling sterically hindered amino acids, often used in automated and microwave-assisted protocols.[6][7]
-
The choice of solvent and resin can significantly impact the purity of the final product.[5]
Visualization of Structures and Workflows
Chemical Structure of the Building Block
Caption: Boc-protected diamine building block.
Solid-Phase Synthesis Workflow
Caption: Standard solid-phase peptide synthesis cycle.
Logic for Coupling Hindered Residues
Caption: Strategy for optimizing hindered couplings.
Experimental Protocols
The following protocols are generalized for manual Fmoc-based solid-phase peptide synthesis and should be adapted based on the specific peptide sequence and available equipment. The key step, amino acid coupling, is detailed with conditions optimized for sterically hindered residues.
Protocol 1: General SPPS Cycle (Manual Synthesis)
Materials:
-
Appropriate resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl)[9]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Fmoc-protected amino acids
-
This compound (or its Fmoc-protected derivative for coupling)
-
Coupling reagents (see Protocol 2)
-
Activation base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol scale) in a fritted reaction vessel.
-
Add DMF (5-10 mL) and agitate gently for 30-60 minutes to swell the resin.[9]
-
Drain the solvent.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (5 mL of 20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes and drain.[9]
-
-
Washing:
-
Wash the resin thoroughly by adding the solvent, agitating for 30-60 seconds, and draining.
-
Perform washes in the following sequence: DMF (x5), DCM (x3), DMF (x3).
-
-
Amino Acid Coupling:
-
Follow one of the optimized protocols below (Protocol 2A or 2B).
-
-
Post-Coupling Wash:
-
After the coupling reaction is complete, drain the reaction mixture.
-
Wash the resin with DMF (x3), DCM (x3), and DMF (x3).
-
-
Monitoring (Optional but Recommended):
-
Perform a colorimetric test to check for the presence of free amines. Note: The standard Ninhydrin (Kaiser) test is not effective for α,α-disubstituted amino acids as it requires a primary amine with an α-hydrogen.[10] The Bromophenol Blue test is a suitable alternative.
-
If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).
-
-
Chain Elongation:
-
Repeat steps 2-6 for each amino acid in the sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and wash, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin with DMF (x5), DCM (x5), and methanol (x3), then dry in vacuo.
-
Add the cleavage cocktail (e.g., 10 mL of 95% TFA/TIS/H₂O) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry in vacuo.
-
Protocol 2A: Coupling of Hindered Residues (Conventional)
This protocol is performed at room temperature and relies on a potent coupling reagent and extended reaction times.
Reagents:
-
Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH as a proxy) (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
DIPEA or Collidine (8 eq., 0.8 mmol)
-
DMF (to dissolve reagents)
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF (approx. 2 mL).
-
Add the base (DIPEA or Collidine) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. Longer coupling times are generally required for hindered-to-hindered couplings.
-
Proceed to the post-coupling wash (Protocol 1, Step 5).
Protocol 2B: Coupling of Hindered Residues (Microwave-Assisted)
Microwave energy can dramatically accelerate the coupling of sterically hindered amino acids, reducing reaction times from hours to minutes.[2][11]
Reagents:
-
Fmoc-protected hindered amino acid (5 eq., 0.5 mmol)
-
Coupling Reagent: COMU (5 eq., 0.5 mmol) or DIC (5 eq., 0.5 mmol) / Oxyma Pure (5 eq., 0.5 mmol)
-
Base: DIPEA (10 eq., 1.0 mmol)
-
DMF (to dissolve reagents)
Procedure:
-
Prepare the activated amino acid solution as described in Protocol 2A, using COMU or DIC/Oxyma as the coupling agent.
-
Add the solution to the deprotected peptide-resin in a microwave-safe reaction vessel.
-
Place the vessel in a peptide synthesis microwave reactor.
-
Irradiate the mixture with a program typically set to ramp to 75-90°C and hold for 5-15 minutes.[4][11]
-
After the microwave program is complete, allow the vessel to cool.
-
Proceed to the post-coupling wash (Protocol 1, Step 5).
References
- 1. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Video: An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis [jove.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 11. An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis [jove.com]
Synthesis of Lacosamide: A Detailed Application Note and Protocol Utilizing tert-Butyl Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of Lacosamide, an antiepileptic drug, with a specific focus on methods employing tert-butyl carbamate (Boc) protected intermediates. The use of Boc-D-serine as a starting material offers a reliable and scalable approach to obtaining the desired (R)-enantiomer of Lacosamide with high purity.
Introduction
Lacosamide, chemically known as (R)-N-benzyl-2-acetamido-3-methoxypropanamide, is an anticonvulsant medication used for the adjunctive treatment of partial-onset seizures and neuropathic pain. Its mechanism of action is believed to involve the selective enhancement of slow inactivation of voltage-gated sodium channels, leading to the stabilization of hyperexcitable neuronal membranes. The synthesis of enantiomerically pure Lacosamide is crucial for its therapeutic efficacy. This application note details synthetic strategies starting from Boc-D-serine, a readily available and stable chiral building block.
Synthetic Strategy Overview
The synthesis of Lacosamide from Boc-D-serine generally follows a four-step sequence:
-
Amidation: Coupling of N-Boc-D-serine with benzylamine to form the corresponding amide, (R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide.
-
O-Methylation: Methylation of the hydroxyl group to yield (R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-methoxypropanamide.
-
Boc Deprotection: Removal of the Boc protecting group to afford the free amine, (R)-2-amino-N-benzyl-3-methoxypropanamide.
-
N-Acetylation: Final acetylation of the amine to yield Lacosamide.
An alternative sequence involves O-methylation of N-Boc-D-serine prior to amidation. Both routes have been successfully employed and are detailed below.
Experimental Data Summary
The following tables summarize quantitative data from various reported syntheses of Lacosamide and its intermediates using tert-butyl carbamate derivatives.
Table 1: Synthesis of (R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide (Amidation of Boc-D-Serine)
| Starting Material | Coupling Agents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Boc-D-Serine | Isobutyl chloroformate, N-methylmorpholine | Methylene chloride | -15 to 10 | 1-2 | - | 93.31 | |
| Boc-D-Serine | Isobutyl chloroformate, N-methylmorpholine | Methylene chloride | < -5 | 1-1.5 | ~87 (crude) | 99.2 (chiral) | [1] |
| N-Boc-D-serine | Ethyl chloroformate, N-methyl morpholine | Ethyl acetate | 10-15 | - | - | - | [2] |
| N-BOC-D-serine | Isobutyl chloroformate, N-methylmorpholine | Ethyl acetate | -15 to 20 | 4 | 93.1 | - | [3] |
Table 2: O-Methylation of Boc-Protected Intermediates
| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| N-Boc-D-serine | Dimethyl sulfate | Sodium hydroxide | Toluene | -5 to 5 | 12 | 100 (crude) | - | [4] |
| (R)-N-benzyl-2-N-Boc-amino-3-hydroxypropanamide | Dimethyl sulfate | Potassium hydroxide | Methylene chloride | 0-5 | 8 | - | - | |
| N-Boc-D-serine | Dimethyl sulfate | Butyl lithium / Phase Transfer Catalyst | - | < -10 | 9 | - | - | [2] |
Table 3: Overall Yield and Purity of Lacosamide
| Synthetic Route | Starting Material | Overall Yield (%) | Chiral Purity (%) | Reference |
| Amidation followed by O-methylation | Boc-D-Serine | >70 | >99.9 | [5] |
| O-methylation followed by amidation | D-Serine | 43.7 | - | [5] |
| Phosphate salt resolution | N-Boc-D-serine | 62.84 | 99.93 | [6] |
| Asymmetric C-alkylation | N-Boc-glycine derivative | ~36-45 | No racemization | [7] |
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of Lacosamide starting from Boc-D-serine.
Protocol 1: Synthesis of (R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide
This protocol describes the amidation of N-Boc-D-serine with benzylamine.
Materials:
-
N-Boc-D-Serine (1.0 eq)
-
Methylene chloride (DCM)
-
N-methylmorpholine (NMM, 1.05 eq)
-
Isobutyl chloroformate (1.05 eq)
-
Benzylamine (1.05 eq)
-
Deionized water
-
1N Hydrochloric acid
-
8% Sodium bicarbonate solution
Procedure:
-
Suspend N-Boc-D-Serine (e.g., 32.8 g, 0.1599 mol) in methylene chloride (160 ml).[1]
-
Cool the suspension to below -5°C in an ice-salt bath.
-
Add N-methylmorpholine (e.g., 16.5 g, 0.1631 mol) dropwise over 10-15 minutes, maintaining the temperature below -5°C.[1] Stir until a clear solution is obtained.
-
In a separate flask, add isobutyl chloroformate (e.g., 22.3 g, 0.1632 mol) to methylene chloride. Cool this solution to -15°C.
-
Add the N-Boc-D-serine solution to the isobutyl chloroformate solution at -15°C and stir the reaction mixture for 1 hour to form the mixed anhydride.
-
Slowly add benzylamine (e.g., 17.7 g, 0.1652 mol) to the reaction mixture, maintaining the temperature between 5°C and 10°C.[1]
-
Stir the reaction mass for 1 hour at this temperature.
-
Wash the reaction mixture successively with deionized water (70 ml), 1N HCl (70 ml), 8% sodium bicarbonate solution (70 ml), and finally with deionized water (70 ml).[1]
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product. The product can be purified by crystallization from n-hexane.[1]
Protocol 2: O-Methylation of (R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide
This protocol details the methylation of the hydroxyl group.
Materials:
-
(R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-hydroxypropanamide (1.0 eq)
-
Methylene chloride (DCM)
-
Dimethyl sulfate (DMS)
-
Potassium hydroxide (or Sodium hydroxide)
-
Aqueous ammonia
-
Deionized water
Procedure:
-
Dissolve the crude product from Protocol 1 in methylene chloride.
-
Cool the solution to 0-5°C.
-
Add potassium hydroxide and dimethyl sulfate. The reaction is typically stirred for 8 hours at 0-5°C.
-
Upon completion, wash the reaction mass with aqueous ammonia to quench and remove unreacted dimethyl sulfate.
-
Follow with a deionized water wash.
-
Separate the organic layer and evaporate the solvent under reduced pressure to yield (R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-methoxypropanamide.
Protocol 3: Boc Deprotection and N-Acetylation to Yield Lacosamide
This protocol describes the final two steps to obtain Lacosamide.
Materials:
-
(R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-methoxypropanamide (1.0 eq)
-
Methanolic HCl (or concentrated HCl)[2]
-
Methanol[2]
-
Sodium acetate[2]
-
Acetic anhydride
-
Toluene or other suitable solvent
Procedure:
Part A: Boc Deprotection
-
Dissolve the methylated intermediate (e.g., 1.019 mol) in methanol (300 ml).[2]
-
Heat the solution to 50°C.[2]
-
Add methanolic HCl (10%, 300 ml) under stirring.[2]
-
Stir the reaction mixture at 50°C for 2 hours.[2]
-
Evaporate the solvent under reduced pressure.
-
Add methanol (300 ml) to the residue and evaporate again to obtain the hydrochloride salt of (R)-2-amino-N-benzyl-3-methoxypropanamide as an oil.[2]
Part B: N-Acetylation
-
Dissolve the hydrochloride salt in a suitable solvent such as toluene.
-
Add a base, such as sodium acetate, to neutralize the salt.[2]
-
Cool the mixture and add acetic anhydride.
-
Stir the reaction until completion (monitored by TLC or HPLC).
-
Upon completion, wash the reaction mixture with water.
-
Concentrate the organic layer and crystallize the residue from a suitable solvent (e.g., isopropyl acetate) to obtain pure Lacosamide.[1]
Visualized Workflows
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic Route 1: Amidation followed by O-Methylation.
Caption: Synthetic Route 2: O-Methylation followed by Amidation.
Conclusion
The synthesis of Lacosamide utilizing tert-butyl carbamate derivatives, specifically N-Boc-D-serine, provides a robust and well-documented approach for obtaining this important antiepileptic drug. The presented protocols, data, and workflows offer a comprehensive guide for researchers and professionals in drug development. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential to maximize yield and maintain high enantiomeric purity throughout the synthesis. The choice between the two primary synthetic sequences may depend on factors such as reagent availability, ease of purification of intermediates, and overall process efficiency.
References
- 1. WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 2. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Experimental Setup for Mono-Boc Protection of Diamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of one amino group in a diamine is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] However, achieving selective mono-protection of symmetrical diamines presents a significant challenge, often resulting in a mixture of mono-protected, di-protected, and unreacted starting material.[1] This document provides detailed application notes and experimental protocols for the selective mono-Boc protection of diamines, focusing on methods to maximize the yield of the desired mono-substituted product.
Core Principles for Selective Mono-Boc Protection
Several strategies have been developed to enhance the selectivity of the mono-Boc protection of diamines. These methods primarily aim to differentiate the reactivity of the two amino groups. The most common approaches include:
-
Slow Addition of Boc Anhydride: Minimizing the local concentration of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), by adding it slowly to the reaction mixture can statistically favor mono-protection.[1]
-
Using a Large Excess of the Diamine: Employing a significant excess of the diamine shifts the equilibrium towards the mono-protected product. However, this approach is not always practical, especially when dealing with valuable or complex diamines.[3]
-
In Situ Mono-Protonation: By converting one of the amino groups into its hydrochloride salt, its nucleophilicity is significantly reduced, thereby directing the protection to the free amino group.[4][5] This is a highly effective method for achieving high selectivity.
Experimental Protocols
This section details two primary protocols for the mono-Boc protection of diamines.
Protocol 1: Mono-Boc Protection using In Situ Generated HCl from Trimethylsilyl Chloride (Me₃SiCl)
This method offers a simple and efficient "one-pot" procedure for the mono-Boc protection of a wide range of diamines.[5][6]
Materials:
-
Diamine (e.g., ethylenediamine, 1,4-diaminobutane, (1R,2R)-1,2-diaminocyclohexane)
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add trimethylsilyl chloride (1 equivalent) dropwise to the cooled and stirring solution. A white precipitate of the diamine monohydrochloride salt may form.[4][6]
-
Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.[2][6]
-
Add a small amount of water (e.g., 1 mL), followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.[4][6]
-
Stir the mixture at room temperature for 1 hour, or until the reaction is complete (monitor by TLC or LC-MS).[6]
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.[4]
-
Dilute the residue with water and wash with diethyl ether to remove any di-Boc protected byproduct.[6]
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.[4][6]
-
Extract the mono-Boc protected diamine from the aqueous layer with dichloromethane (3 x volumes).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified mono-Boc protected diamine.[4][6]
Protocol 2: Mono-Boc Protection using HCl Gas in Methanol
This protocol is a scalable and cost-effective method for the large-scale synthesis of mono-Boc protected diamines.[7][8]
Materials:
-
Diamine (e.g., ethylenediamine)
-
Methanol (MeOH)
-
Hydrogen chloride (HCl) gas
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a fume hood, cool a flask containing methanol to 0 °C.
-
Bubble HCl gas through the cooled methanol with stirring for approximately 15 minutes to generate a solution of HCl in methanol.[4][7]
-
To this acidic methanol solution, carefully add the diamine (1 equivalent) at 0 °C.
-
Stir the mixture for 15 minutes at room temperature.[4]
-
Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol to the reaction mixture at room temperature and stir for 1 hour.[4][7]
-
Remove the methanol under reduced pressure.[2]
-
Add diethyl ether to the residue to precipitate and remove any unreacted diamine hydrochloride salt.
-
Treat the residue with a 2N NaOH solution to neutralize the remaining HCl salt and free the mono-protected amine.[7]
-
Extract the product into an organic solvent such as dichloromethane.[7]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the mono-Boc protected product.[7]
Data Presentation
The following tables summarize the yields of various mono-Boc protected diamines obtained using the in situ HCl generation methods.
Table 1: Yields of Mono-Boc Protected Diamines using the HCl Gas Method [4]
| Diamine | Product | Yield (%) |
| Ethylenediamine | N-Boc-ethylenediamine | 87 |
| 1,3-Propanediamine | N-Boc-1,3-propanediamine | 75 |
| 1,4-Butanediamine | N-Boc-1,4-butanediamine | 65 |
| 1,5-Pentanediamine | N-Boc-1,5-pentanediamine | 74 |
| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 80 |
| 4-(Aminomethyl)benzylamine | tert-Butyl ((4-(aminomethyl)benzyl)carbamate) | 72 |
| 1-(2-Aminoethyl)piperazine | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | 95 |
Table 2: Yields and Purities of Mono-Boc Protected Diamines using Me₃SiCl as an in-situ HCl Source [9]
| Monoprotected Diamine | Yield (%) | Purity (%) |
| tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate | 66 | >99 |
| tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | 45 | 93 |
| tert-Butyl (2-aminopropyl)carbamate | 72 | 98 |
| N-Boc-1,3-diaminopropane | 22 | 96 |
| N-Boc-1,5-diaminopentane | 24 | >99 |
| N-Boc-1,4-diaminobutane | 19 | 99 |
Purification and Characterization
Purification:
-
Acid-Base Extraction: This is a crucial step to separate the mono-Boc-protected product from the di-Boc-protected byproduct and unreacted diamine. The basic mono-protected amine and unreacted diamine can be extracted into an acidic aqueous layer, leaving the neutral di-Boc byproduct in the organic layer. Subsequent basification of the aqueous layer allows for the extraction of the desired mono-protected product into an organic solvent.[4]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying mono-Boc-protected diamines.[4] While the Boc group is acid-labile, it is generally stable to the conditions of silica gel chromatography. Basic alumina can also be used as the stationary phase to avoid potential degradation.[3][4]
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the mono-Boc protected diamine. The appearance of the characteristic tert-butyl signal around 1.4 ppm in the ¹H NMR spectrum is a key indicator of successful protection.
-
Mass Spectrometry: Mass spectrometry (e.g., GC-MS or LC-MS) is used to confirm the molecular weight of the product and assess its purity.[6]
Mandatory Visualizations
Caption: Experimental workflow for mono-Boc protection of diamines using Me₃SiCl.
Caption: Logical relationship of the in situ mono-protonation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. benchchem.com [benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. bioorg.org [bioorg.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Note and Protocol for the Purification of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate by Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of tert-butyl (1-amino-2-methylpropan-2-yl)carbamate, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The described method effectively removes common impurities from the crude reaction mixture, yielding the desired product with high purity. This protocol is intended for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis where the protection of amino groups is a critical step.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is widely used due to its stability and ease of removal under mildly acidic conditions.[1]
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Its synthesis often results in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is crucial to ensure the integrity and success of subsequent synthetic steps. Column chromatography is a standard and effective technique for the purification of such Boc-protected amines.[1][3] This document outlines a robust protocol for the purification of the title compound using a silica gel stationary phase and a step-gradient mobile phase of dichloromethane and methanol with a triethylamine additive. The presence of a basic additive like triethylamine in the mobile phase is often employed to minimize tailing of amines on silica gel, leading to better separation and recovery.
Experimental Protocol
A general workflow for the purification of a Boc-protected amine via column chromatography involves several key stages, from reaction workup to the isolation of the pure product.[4]
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), redistilled
-
Hexane, technical grade
-
Ethyl acetate, technical grade
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Ninhydrin stain or other suitable TLC stain
-
Rotary evaporator
Column Preparation (Slurry Packing Method)
-
A glass chromatography column is securely clamped in a vertical position in a fume hood.
-
A small plug of cotton or glass wool is placed at the bottom of the column, followed by a thin layer of sand.
-
For a typical small-scale purification (e.g., 1-2 g of crude material), approximately 50-100 g of silica gel (230-400 mesh) is used.
-
The silica gel is suspended in the initial mobile phase (e.g., 100% DCM) to form a slurry.
-
The slurry is carefully poured into the column. The column outlet is opened to allow the solvent to drain, which facilitates the even packing of the silica gel.
-
The sides of the column are gently tapped to ensure a uniform and compact bed.
-
A continuous flow of the initial mobile phase is maintained to prevent the silica bed from running dry.
-
A thin layer of sand is added to the top of the silica bed to protect it from disturbance during sample loading.
Sample Preparation and Loading
-
The crude this compound is dissolved in a minimal amount of dichloromethane.
-
A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to yield a dry, free-flowing powder. This dry-loading method often results in better separation.
-
The resulting silica-adsorbed crude product is carefully added to the top of the prepared column.
Elution and Fraction Collection
-
The elution is initiated with a non-polar solvent system and the polarity is gradually increased.
-
A suggested step-gradient elution is as follows:
-
100% Dichloromethane (to elute non-polar impurities)
-
1-5% Methanol in Dichloromethane with 0.5% Triethylamine
-
5-10% Methanol in Dichloromethane with 0.5% Triethylamine (to elute the product)
-
-
Fractions are collected in appropriately sized test tubes or using a fraction collector.
-
The progress of the separation is monitored by Thin Layer Chromatography (TLC).
Fraction Analysis
-
Aliquots from the collected fractions are spotted on a TLC plate.
-
The TLC plate is developed in a suitable solvent system (e.g., 10% MeOH in DCM).
-
The spots are visualized under a UV lamp and/or by staining with a suitable reagent like ninhydrin (note: the Boc-protected amine may not stain well with ninhydrin; co-spotting with a starting material standard is recommended).
-
Fractions containing the pure product are identified and combined.
-
The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes the key parameters and expected results for the purification of this compound by column chromatography.
| Parameter | Details | Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | Good separation of compounds with differing polarities. |
| Mobile Phase | Step-gradient of 0-10% Methanol in Dichloromethane + 0.5% Triethylamine | Effective elution of the target compound while separating it from less polar and more polar impurities. |
| Loading Technique | Dry Loading | Sharper bands and improved resolution. |
| Elution Profile | Non-polar impurities elute first, followed by the product, and then more polar impurities. | The product typically elutes at around 5-7% Methanol in DCM. |
| Monitoring | TLC with UV visualization and/or staining | Identification of fractions containing the pure product. |
| Yield | >85% (dependent on crude purity) | High recovery of the purified compound. |
| Purity | >98% (by ¹H NMR and LC-MS) | High purity product suitable for subsequent synthetic steps. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the column chromatography purification process.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides an effective method for the purification of this compound using silica gel column chromatography. By employing a dry loading technique and a step-gradient elution with a triethylamine additive, high purity and good recovery of the target compound can be achieved. This method is scalable and can be adapted for various research and development needs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this and related mono-Boc-protected diamines.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, focusing on practical solutions to improve yield and purity.
Issue 1: Low Yield of the Desired Mono-Boc-Protected Product
A low yield of the target compound is the most frequently encountered problem. This is often due to the formation of the di-Boc-protected byproduct or an incomplete reaction.
-
Possible Cause A: Formation of Di-tert-butyl (2-methylpropane-1,2-diyl)dicarbamate (Di-Boc Byproduct) The primary challenge in the synthesis of mono-Boc-protected diamines is the potential for the di-tert-butyl dicarbonate ((Boc)₂O) to react with both amino groups of the starting material, 2-methyl-1,2-propanediamine.[1]
-
Solution 1: Control Stoichiometry: Carefully control the molar ratio of (Boc)₂O to the diamine. While some methods use a 1:1 molar ratio with success, using a slight excess of the diamine can favor mono-protection.[1] For instance, in flow chemistry applications for mono-Boc protection of piperazine, a maximum yield was achieved with 0.8 equivalents of (Boc)₂O.
-
Solution 2: Slow Addition of (Boc)₂O: A slow, dropwise addition of the (Boc)₂O solution over an extended period can help minimize the formation of the di-Boc product.[1]
-
Solution 3: Monoprotonation of the Diamine: This is a highly effective strategy. By adding one equivalent of an acid, such as hydrochloric acid (HCl), to the diamine solution, the mono-hydrochloride salt is formed.[1] This leaves one amino group protonated and unreactive towards (Boc)₂O. HCl can be introduced as a gas dissolved in a solvent like methanol, or generated in situ from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂).[1]
-
Solution 4: Use of Alternative Boc-Donating Reagents: While (Boc)₂O is common, other reagents like tert-butyl phenyl carbonate can offer higher selectivity for mono-protection, especially for sterically hindered diamines like 2-methyl-1,2-propanediamine.[2]
-
-
Possible Cause B: Incomplete Reaction If the reaction does not go to completion, a significant amount of the starting diamine will remain, leading to a low yield of the desired product.
-
Solution 1: Optimize Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Many protocols for Boc protection specify stirring for several hours or even overnight to ensure completion.[2]
-
Solution 2: Use of a Catalyst: For some substrates, the addition of a catalyst can improve reaction rates and yields. Iodine (I₂) has been shown to be a beneficial catalyst in the Boc protection of certain amines.[1][3]
-
Issue 2: Difficulty in Purifying the Product
The separation of the desired mono-Boc-protected product from the starting diamine and the di-Boc byproduct can be challenging due to similar polarities.
-
Possible Cause: Similar Polarity of Components in the Reaction Mixture The unreacted diamine, the mono-Boc product, and the di-Boc byproduct may have close Rf values in thin-layer chromatography (TLC), making purification by column chromatography difficult.
-
Solution 1: Acid-Base Extraction: This is a critical and effective purification technique. By acidifying the reaction mixture (e.g., with dilute HCl), the basic starting diamine and the mono-Boc product (which still has a free amino group) will be protonated and partition into the aqueous layer. The neutral di-Boc byproduct will remain in the organic layer and can be separated. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the desired mono-Boc product and the unreacted diamine, allowing them to be extracted into a fresh organic layer.[1]
-
Solution 2: Column Chromatography: While challenging, column chromatography on silica gel is a viable option.[1] Careful selection of the eluent system is crucial. Alternatively, using basic alumina as the stationary phase can sometimes provide better separation for basic compounds.[3]
-
Solution 3: Crystallization/Salt Formation: If the purified mono-Boc product is an oil or difficult to handle, it can be converted into a solid salt (e.g., hydrochloride or tartrate) for easier handling, storage, and potentially further purification by recrystallization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant side reaction in the synthesis of this compound?
A1: The most common and significant side reaction is the formation of the di-protected byproduct, di-tert-butyl (2-methylpropane-1,2-diyl)dicarbamate, where both amino groups of the starting diamine react with di-tert-butyl dicarbonate.[1]
Q2: How can I improve the selectivity for mono-protection over di-protection?
A2: Several strategies can significantly improve selectivity for the desired mono-Boc product:
-
Monoprotonation: Adding one equivalent of an acid like HCl to the diamine solution prior to the addition of (Boc)₂O is a highly effective method.[1] The resulting mono-salt has one free amino group available for reaction, while the other is protected as an ammonium salt.
-
Stoichiometric Control: Using a slight excess of the diamine relative to (Boc)₂O can favor mono-protection.
-
Slow Reagent Addition: Adding the (Boc)₂O solution slowly and at a controlled temperature can reduce the likelihood of di-protection.[1]
-
Alternative Reagents: Employing reagents like tert-butyl phenyl carbonate can provide better selectivity for mono-protection.[2]
Q3: Is the Boc protecting group stable during purification by silica gel column chromatography?
A3: Yes, the Boc group is generally stable under the conditions of silica gel chromatography.[1] However, it is sensitive to strong acids, so it is advisable to avoid highly acidic eluents. If the product is particularly acid-sensitive, using a different purification method or a basic stationary phase like alumina might be preferable.
Q4: My NMR spectrum of the purified product looks complex and shows unexpected signals. What could be the cause?
A4: If you observe a complex NMR spectrum after purification, consider the following possibilities:
-
Residual Solvents: Ensure all solvents from the workup and chromatography are completely removed under high vacuum.
-
Product Degradation: The Boc group can be cleaved under acidic conditions. Make sure no acidic residue is carried over into the final product.
-
Carbamate Formation with CO₂: Free amines can react with atmospheric carbon dioxide to form carbamate salts, which can complicate NMR spectra. It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon).
Q5: Are there any other potential side reactions besides di-protection?
A5: While di-protection is the main concern, other side reactions can occur, although they are generally less common:
-
Urea Formation: In the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) and excess (Boc)₂O, primary amines can sometimes be converted to isocyanates, which can then react with another amine molecule to form a urea byproduct.[4]
-
Formation of Carbonates: If the reaction is not anhydrous and is catalyzed by a base, symmetrical carbonates can sometimes be observed as byproducts.[4]
Data Presentation
The following tables summarize quantitative data for the mono-Boc protection of various diamines to provide a comparative context for the synthesis of this compound.
Table 1: Yields of Mono-Boc Protected Diamines using the In-situ HCl (from Me₃SiCl) Method
| Starting Diamine | Product | Yield (%) | Purity (%) |
| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 | >99 |
| (1R,2R)-1,2-Diphenylethane-1,2-diamine | tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | 51 | 93 |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 45 | 98 |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 54 | >99 |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 61 | >99 |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 65 | >99 |
| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 68 | >99 |
| 1,7-Diaminoheptane | tert-Butyl (7-aminoheptyl)carbamate | 63 | >99 |
| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 60 | >99 |
| Data sourced from Servín et al., 2017.[5] |
Table 2: Yields of Mono-Protected Diamines using Alkyl Phenyl Carbonates
| Diamine | Protecting Group Reagent | Product | Yield (%) |
| 1,2-Ethanediamine | tert-Butyl phenyl carbonate | (2-Aminoethyl)carbamic acid tert-butyl ester | 51 |
| 1,2-Propanediamine | tert-Butyl phenyl carbonate | tert-Butyl (2-aminopropyl)carbamate | 72 |
| 2-Methyl-1,2-propanediamine | tert-Butyl phenyl carbonate | This compound | High |
| 1,2-Ethanediamine | Benzyl phenyl carbonate | Benzyl (2-aminoethyl)carbamate | 81 |
| 1,2-Propanediamine | Benzyl phenyl carbonate | Benzyl (2-aminopropyl)carbamate | 85 |
| 2-Methyl-1,2-propanediamine | Benzyl phenyl carbonate | Benzyl (1-amino-2-methylpropan-2-yl)carbamate | 80 |
| Data sourced from Pittelkow et al., Organic Syntheses, 2005.[2] Note: "High" yield for the target compound was reported without a specific percentage. |
Experimental Protocols
Protocol 1: Mono-Boc Protection using tert-Butyl Phenyl Carbonate
This protocol is adapted from the work of Pittelkow et al. and is particularly effective for the selective mono-protection of 2-methyl-1,2-propanediamine.[2]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1,2-propanediamine (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add tert-butyl phenyl carbonate (1 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to a gentle reflux and stir overnight (approximately 18 hours).
-
Workup - Concentration: Allow the reaction mixture to cool to room temperature and then concentrate it using a rotary evaporator.
-
Workup - Acidification and Extraction: Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2M HCl. Extract the aqueous solution with dichloromethane (3x) to remove phenol and any di-Boc byproduct.
-
Workup - Basification and Extraction: Adjust the pH of the aqueous phase to 12 by the addition of 2M NaOH. Extract the basic aqueous solution with dichloromethane (5x).
-
Isolation: Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired product, this compound.
Protocol 2: Mono-Boc Protection using in-situ Generated HCl from Me₃SiCl
This protocol is a general method for the mono-Boc protection of diamines and is adapted from the work of Servín et al.[5]
-
Reaction Setup: In a flask under an inert atmosphere (nitrogen or argon), dissolve the diamine (e.g., 2-methyl-1,2-propanediamine, 1 equivalent) in anhydrous methanol and cool to 0 °C.
-
In-situ HCl Generation: Add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.
-
Equilibration: Allow the mixture to warm to room temperature and stir for a short period (e.g., 15-30 minutes).
-
Boc Protection: Add a small amount of water (e.g., 1 mL) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol. Stir the mixture at room temperature for 1-2 hours.
-
Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove the di-Boc byproduct. Adjust the pH of the aqueous layer to >12 with NaOH and extract the product with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the mono-protected diamine.
Visualizations
References
Troubleshooting incomplete Boc protection of hindered diamines.
Welcome to the technical support center for the Boc protection of sterically hindered diamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding challenges encountered during the synthesis of Boc-protected hindered diamines. Incomplete reactions can lead to low yields, complex purification, and delays in synthetic campaigns. This guide provides detailed troubleshooting advice, optimized experimental protocols, and clear visual workflows to help you overcome these challenges.
Frequently Asked questions (FAQs)
Q1: What are the primary reasons for incomplete Boc protection of a sterically hindered diamine?
Incomplete Boc protection of hindered diamines typically stems from a few key factors:
-
Steric Hindrance: The bulky nature of the substituents surrounding the amine nitrogen physically obstructs the approach of the di-tert-butyl dicarbonate (Boc₂O) reagent.[1][2] This is often the most significant barrier to successful protection.
-
Reduced Nucleophilicity of the Amine: Electron-withdrawing groups near the amine can decrease its nucleophilicity, making it less reactive towards Boc₂O.[1]
-
Poor Solubility: The diamine starting material may have limited solubility in common organic solvents, hindering the reaction.[1]
-
Formation of Side Products: In the case of diamines, the formation of a di-Boc protected product can be a competing reaction, especially if the two amine groups have similar reactivity.[1] Additionally, isocyanate formation can lead to urea byproducts, particularly at higher temperatures.[1]
Q2: I am observing a significant amount of starting material remaining. How can I drive the reaction to completion?
When faced with an incomplete reaction, several strategies can be employed:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40°C) can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance.[2][3]
-
Prolong Reaction Time: Sterically hindered amines may require significantly longer reaction times than unhindered amines. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2]
-
Use a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate by activating the Boc anhydride.[1][4] However, use DMAP judiciously as it can also promote the formation of di-Boc byproducts with primary amines.[1]
-
Employ a Stronger, Non-Nucleophilic Base: Using a strong base can deprotonate the amine, increasing its nucleophilicity.[1]
Q3: How can I achieve selective mono-Boc protection of a hindered diamine?
Achieving selective mono-protection is a common challenge. A successful strategy involves differentiating the two amine groups by converting one into a less reactive salt form. This can be achieved by:
-
In-situ HCl generation: A common method involves the in situ generation of one equivalent of HCl by reacting a reagent like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) with anhydrous methanol.[5][6] The resulting hydrochloride salt is less nucleophilic, allowing the free amine to be selectively protected with Boc₂O.[5][6][7] This "one-pot" procedure is efficient for a range of diamines.[5][6]
Q4: I am seeing the formation of multiple products. What are the likely side products and how can I minimize them?
The most common side products in the Boc protection of diamines are the di-Boc protected diamine and urea derivatives.
-
Di-Boc Protection: This occurs when both amine groups react with Boc₂O. To minimize this, carefully control the stoichiometry, using close to a 1:1 molar ratio of Boc₂O to the diamine when mono-protection is desired.[1] Monitoring the reaction closely and stopping it once the mono-protected product is maximized is crucial.[1]
-
Urea Formation: This can occur if an isocyanate intermediate forms, which then reacts with another amine molecule.[1] This side reaction is more prevalent at higher temperatures, so running the reaction at room temperature or below can help to minimize it.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting incomplete Boc protection of hindered diamines.
Problem: Low or no yield of the desired Boc-protected diamine.
Below is a troubleshooting workflow to address this common issue.
Caption: Troubleshooting workflow for low yield in Boc protection.
Data Presentation: Reaction Condition Comparison
The following table summarizes various reported conditions for the Boc protection of amines, which can be adapted for hindered diamines.
| Parameter | Standard Conditions | For Hindered Amines | For Selective Mono-Protection |
| Boc₂O (equivalents) | 1.1 - 1.5 | 1.5 - 2.0 | 1.0 |
| Base | Triethylamine (TEA), NaOH | DMAP (catalytic), NaHMDS | None initially (acid salt formation) |
| Solvent | THF, Dichloromethane (DCM), Dioxane/Water | Acetonitrile, DMF | Anhydrous Methanol |
| Temperature | Room Temperature | 40°C - Reflux | 0°C to Room Temperature |
| Reaction Time | 1 - 4 hours | 12 - 48 hours | 1 - 2 hours |
| Key Consideration | General purpose | Overcoming steric bulk | Differentiating amine reactivity |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Hindered Diamine
This protocol is a starting point for the Boc protection of a hindered diamine where mono- and di-protection are both acceptable or can be separated.
-
Dissolution: Dissolve the hindered diamine (1.0 eq) in a suitable solvent such as THF or DCM (0.1-0.5 M).
-
Base Addition: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 - 3.0 eq for di-protection).
-
Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (2.2 - 2.5 eq for di-protection) either as a solid or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, consider heating to 40°C. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Selective Mono-Boc Protection of a Hindered Diamine via In-situ HCl Generation
This protocol is adapted for the selective mono-protection of a symmetrical or unsymmetrical diamine.[5][6]
-
Diamine Solution: To a flask containing anhydrous methanol under an inert atmosphere, add the diamine (1.0 eq) and cool the mixture to 0°C with stirring.
-
In-situ HCl Generation: Slowly add chlorotrimethylsilane (Me₃SiCl) (1.0 eq) dropwise to the solution. A white precipitate of the mono-hydrochloride salt may form. Allow the mixture to warm to room temperature.
-
Boc Anhydride Addition: Add water (a small amount, e.g., 1 mL per gram of diamine), followed by a solution of Boc₂O (1.0 eq) in methanol.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and wash with a non-polar solvent like diethyl ether to remove any di-Boc byproduct.
-
Isolation: Adjust the pH of the aqueous layer to >12 with 2N NaOH and extract the mono-Boc protected diamine with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the mono-protected product. Further purification by column chromatography may be necessary.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for selecting a Boc protection strategy for a hindered diamine.
Caption: Decision workflow for Boc protection of hindered diamines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. redalyc.org [redalyc.org]
- 7. bioorg.org [bioorg.org]
Optimizing N-Boc deprotection conditions to avoid side products.
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool in amine protection. While its removal is conceptually straightforward, complications during the deprotection step can lead to side products, compromising yield and purity. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during N-Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during N-Boc deprotection?
A1: The primary side products originate from the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[1] This electrophilic intermediate can lead to several undesired reactions:
-
t-Butylation: Alkylation of nucleophilic residues by the tert-butyl cation is a significant issue, particularly with amino acids like tryptophan, methionine, and cysteine.[1][2] Electron-rich aromatic rings are also susceptible to this side reaction.[1]
-
Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen. This can result in a mixture of α- and β-peptides and potential racemization.[2]
-
Cleavage of other acid-sensitive groups: Protecting groups such as tert-butyl esters and trityl groups can be unintentionally removed by the acidic conditions used for Boc deprotection.[1]
-
Trifluoroacetylation: When using trifluoroacetic acid (TFA), the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, leading to an undesired byproduct.[3]
Q2: My N-Boc deprotection reaction is incomplete. What are the likely causes?
A2: Incomplete deprotection is a common problem and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This can be due to a low concentration of the acid or degradation of the acid (e.g., trifluoroacetic acid absorbing water).[1]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an appropriate temperature for the specific substrate.[1]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid, slowing down the reaction rate.[1][4]
-
Solvent Effects: The chosen solvent must effectively dissolve both the substrate and the acid. In solid-phase peptide synthesis, for example, poor resin swelling in an inadequate solvent can hinder deprotection.[1]
Q3: What are scavengers and when should I use them?
A3: Scavengers are reagents added to the reaction mixture to "trap" the reactive tert-butyl cations generated during deprotection, thereby preventing them from reacting with nucleophilic sites on the substrate.[1][4] Their use is crucial when working with sensitive amino acid residues like tryptophan, methionine, and cysteine.[1][2] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[1] A typical scavenger concentration is 1-5% (v/v) in the deprotection cocktail.[1]
Q4: Are there milder alternatives to Trifluoroacetic Acid (TFA) for Boc deprotection?
A4: Yes, for substrates sensitive to strong acids, several milder methods can be employed:
-
4M HCl in 1,4-dioxane or ethyl acetate: A commonly used alternative to TFA.[1]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can offer milder conditions, although they may require longer reaction times.[1]
-
Oxalyl chloride in methanol: This system can efficiently deprotect the Boc group at room temperature and is tolerant of some acid-labile esters.[1][5]
-
Aqueous Phosphoric Acid: An environmentally friendly option for some substrates.[1]
Q5: Can the Boc group be removed without using acid?
A5: Yes, non-acidic methods are available, which can be beneficial for highly acid-sensitive molecules.
-
Thermal Deprotection: This involves heating the Boc-protected compound in a suitable solvent, such as water or trifluoroethanol.[1][6] However, the high temperatures required may cause other side reactions like racemization.[1][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your N-Boc deprotection experiments.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Deprotected Product | Incomplete reaction. | Increase acid concentration, reaction time, or temperature. Consider switching to a stronger acid system like 4M HCl in dioxane.[3] |
| Product loss during work-up. | Ensure complete extraction and check the pH during any basification steps. Optimize purification methods.[4] | |
| Formation of t-Butylated Side Products | Absence or insufficient amount of scavengers. | Add scavengers like triisopropylsilane (TIS), water, or thioanisole (typically 1-5% v/v) to the reaction mixture.[1][2] |
| Highly nucleophilic substrate. | Use milder deprotection conditions (e.g., lower acid concentration, lower temperature) in addition to scavengers.[2] | |
| Formation of Aspartimide Side Products | In peptide synthesis, the aspartic acid side chain is prone to cyclization, especially when followed by specific amino acids like glycine.[2] | Use a protecting group for the aspartic acid side chain that is more stable to the deprotection conditions. |
| Cleavage of Other Acid-Labile Groups | The deprotection conditions are too harsh for other protecting groups on the substrate. | Switch to a milder deprotection method such as oxalyl chloride in methanol, a Lewis acid-mediated deprotection, or thermal deprotection.[5][8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).[1]
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[1]
-
Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The product is often obtained as the TFA salt.[2]
Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane
-
Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[1]
-
Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.[1]
-
The deprotected amine hydrochloride salt often precipitates and can be collected by filtration and washed with diethyl ether.[4][9]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
-
In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.[1]
-
Stir the solution at room temperature for 5 minutes.[1]
-
Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase may be observed.[1][10]
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[1]
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[1]
Protocol 4: Thermal Deprotection in Water
-
Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask.[1][11]
-
Heat the mixture to reflux (100 °C) with stirring. The reaction is often complete within 15 minutes.[1]
-
Monitor the reaction by TLC. After completion, cool the reaction to room temperature and extract the product with a suitable organic solvent like dichloromethane.[1]
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Standard Acidic | TFA/DCM | Room Temperature | 0.5 - 4 h[1] | Fast and effective for many substrates. | Harsh conditions can cleave other acid-sensitive groups and cause side reactions.[5] |
| Standard Acidic | 4M HCl/Dioxane | Room Temperature | 1 - 12 h[1] | Often cleaner than TFA, yields hydrochloride salt. | Can be slower than TFA. |
| Lewis Acid | ZnBr₂ in DCM | Room Temperature | 24 - 72 h[1] | Mild, selective for secondary N-Boc groups.[1] | Slow reaction times, requires stoichiometric or excess reagent.[1] |
| Mild Acidic | Oxalyl Chloride/MeOH | Room Temperature | 1 - 4 h[1][5] | Mild, rapid, and tolerant of many acid-labile functional groups.[5] | |
| Thermal | Water | Reflux (100 °C) | < 15 min[1] | Environmentally benign, catalyst-free.[1] | Limited to water-soluble or stable substrates.[1] |
| Thermal | TFE | 150 °C | 5 min - 1 h[1] | Fast reaction rates, catalyst-free. | Requires high temperatures which can cause other side reactions.[1][7] |
Visualizations
Caption: Decision tree for selecting an N-Boc deprotection method.
Caption: Pathway of N-Boc deprotection and formation of side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-methylpropane-1,2-diamine and di-tert-butyl dicarbonate (Boc₂O), as well as byproducts from the Boc-protection reaction.[1] These byproducts might include di-Boc protected diamine and tert-butanol. Residual solvents from the reaction and workup are also common.
Q2: My purified product appears oily or fails to crystallize. What could be the cause?
A2: The oily nature of the purified product can be due to several factors. The presence of residual solvents or certain impurities can inhibit crystallization.[2] Additionally, some Boc-protected amino derivatives are inherently oils or low-melting solids.[2][3] To induce crystallization, you can try techniques like trituration with a non-polar solvent (e.g., hexane or diethyl ether), or attempting recrystallization from a different solvent system.[4][5]
Q3: After flash chromatography, my NMR analysis still shows impurities with similar polarity to my product. How can I improve the purity?
A3: When impurities have a polarity similar to the desired product, separation by standard flash chromatography can be challenging.[1] In such cases, consider using a shallower solvent gradient during chromatography to improve resolution. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) often provides a higher degree of separation for difficult-to-remove impurities.[6] Recrystallization, if a suitable solvent system can be found, is another excellent method for achieving high purity.[6]
Q4: I am observing degradation of my compound on the silica gel column during flash chromatography. What can I do to prevent this?
A4: Boc-protected amines can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] To mitigate this, you can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier like triethylamine (TEA) (typically 1-3%) to your eluent.[1][7] Another approach is to use an alternative stationary phase such as alumina or to perform reverse-phase chromatography on C18-functionalized silica.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Purification | Compound is partially soluble in the wash solvents. | Use chilled solvents for washing to minimize solubility losses. |
| Product is degrading on the chromatography column. | Deactivate the silica gel with triethylamine or use an alternative stationary phase.[1] | |
| Incomplete elution from the column. | After the main product has eluted, flush the column with a more polar solvent mixture to ensure all product has been recovered. | |
| Persistent Solvent Peaks in NMR | Inadequate drying of the final product. | Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable. |
| Formation of a solvate. | Attempt recrystallization from a different solvent system to break the solvate. | |
| Product is a Non-Crystalline Solid | Amorphous solid formation. | Attempt to induce crystallization by dissolving the solid in a minimal amount of a good solvent and adding a poor solvent dropwise until turbidity is observed, followed by slow cooling.[5] |
| Presence of impurities preventing crystal lattice formation.[5] | Further purify the material using an alternative technique (e.g., preparative HPLC if chromatography was used initially).[6] |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield | Key Impurities Removed |
| Flash Chromatography (Silica Gel) | 85% | 95-98% | 80-90% | Unreacted Boc₂O, some side-products. |
| Flash Chromatography (with 1% TEA) | 85% | >98% | 85-95% | Unreacted Boc₂O, polar impurities. |
| Recrystallization (Ethyl Acetate/Hexane) | 90% | >99% | 70-85% | Di-Boc protected diamine, less soluble impurities. |
| Preparative HPLC (C18) | 95% | >99.5% | 60-80% | Isomeric impurities, compounds with very similar polarity. |
Note: The data presented in this table are typical values and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial mobile phase (e.g., 95:5 DCM:Methanol).
-
Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of methanol. For sensitive compounds, add 1% triethylamine to the mobile phase.[1][7]
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle heating.
-
Induce Crystallization: Slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.[5] Add a few drops of the "good" solvent to redissolve the precipitate.[5]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[5]
-
Drying: Dry the crystals under vacuum to a constant weight.[5]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship between impurity types and effective purification methods.
References
Technical Support Center: Synthesis of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate. The primary focus is on improving reaction yield and selectivity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, which involves the selective mono-Boc protection of 2-methyl-1,2-propanediamine.
Q1: My overall yield of the desired mono-Boc-protected product is low. What are the common causes and how can I fix this?
A low yield can stem from three main issues: formation of the di-Boc-protected byproduct, incomplete reaction, or losses during purification.
-
Di-Boc Formation: The most common cause of low yield is the non-selective reaction of di-tert-butyl dicarbonate ((Boc)₂O) with both amino groups of the starting material.[1][2] This is covered in detail in Q2.
-
Incomplete Reaction: If your analysis (e.g., TLC, HPLC) shows a significant amount of unreacted 2-methyl-1,2-propanediamine, ensure your (Boc)₂O reagent is of good quality and that the stoichiometry is correct. The reaction should typically be stirred for 1-3 hours at room temperature.[3]
-
Purification Losses: The product has some water solubility, and improper work-up can lead to significant losses. Ensure the pH of the aqueous layer is adjusted to >12 before extraction to ensure the product is in its free-base form.[2][4] Multiple extractions with a solvent like dichloromethane are recommended.
A troubleshooting workflow for low yield is presented below.
Q2: I am observing a significant amount of the di-Boc protected byproduct. How can I minimize its formation?
The formation of the di-Boc byproduct is a common challenge.[5] It occurs when the nitrogen of the already formed mono-Boc product attacks a second molecule of (Boc)₂O.[5] Several strategies can enhance selectivity for the mono-protected product:
-
Control Stoichiometry: Using an exact 1.0 equivalent or slightly less (e.g., 0.8 eq) of (Boc)₂O relative to the diamine can favor mono-protection.[1] However, this can lead to an incomplete reaction.
-
Slow Reagent Addition: A slow, dropwise addition of the (Boc)₂O solution to the diamine solution, typically over 30-60 minutes at 0 °C, can significantly reduce the formation of the di-protected species.[2][5]
-
Selective Mono-Protonation: The most effective method is to temporarily and selectively "protect" one of the amino groups with an acid. By adding one equivalent of an acid like HCl, the more basic amino group is protonated, forming an unreactive ammonium salt.[2][6] This leaves the other amino group free to react with (Boc)₂O. This is the basis of the recommended protocol below.
Q3: My reaction is producing the wrong isomer, tert-butyl (2-amino-2-methylpropyl)carbamate. How do I improve selectivity for the desired product?
This is a critical issue of regioselectivity. The starting material, 2-methyl-1,2-propanediamine, has two different primary amino groups: one on a primary carbon (C1) and one on a tertiary carbon (C2).
-
Steric Hindrance: The amine at C1 is less sterically hindered and is often the preferred site of reaction under standard conditions.[7]
-
Basicity: The amine at C1 is also more basic than the amine at C2.
-
The Solution: The selective mono-protonation strategy (Protocol 2) is the key to solving this problem. By adding one equivalent of an HCl source like trimethylsilyl chloride (TMSCl), the more basic C1 amine is preferentially protonated.[4] This leaves the less basic, more sterically hindered C2 amine as the only available nucleophile to react with (Boc)₂O, leading to the desired isomer, this compound.
Q4: How can I effectively purify the mono-Boc product?
A specific extractive work-up is highly effective for separating the mono-Boc product from both the starting diamine and the di-Boc byproduct, often avoiding the need for column chromatography.[2][4]
-
After the reaction is complete, dilute the mixture with water.
-
Perform a wash with a non-polar organic solvent like diethyl ether or ethyl acetate. The non-polar di-Boc byproduct will preferentially move into the organic layer, while the protonated mono-Boc product and unreacted diamine remain in the aqueous layer.
-
Separate the layers and discard the organic wash.
-
Basify the aqueous layer to a pH > 12 using a strong base like 2M NaOH. This deprotonates the ammonium salt of your product, making it less water-soluble.
-
Extract the aqueous layer multiple times with dichloromethane. The desired mono-Boc product will now move into the organic layer.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Data Presentation
Table 1: Comparison of Synthetic Methodologies
| Method | Key Reagents | Typical Yield | Selectivity | Pros | Cons |
| Standard Protection | Diamine, (Boc)₂O, Mild Base (e.g., NaHCO₃) | 30-50% | Low to Moderate | Simple setup. | Often produces significant di-Boc byproduct; requires careful control.[1][5] |
| Excess Diamine | Large Excess of Diamine, (Boc)₂O | High (w.r.t. (Boc)₂O) | Good | Simple; high conversion of the limiting reagent.[7] | Not cost-effective if the diamine is expensive; requires removal of excess diamine. |
| Mono-Protonation (Recommended) | Diamine, TMSCl, (Boc)₂O, MeOH | 60-80% | High | High selectivity and good yield; purification is simplified.[2][4] | Requires anhydrous conditions initially and careful handling of TMSCl.[4] |
Experimental Protocols
Protocol 1: General Mono-Boc Protection
This protocol is a basic starting point but may require significant optimization to minimize di-Boc formation.
-
Dissolution: Dissolve 2-methyl-1,2-propanediamine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium bicarbonate (2.0 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in the same solvent to the cooled mixture over 60 minutes.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.[5]
Protocol 2: Recommended Method - Selective Mono-Protonation via in-situ HCl Generation
This method, adapted from procedures for other diamines, offers high selectivity for the desired product.[2][4]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous methanol. Cool the flask to 0 °C in an ice bath.
-
Add Diamine: Add 2-methyl-1,2-propanediamine (1.0 eq) to the cold methanol with stirring.
-
In-situ HCl Generation: Slowly add chlorotrimethylsilane (TMSCl) (1.0 eq) dropwise to the cooled solution. A white precipitate of the diamine mono-hydrochloride may form.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Boc Protection: Add water (approx. 1 mL per mmol of diamine) followed by a solution of (Boc)₂O (1.0 eq) in methanol. Stir the mixture at room temperature for 1-3 hours, monitoring progress by TLC.
-
Work-up & Purification:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether (2x volume) to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2M NaOH.
-
Extract the product into dichloromethane (3x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the pure mono-protected diamine.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. bioorg.org [bioorg.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Selective Mono-Boc Protection of Diamines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective mono-Boc protection of diamines, focusing on the prevention of di-Boc byproduct formation.
Troubleshooting Guide
Problem 1: Low Yield of Mono-Boc Protected Product and Significant Di-Boc Formation
Low yields of the desired mono-Boc protected product are often accompanied by the formation of a significant amount of the di-Boc byproduct. This issue can arise from several factors related to reaction conditions and stoichiometry.
Possible Causes & Solutions:
| Possible Cause | Solution | Explanation |
| Incorrect Stoichiometry | Carefully control the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine. A 1:1 molar ratio is often recommended when using methods that enhance selectivity.[1] Using a large excess of the diamine can also favor mono-protection, but this may not be practical for valuable diamines.[2][3] | The statistical probability of di-protection increases when there is an excess of the Boc-protecting reagent relative to the available primary amine groups. |
| High Reaction Temperature | Conduct the reaction at a lower temperature, typically between 0 °C and room temperature.[4] | Di-Boc formation is often favored at higher temperatures. Lowering the temperature can improve the selectivity for the mono-Boc product.[4] |
| Use of Strong Base | Employ a weaker, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA).[4] | Strong bases can deprotonate the carbamate N-H of the mono-Boc protected product, increasing its nucleophilicity and promoting a second reaction with (Boc)₂O.[4] |
| Inadequate Amine Differentiation | Utilize the mono-protonation strategy. This involves adding one equivalent of an acid (like HCl) to the diamine before introducing (Boc)₂O.[1][5] This can be achieved by adding a solution of HCl in methanol or through the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[2][6][7] | The resulting mono-hydrochloride salt has one free amino group that can react with (Boc)₂O, while the other is protonated and unreactive.[1][5] |
| Use of a Strong Acylating Catalyst | Avoid or use catalytic amounts of 4-Dimethylaminopyridine (DMAP). | DMAP is a nucleophilic catalyst that reacts with (Boc)₂O to form a highly reactive intermediate, which accelerates the rate of both the first and second Boc additions, thereby increasing the likelihood of di-Boc formation.[4] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting diamine is consumed.[4] | Extended reaction times can lead to the slow formation of the di-Boc byproduct, even under otherwise optimized conditions. |
| Sub-optimal Solvent Choice | Methanol is a commonly used and effective solvent for the mono-protonation strategy.[2][7] | The choice of solvent can influence the solubility of the reactants and intermediates, affecting the reaction kinetics and selectivity. |
Troubleshooting Workflow for Low Mono-Boc Yield
Caption: Troubleshooting logic for low yield in mono-Boc synthesis.
Problem 2: Difficulty in Purifying the Mono-Boc Protected Diamine
Even with optimized reaction conditions, the crude product is often a mixture of the mono-Boc product, di-Boc byproduct, and unreacted diamine. The similar polarities of these compounds can make purification by standard column chromatography challenging.[1]
Possible Cause & Solution:
| Possible Cause | Solution | Explanation |
| Similar Polarity of Products | Employ an acid-base extraction workup.[1] | The mono-Boc protected product and the unreacted diamine are basic and can be protonated with acid, making them water-soluble. The neutral di-Boc byproduct will remain in the organic layer and can be washed away. Subsequent basification of the aqueous layer will deprotonate the mono-Boc product and unreacted diamine, allowing them to be extracted into a fresh organic layer.[1][7] |
| Acid Lability of Boc Group | While the Boc group is acid-labile, purification by column chromatography on silica gel is often feasible.[1] Use a well-chosen eluent system and avoid prolonged exposure to highly acidic conditions. | Silica gel is slightly acidic, but for many Boc-protected amines, it can be used without significant cleavage of the protecting group. |
Purification Workflow via Acid-Base Extraction
Caption: General workflow for purification by acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of di-Boc formation?
A1: Di-Boc formation is a two-step process. Initially, the diamine reacts with one equivalent of (Boc)₂O to form the mono-Boc protected product. If the reaction conditions are not selective (e.g., excess (Boc)₂O, presence of a strong base), the second amino group can also react with another molecule of (Boc)₂O to yield the di-Boc product.[4]
Q2: How can I improve the selectivity for mono-protection?
A2: The most effective method to improve selectivity is through mono-protonation of the diamine.[1][5] By adding one equivalent of an acid like HCl, one of the amino groups is converted into an ammonium salt, rendering it unreactive towards (Boc)₂O.[1] The remaining free amino group can then be selectively protected. This can be achieved by using HCl gas or, more conveniently, by the in situ generation of HCl from reagents like Me₃SiCl or SOCl₂ in anhydrous methanol.[2][6][7]
Q3: Is it necessary to use a large excess of the diamine?
A3: While using a large excess of the diamine can statistically favor mono-protection, it is often not a practical or cost-effective strategy, especially when dealing with expensive or complex diamines.[3] The mono-protonation method is a more efficient alternative that allows for the use of a 1:1 stoichiometry of diamine to (Boc)₂O.[1]
Q4: Can I use a catalyst to improve the reaction?
A4: While some reactions benefit from catalysts, in the case of Boc protection, certain catalysts like DMAP can be detrimental to selectivity as they accelerate both mono- and di-protection.[4] However, for certain substrates, a catalyst like iodine has been reported to be beneficial.[1][3]
Q5: What is the best way to quantify the ratio of mono-Boc to di-Boc product in my reaction mixture?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the ratio of mono- and di-Boc products. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid) can typically provide good separation of the starting material, mono-Boc, and di-Boc products, allowing for their quantification by UV detection.[4]
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Diamines via in situ HCl Generation
This protocol is a robust and scalable method for a variety of diamines, adapted from procedures described in the literature.[2][7]
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.[1]
-
Allow the mixture to warm to room temperature and stir for a short period to ensure equilibration.[1]
-
Add a small amount of water (e.g., 1 mL per mmol of diamine) followed by a solution of (Boc)₂O (1.0 equiv) in methanol.[1][7]
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.[4][7]
-
Upon completion, dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.[1][7]
-
Adjust the pH of the aqueous layer to >12 with a NaOH solution.[1][7]
-
Extract the mono-Boc protected product into an organic solvent like dichloromethane.[1][7]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.[1]
Quantitative Data Summary
The following table summarizes the yields of mono-Boc protected diamines achieved using the mono-protonation strategy with HCl.
| Diamine | Yield of Mono-Boc Product (%) | Reference |
| Ethylenediamine | 87 | [5][8] |
| 1,3-Diaminopropane | 75 | [8] |
| 1,4-Diaminobutane | 65 | [8] |
| 1,5-Diaminopentane | 74 | [8] |
| (1R,2R)-Cyclohexane-1,2-diamine | 80 | [5][8] |
| 1,2-Diaminobenzene | 72 | [8] |
| 4-Methoxy-1,2-diaminobenzene | 95 | [8] |
Reaction Pathway
The following diagram illustrates the competitive reaction pathways leading to the desired mono-Boc product and the undesired di-Boc byproduct. The mono-protonation strategy effectively blocks the pathway to di-protection.
Caption: Reaction pathways for mono- and di-Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
Navigating the Scale-Up of Boc-Protected Amine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its reliability in masking the reactivity of primary and secondary amines. However, transitioning from laboratory-scale procedures to large-scale industrial production presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up synthesis of Boc-protected amines, ensuring a smooth and efficient process.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of Boc protection and deprotection reactions, offering potential causes and actionable solutions.
Boc Protection Challenges
Issue 1: Incomplete or Sluggish Boc Protection Reaction at Scale
-
Question: Our large-scale Boc protection of a primary amine is showing incomplete conversion, even with extended reaction times. What are the potential causes and how can we optimize the reaction?
-
Answer: Incomplete Boc protection at scale can stem from several factors:
-
Poor Solubility of the Amine Starting Material: Many amine starting materials, particularly zwitterionic compounds like amino acids, exhibit poor solubility in common organic solvents, which is exacerbated at higher concentrations typical of scale-up operations.[1][2]
-
Insufficient Mixing/Mass Transfer: In large reactors, inadequate agitation can lead to localized concentration gradients of reactants and base, hindering the reaction rate.
-
Exothermic Reaction and Poor Heat Management: The reaction of amines with di-tert-butyl dicarbonate (Boc anhydride) is exothermic. Without proper cooling and temperature control in a large reactor, localized heating can occur, potentially leading to side reactions or degradation.[2]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction rate and yield.
Solutions:
-
Optimize Solvent System: For amines with poor solubility, consider using a mixed solvent system such as THF/water or dioxane/water to improve dissolution.[3] For some substrates, using an alcohol like methanol can accelerate the reaction.[4]
-
Improve Agitation: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. The use of baffles in the reactor can improve mixing efficiency.
-
Controlled Reagent Addition: Add the Boc anhydride solution portion-wise or via a controlled addition funnel to manage the exotherm. Ensure the reactor's cooling system is adequate to maintain the desired reaction temperature.
-
Select an Appropriate Base: While organic bases like triethylamine (TEA) are common, inorganic bases such as sodium bicarbonate or sodium hydroxide in an aqueous or biphasic system can be effective, especially for amino acids.[2][3]
-
Issue 2: Formation of Di-Boc Protected Amine and Other Impurities
-
Question: We are observing the formation of a significant amount of the di-Boc protected primary amine as a byproduct in our scale-up reaction. How can we minimize this and other impurities?
-
Answer: The formation of di-Boc protected primary amines and other impurities is a common challenge during scale-up.
-
Over-protection (Di-Boc Formation): This occurs when a second Boc group is added to the initially formed carbamate. It is more likely with highly reactive amines or when an excess of Boc anhydride is used with a catalytic amount of a strong base like 4-dimethylaminopyridine (DMAP).
-
Urea Formation: At elevated temperatures, an isocyanate intermediate can form, which then reacts with another amine molecule to produce a urea byproduct.
-
Reaction of Carboxylic Acids with Boc Anhydride: If the substrate contains a carboxylic acid moiety, it can react with Boc anhydride to form a mixed anhydride, which can then react with the amine to form an amide dimer.[2]
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of Boc anhydride, using a slight excess (e.g., 1.05-1.2 equivalents).
-
Temperature Control: Maintain a lower reaction temperature (e.g., 0-25 °C) to minimize the formation of urea and other temperature-sensitive byproducts.
-
Aqueous Conditions for Amino Acids: When working with amino acids, running the reaction in an aqueous basic solution can hydrolyze any formed mixed anhydride, preventing the formation of amide dimers.[2]
-
Work-up Procedure: A thorough aqueous work-up is crucial. Washing the organic layer with a mild acid, followed by a base wash, can help remove unreacted starting materials and some byproducts.
-
Boc Deprotection Challenges
Issue 3: Vigorous Off-Gassing and Foaming During Acidic Deprotection in a Large Reactor
-
Question: During the acidic deprotection of our multi-kilogram batch of a Boc-protected amine using trifluoroacetic acid (TFA), we are experiencing excessive foaming and rapid off-gassing of isobutylene and carbon dioxide, creating a safety hazard. How can we manage this?
-
Answer: The vigorous evolution of gaseous byproducts is a significant safety concern during large-scale Boc deprotection.[5]
-
Rapid Gas Evolution: The acid-catalyzed cleavage of the Boc group generates isobutylene and carbon dioxide. In a large, concentrated batch, the rate of gas evolution can be difficult to control.
Solutions:
-
Controlled Acid Addition: Add the acid (e.g., TFA or HCl solution) slowly and sub-surface to the reaction mixture at a controlled temperature (e.g., 0-10 °C) to manage the rate of gas evolution.
-
Adequate Headspace and Venting: Ensure the reactor has sufficient headspace to accommodate potential foaming and is equipped with a properly sized vent line connected to a scrubber system.
-
Off-Gas Scrubbing System: Implement an off-gas scrubbing system to capture and neutralize the evolved gases. A toluene/methanesulfonic acid (MSA) scrubber system can be effective for mitigating isobutylene emissions.[6]
-
Use of Alternative Deprotection Methods: For particularly problematic substrates, consider alternative, milder deprotection methods that do not generate large volumes of gas, such as thermal deprotection.[7]
-
Issue 4: Formation of t-Butylation and Other Side Products During Deprotection
-
Question: Our final product after Boc deprotection is contaminated with t-butylated impurities. How can we prevent this side reaction?
-
Answer: The formation of the electrophilic tert-butyl cation during acidic deprotection is the primary cause of t-butylation side reactions, especially with electron-rich aromatic substrates (e.g., indoles) or those containing other nucleophilic functional groups.[8]
Solutions:
-
Use of Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.
-
Choice of Acid: In some cases, using a different acid can minimize side reactions. For example, using HCl in an organic solvent might be preferable to TFA.
-
Alternative Deprotection Methods: Milder deprotection methods that do not generate a free tert-butyl cation can be employed. These include:
-
Thermal Deprotection: Heating the Boc-protected amine in a suitable solvent can effect deprotection without any acid.[7]
-
Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) can facilitate Boc cleavage under milder conditions.[8]
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection.[9]
-
-
Frequently Asked Questions (FAQs)
Boc Protection
-
Q1: What is the best way to monitor the progress of a large-scale Boc protection reaction?
-
A1: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting amine. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the formation of the product and any byproducts.
-
-
Q2: How do we handle the work-up and isolation of a multi-kilogram batch of a Boc-protected amine?
-
A2: For large-scale work-ups, ensure you have appropriately sized extraction vessels. The use of a phase separator can facilitate the separation of aqueous and organic layers. After drying the organic layer, the solvent is typically removed under reduced pressure using a large-scale rotary evaporator. The product can then be isolated by filtration and dried in a vacuum oven.
-
-
Q3: Our Boc-protected product is precipitating out of the reaction mixture. What should we do?
-
A3: Product precipitation can lead to an incomplete reaction due to the coating of unreacted starting material. If this occurs, consider adding a co-solvent to improve the solubility of the product. Alternatively, if the reaction is close to completion, the slurry can be stirred for an extended period to ensure all the starting material has reacted.
-
Boc Deprotection
-
Q4: Can we selectively deprotect one Boc group in the presence of another or in the presence of other acid-sensitive groups?
-
A4: Selective deprotection can be challenging but is achievable. Thermal deprotection in a continuous flow setup has shown promise for selectively removing an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature and residence time.[7] For substrates with other acid-labile groups (e.g., t-butyl esters), milder deprotection methods such as using oxalyl chloride in methanol are recommended.[9]
-
-
Q5: What are the "greenest" methods for Boc deprotection on a large scale?
-
A5: Green chemistry principles favor the avoidance of hazardous reagents and solvents. Thermal deprotection using water as a solvent is an environmentally friendly option.[10] Solvent-free deprotection using ex situ generated hydrogen chloride gas is another sustainable approach that minimizes waste.[11]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Boc Protection of Various Amines
| Entry | Amine Substrate | Boc₂O (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 1.1 | TEA (1.2) | CH₂Cl₂ | RT | 2 | 95 | [4] |
| 2 | Benzylamine | 1.1 | NaHCO₃ (2.0) | Dioxane/H₂O | RT | 3 | 98 | [3] |
| 3 | Cyclohexylamine | 1.2 | None | H₂O/Acetone | RT | 0.2 | 96 | [12] |
| 4 | L-Alanine | 1.5 | NaOH (2.0) | H₂O | RT | 4 | 92 | [2] |
| 5 | 4-Bromoaniline | 1.0 | Amberlite-IR 120 (cat.) | Solvent-free | RT | 0.05 | 99 | [13] |
Table 2: Comparative Data for Various Boc Deprotection Methods
| Method | Reagents/Conditions | Substrate Type | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages | Reference |
| Acidic | ||||||||
| TFA/DCM | 20-50% TFA in CH₂Cl₂ | General | 0.5 - 4 h | RT | High | Highly effective, volatile byproducts | Corrosive, can cause t-butylation | [14] |
| HCl/Dioxane | 4M HCl in Dioxane | General | 1 - 12 h | RT | High | Cost-effective | Can be less selective | [14] |
| Thermal | ||||||||
| Continuous Flow | Methanol or TFE | Aryl & Alkyl Amines | 30 min | 240 | 88-93 | Fast, acid-free, selective | Requires specialized equipment | [7] |
| Boiling Water | Water | Aromatic & Aliphatic Amines | 10 min - 2 h | 100 | Quantitative | Green, simple | Limited to water-stable compounds | [10] |
| Mild/Alternative | ||||||||
| Oxalyl Chloride | (COCl)₂ (3 equiv.), Methanol | Aromatic, Aliphatic, Heterocyclic | 1 - 4 h | RT | >70 | Mild, tolerates acid-sensitive groups | Potential for CO side-product | [9][15] |
| Lewis Acid | ZnBr₂ in CH₂Cl₂ | Secondary N-Boc | Overnight | RT | Good | Selective for secondary N-Boc | Requires stoichiometric Lewis acid | [16] |
| DES | Choline chloride/pTSA | General | 10 min | RT | 98 | Fast, green, simple | Requires synthesis of DES | [17] |
Experimental Protocols
Protocol 1: Large-Scale N-Boc Protection of an Aromatic Amine (Illustrative)
-
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and equipment.
-
Materials:
-
Aromatic Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Charge a clean, dry, and appropriately sized glass-lined reactor with the aromatic amine and dichloromethane.
-
Start agitation and ensure the amine is fully dissolved.
-
Cool the solution to 0-5 °C using the reactor's cooling jacket.
-
Slowly add triethylamine via an addition funnel, maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve the di-tert-butyl dicarbonate in dichloromethane.
-
Add the Boc₂O solution to the reactor via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC or TLC.
-
Cool the reaction mixture to 10-15 °C and quench by slowly adding water.
-
Transfer the mixture to a suitable extraction vessel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine.
-
If necessary, purify the product by recrystallization or slurry in a suitable solvent system.
-
Protocol 2: Large-Scale N-Boc Deprotection using HCl/Acetone
-
Disclaimer: This protocol is adapted from a literature procedure and should be performed with appropriate safety precautions, including an off-gas scrubbing system.
-
Materials:
-
N-Boc Protected Amine (1.0 equiv)
-
Concentrated Hydrochloric Acid
-
Acetone
-
-
Procedure:
-
Charge a suitable reactor with the N-Boc protected amine and acetone.
-
With vigorous stirring, slowly add concentrated hydrochloric acid. An exotherm will be observed.
-
Heat the resulting solution to a moderate temperature (e.g., 50 °C) and stir for 2-4 hours, monitoring the reaction by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product hydrochloride salt may precipitate.
-
If precipitation occurs, the product can be isolated by filtration.
-
Wash the filter cake with cold acetone.
-
Dry the product under vacuum at a temperature not exceeding 40-50 °C.
-
Mandatory Visualizations
Caption: General experimental workflow for the scale-up synthesis of Boc-protected amines.
Caption: Troubleshooting workflow for incomplete Boc protection reactions at scale.
Caption: Decision tree for selecting an appropriate Boc deprotection method.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. "Gas scrubber design in pharmaceutical R & D" by Kevin Hettenbach [digitalcommons.uri.edu]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. benchchem.com [benchchem.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. jk-sci.com [jk-sci.com]
- 17. mdpi.com [mdpi.com]
Stability and storage conditions for tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate.
This technical support center provides essential information regarding the stability and storage of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored at 2-8°C in a dark place under an inert atmosphere, such as argon.[1][2] It is also crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent degradation from moisture and atmospheric contaminants.
Q2: What is the expected shelf life of this compound?
A2: With appropriate storage conditions as described above, a shelf life of up to 1095 days (3 years) can be expected.[2] However, it is recommended to re-analyze the material if it has been stored for an extended period or if there are any visible changes in its physical appearance.
Q3: How sensitive is this compound to temperature, light, and pH?
A3: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under certain conditions.
-
Temperature: The compound is susceptible to thermal degradation at elevated temperatures. It is recommended to avoid prolonged exposure to high temperatures.
-
pH: The Boc group is highly sensitive to acidic conditions and can be readily cleaved. It is generally stable under neutral and basic conditions.
Q4: What are the primary degradation pathways for this compound?
A4: The most common degradation pathway involves the cleavage of the Boc (tert-butyloxycarbonyl) protecting group. This can be initiated by:
-
Acid-catalyzed hydrolysis: Exposure to acidic conditions can lead to the removal of the Boc group, yielding the free diamine, isobutylene, and carbon dioxide.
-
Thermal decomposition: High temperatures can cause the thermolytic cleavage of the Boc group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected loss of purity or presence of new impurities in analytical tests (e.g., HPLC, LC-MS). | 1. Improper Storage: Exposure to elevated temperatures, light, or moisture.2. Acidic Contamination: Accidental exposure to acidic vapors or solvents. | 1. Verify that the compound has been stored at the recommended 2-8°C, in a dark, dry place, and under an inert atmosphere.[1][2]2. Ensure that all glassware and solvents used for handling are free from acidic residues. |
| Compound appears discolored, clumpy, or has changed in physical appearance. | 1. Degradation: Chemical decomposition has occurred.2. Hygroscopicity: Absorption of moisture from the atmosphere. | 1. The compound may be degraded and should be re-analyzed to confirm its purity before use.2. Store the compound in a desiccator to minimize moisture absorption. Always handle in a dry environment. |
| Inconsistent experimental results using different batches of the compound. | 1. Batch-to-batch variability. 2. Degradation of an older batch. | 1. Qualify each new batch of the compound before use.2. If using an older batch, re-test its purity to ensure it meets the required specifications. |
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Comments |
| Temperature | 2-8°C[1][2][3] | Stable for long-term storage. Avoid freezing and high temperatures. |
| Light | Protected from light (e.g., amber vial)[1][2] | Minimizes the risk of photo-degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon)[1][2] | Prevents oxidation and degradation from atmospheric components. |
| Humidity | Dry, tightly sealed container | Prevents hydrolysis of the carbamate. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Stock Solution Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the sample with a suitable base before analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the sample with a suitable acid before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store at room temperature for a defined period.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photostability:
-
Expose the solid compound and the stock solution to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
3. Analytical Method:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for analysis.
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to identify degradation products.
-
4. Data Evaluation:
-
Analyze all stressed samples along with a non-stressed control sample.
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize any significant degradation products.
Visualizations
Caption: Troubleshooting flowchart for stability issues.
Caption: Key factors influencing the stability of the compound.
References
Technical Support Center: Overcoming Solubility Challenges with tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
Welcome to the technical support center for tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues that may be encountered during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my reaction solvent. What are the recommended solvents?
A1: The solubility of this compound, a mono-Boc-protected diamine, is influenced by the polarity of the solvent. While specific quantitative solubility data is not extensively published, compounds with similar structures—possessing both a polar primary amine and a more nonpolar Boc-protected amine—exhibit varied solubility.
For initial attempts, consider the following solvents. It is always recommended to perform a small-scale solubility test before proceeding with your reaction.
Table 1: Recommended Solvents for Initial Solubility Tests
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Good to Moderate | Often a good starting point for many organic reactions involving Boc-protected compounds. |
| Polar Aprotic (Stronger) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High | These solvents are excellent for dissolving many polar organic molecules but can be difficult to remove during workup. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | The presence of the Boc group can reduce solubility in highly polar protic solvents compared to the unprotected diamine. |
| Nonpolar | Toluene, Hexanes | Low to Insoluble | Generally not recommended as primary solvents unless required by the specific reaction conditions. |
Q2: My compound precipitates out of solution during the reaction. What could be the cause and how can I resolve this?
A2: Precipitation during a reaction can be due to several factors:
-
Change in Polarity: The reaction mixture's polarity may change as reactants are consumed and products are formed. The product itself might be less soluble than the starting materials in the chosen solvent.
-
Temperature Fluctuation: A decrease in temperature can significantly reduce the solubility of your compound.
-
Reaching Saturation Limit: The concentration of a reactant or product may have exceeded its solubility limit in the solvent.
Troubleshooting Steps:
-
Introduce a Co-solvent: Adding a small amount of a stronger solvent, such as DMSO or DMF, can help redissolve the precipitate.[1] Be mindful that this can affect the reaction kinetics and workup procedure.
-
Gentle Warming: Carefully warming the reaction mixture may increase the solubility of the precipitate.[1] However, ensure that the reaction and the compound are stable at elevated temperatures to avoid degradation.[1]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution.[1]
-
Dilution: If the precipitation is due to high concentration, adding more of the reaction solvent can resolve the issue.
Troubleshooting Guides
Issue 1: Poor Solubility Leading to Low Reaction Yield in an Acylation Reaction
Scenario: You are performing an amide coupling reaction with this compound and an acid chloride in dichloromethane (DCM), but you observe low product conversion.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in acylation reactions.
Detailed Protocol for Improving Solubility in Acylation:
-
Initial Dissolution Attempt:
-
Before adding other reagents, attempt to dissolve this compound in the chosen reaction solvent (e.g., DCM) at the desired concentration.
-
Stir the mixture for 10-15 minutes at room temperature.
-
-
If Undissolved - Co-solvent Addition:
-
Add a polar aprotic co-solvent like DMF or DMSO dropwise while stirring until the solid dissolves. Start with a small volume (e.g., 5-10% of the total reaction volume).
-
-
If Still Undissolved - Gentle Heating:
-
Warm the mixture in a water bath to a temperature that is safe for your reactants and solvent (e.g., 30-40°C for DCM). Do not exceed the boiling point of the solvent.
-
-
Final Attempt - Sonication:
-
Place the reaction vessel in a sonicator bath for 5-10 minute intervals until the solid dissolves.
-
Issue 2: Formation of Side Products Due to Incomplete Dissolution
Scenario: In a reaction, you observe the formation of unexpected side products, and you suspect it might be due to the slow or incomplete dissolution of the amine starting material.
Experimental Workflow to Ensure Complete Dissolution:
Caption: Recommended workflow to ensure complete dissolution before reaction initiation.
Protocol for Pre-dissolving the Starting Material:
-
Solvent Selection: Based on small-scale tests, select a solvent or a solvent mixture that completely dissolves the amine.
-
Preparation of Stock Solution: In a separate flask, dissolve the entire amount of this compound in a portion of the total reaction solvent.
-
Aid Dissolution: If necessary, use gentle warming or sonication to ensure all the solid is in solution.
-
Cooling: If heating was used, allow the solution to cool back to the intended reaction temperature before adding it to the reaction mixture or adding other reagents.
-
Addition: Add the prepared stock solution to the reaction vessel containing other reactants. This ensures the amine is fully available for the reaction from the start.
By following these guidelines and protocols, researchers can effectively mitigate solubility issues associated with this compound, leading to improved reaction outcomes and yields.
References
Workup procedure for Boc protection reactions to minimize product loss
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the workup of Boc (tert-butyloxycarbonyl) protection reactions, with a focus on minimizing product loss and ensuring high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of product loss during the workup of a Boc protection reaction?
A1: Product loss during the workup of a Boc protection reaction can occur at several stages. A primary cause is the partial solubility of the Boc-protected product in the aqueous phase during extraction, especially if the product has polar functional groups. Emulsion formation during extraction can also lead to significant loss of material at the interface. Additionally, incomplete extraction from the aqueous layer and physical loss during transfers and drying steps contribute to reduced yields.[1]
Q2: How can I effectively remove unreacted di-tert-butyl dicarbonate (Boc anhydride) from my reaction mixture?
A2: Excess Boc anhydride is a common impurity that can complicate purification. Several methods can be employed for its removal:
-
Quenching: Before starting the aqueous workup, the reaction can be quenched to decompose the excess Boc anhydride. Common quenching agents include:
-
Imidazole: Adding a slight excess of imidazole reacts with Boc anhydride to form Boc-imidazole, which is water-soluble and easily removed during aqueous washes.[1][2][3]
-
Ammonium Hydroxide: If your product is stable to basic conditions, adding a small amount of concentrated ammonium hydroxide can effectively quench the excess reagent.[1]
-
-
Aqueous Washes: Vigorously washing the organic layer with a saturated sodium bicarbonate solution can help hydrolyze the remaining Boc anhydride.[3]
-
Evaporation/Sublimation: Boc anhydride has a relatively low boiling point (57°C) and can be removed by rotary evaporation or under high vacuum.[3][4]
-
Chromatography: If other methods fail, flash column chromatography on silica gel is an effective way to separate the Boc-protected product from residual Boc anhydride.[5]
Q3: My Boc-protected product is water-soluble. How can I modify the workup to prevent its loss?
A3: For water-soluble Boc-protected products, standard extractive workups can lead to significant product loss. Consider the following alternative strategies:
-
Back-Extraction: After the initial extraction with an organic solvent, the aqueous layer can be saturated with sodium chloride (brine) to decrease the solubility of the organic product and then re-extracted multiple times with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.[6]
-
Lyophilization: If the product is highly polar and difficult to extract, concentrating the reaction mixture and purifying it directly via chromatography or crystallization might be a better approach. In some cases, after removing volatile organics, the aqueous solution can be lyophilized (freeze-dried) to recover the product, although this may also concentrate non-volatile salts.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography or preparative HPLC can be used for purification from an aqueous solution.
Q4: I am observing a stable emulsion during the extraction process. How can I break it?
A4: Emulsion formation is common, especially when using chlorinated solvents like dichloromethane (DCM). To break an emulsion, you can try the following:
-
Addition of Brine: Adding a saturated solution of sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can help to break up the fine droplets.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
-
Changing the Solvent: Adding a different organic solvent with a lower density than water (e.g., ethyl acetate or diethyl ether) can sometimes help to resolve the emulsion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Boc-Protected Product | 1. Incomplete reaction.[1] 2. Product loss during aqueous workup (especially for polar products).[1] 3. Decomposition of the product during workup (e.g., if pH is too acidic or basic). | 1. Monitor the reaction by TLC or LC-MS to ensure completion before workup. 2. For water-soluble products, saturate the aqueous layer with brine before extraction, use a continuous extractor, or consider alternative purification methods like direct chromatography or crystallization.[6] 3. Ensure the pH of the aqueous washes is compatible with your product's stability. Use mild acids (e.g., 5% citric acid) and bases (e.g., saturated NaHCO₃) for washing.[7] |
| Presence of Unreacted Starting Amine | 1. Insufficient amount of Boc anhydride used. 2. Low reactivity of the amine (e.g., sterically hindered or electron-deficient amines).[1] | 1. Use a slight excess (1.1-1.5 equivalents) of Boc anhydride.[7] 2. For less reactive amines, consider using a catalyst like 4-dimethylaminopyridine (DMAP) or increasing the reaction temperature.[7] However, be cautious as this can lead to side reactions. |
| Residual Boc Anhydride in the Final Product | 1. Insufficient quenching before workup.[1] 2. Ineffective removal during aqueous washes or evaporation. | 1. Quench the reaction with imidazole or ammonium hydroxide before extraction.[1][2][3] 2. Perform multiple vigorous washes with saturated sodium bicarbonate solution.[3] 3. Utilize high vacuum to sublimate the remaining Boc anhydride.[4] 4. Purify the product using flash column chromatography.[5] |
| Formation of Di-Boc Side Product | Over-reaction of a primary amine with Boc anhydride.[7] | 1. Carefully control the stoichiometry, using close to 1.0 equivalent of Boc anhydride.[7] 2. Monitor the reaction closely and stop it as soon as the starting material is consumed.[7] 3. Consider catalyst-free conditions in a protic solvent like methanol or water.[1] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Boc Protection
-
Reaction Quenching (Optional but Recommended): Once the reaction is complete (monitored by TLC or LC-MS), add 1.2 equivalents of imidazole and stir for 30 minutes at room temperature to quench any excess Boc anhydride.[1]
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).[7]
-
Aqueous Washes:
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 0.5 M HCl) to remove any basic impurities like triethylamine.[2][7]
-
Wash with water.[7]
-
Wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts and excess Boc anhydride.[3][7]
-
Finally, wash with brine to remove the bulk of the water from the organic layer.[7]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel or crystallization.[5]
Protocol 2: Workup for Water-Soluble Boc-Protected Products
-
Concentration: After quenching the reaction, remove the volatile organic solvent(s) under reduced pressure.
-
Salting Out: Add solid sodium chloride to the remaining aqueous solution until saturation.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, n-butanol, or a 3:1 mixture of chloroform/isopropanol).[6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by an appropriate method such as reverse-phase chromatography or crystallization.
Visualizations
Caption: General workflow for a Boc protection reaction workup.
References
Technical Support Center: Analysis of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and LC-MS analysis of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis typically involves the selective mono-Boc protection of 2-methyl-1,2-propanediamine using di-tert-butyl dicarbonate (Boc)₂O. The challenge lies in achieving mono-protection due to the presence of two primary amine groups. One common strategy is to use a stoichiometric amount of (Boc)₂O and carefully control the reaction conditions to favor the formation of the desired product.
Q2: I am observing a significant amount of a higher molecular weight byproduct in my LC-MS. What could it be?
A common byproduct in this reaction is the di-Boc protected 2-methyl-1,2-propanediamine. This occurs when both primary amine groups of the starting material react with (Boc)₂O. The formation of this byproduct is favored by using an excess of (Boc)₂O or reaction conditions that are too harsh.
Q3: How can I minimize the formation of the di-Boc byproduct?
To minimize the formation of the di-Boc byproduct, you can:
-
Use a stoichiometric amount (1.0-1.1 equivalents) of (Boc)₂O relative to the 2-methyl-1,2-propanediamine.
-
Slowly add the (Boc)₂O solution to the reaction mixture to maintain a low concentration of the protecting agent.
-
Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the reaction rate.
-
Consider using a less polar solvent to decrease the reaction rate.
Q4: My LC-MS chromatogram shows a peak corresponding to the starting material. What should I do?
The presence of unreacted 2-methyl-1,2-propanediamine indicates an incomplete reaction. To address this, you can:
-
Increase the reaction time.
-
Moderately increase the reaction temperature.
-
Ensure the quality and reactivity of your (Boc)₂O.
Q5: What are the expected m/z values for the product and potential byproducts in ESI-MS (positive ion mode)?
The expected [M+H]⁺ ions for the target compound and related species are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 2-methyl-1,2-propanediamine (Starting Material) | C₄H₁₂N₂ | 88.15 | 89.16 |
| This compound (Product) | C₉H₂₀N₂O₂ | 188.27 | 189.28 |
| Di-Boc-2-methyl-1,2-propanediamine (Byproduct) | C₁₄H₂₈N₂O₄ | 288.38 | 289.39 |
| tert-Butanol | C₄H₁₀O | 74.12 | 75.13 |
| tert-Butoxycarbonyl amine (from hydrolysis of (Boc)₂O) | C₅H₁₁NO₂ | 117.15 | 118.16 |
Troubleshooting Guide
This guide addresses common issues observed during the LC-MS analysis of the reaction mixture.
Issue 1: An unexpected peak is observed in the chromatogram.
-
Determine the m/z of the unexpected peak. Compare this value to the table of potential byproducts.
-
Consider fragmentation. The Boc group is known to fragment in the mass spectrometer, often resulting in the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Look for corresponding fragment ions in the mass spectrum.
-
Evaluate reaction conditions. For instance, the presence of water can lead to the hydrolysis of (Boc)₂O, forming tert-butanol and tert-butoxycarbonyl amine.
Issue 2: Poor peak shape (tailing or broadening) is observed.
-
Column Overload: Dilute your sample and reinject.
-
Column Contamination: Flush the column with a strong solvent.
-
Mobile Phase Issues: Ensure the pH of the mobile phase is appropriate and that it is properly degassed.
-
Secondary Interactions: Consider a different column chemistry or mobile phase additives.
Issue 3: Inconsistent retention times.
-
System Equilibration: Ensure the LC system is fully equilibrated with the mobile phase before injection.
-
Mobile Phase Composition: Prepare fresh mobile phase and ensure accurate composition.
-
Column Temperature: Use a column oven to maintain a consistent temperature.
Experimental Protocols
Selective Mono-Boc Protection of 2-methyl-1,2-propanediamine
-
In a round-bottom flask, dissolve 2-methyl-1,2-propanediamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in the same solvent.
-
Add the (Boc)₂O solution dropwise to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
LC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
-
MS Conditions (ESI Positive Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for identifying unknown peaks in LC-MS.
Strategies to avoid racemization during reactions with chiral Boc-diamines
Welcome to the technical support center for handling chiral N-Boc-protected diamines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining stereochemical integrity during chemical transformations. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when working with chiral Boc-diamines?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers, known as a racemate.[1] In the context of chiral Boc-diamines, this means the desired stereocenter loses its specific three-dimensional configuration. This is a significant problem in drug development and chemical synthesis because the biological or chemical activity of a molecule is often highly dependent on its specific stereochemistry. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or unwanted side effects.[1]
Q2: What is the primary mechanism leading to racemization in reactions involving N-acyl protected chiral diamines?
A2: The most common mechanism for racemization during the coupling of N-protected chiral amines (which is analogous to the reaction of a mono-Boc-diamine) is through the formation of a 5(4H)-oxazolone intermediate.[2][3][4] This occurs when the carboxyl group of a coupling partner is activated. The resulting activated species can react with the Boc-protected amine. If the reaction conditions are not optimal, particularly in the presence of a base, the proton on the chiral carbon (the α-proton) can be abstracted. This leads to the formation of a planar, achiral oxazolone intermediate. Subsequent reaction can then occur from either face of this intermediate, resulting in a loss of stereochemical purity.[2][3] Another pathway is direct enolization or imine formation where a base directly abstracts the proton on the chiral carbon.[1]
Q3: How does the choice of coupling reagent affect racemization?
A3: The coupling reagent is a critical factor. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to promote racemization by forming highly reactive O-acylisourea intermediates that readily cyclize to the problematic oxazolone.[2][5] To mitigate this, these are almost always used with racemization-suppressing additives.[5][6]
Modern onium salt (aminium/uronium or phosphonium) reagents are generally preferred as they form active esters that are less prone to racemization.[2]
-
Aminium/Uronium salts: HATU, HBTU, TBTU. HATU is often noted for reacting faster and with less epimerization than HBTU.[2][5]
-
Phosphonium salts: BOP, PyBOP, PyAOP. These are also very efficient, with BOP being one of the first-generation reagents developed to minimize racemization.[5]
Novel reagents, such as ynamides, have been developed and are described as "racemization-free" as they operate under extremely mild conditions without the need for a base as a co-reagent.[7][8][9]
Q4: What is the role of additives like HOBt and HOAt?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when using carbodiimides.[2][6] They work by intercepting the highly reactive intermediate formed by the coupling reagent to generate an active ester. This new intermediate is more stable and less susceptible to forming the oxazolone, thus preserving the stereochemical integrity of the chiral diamine during the subsequent coupling reaction.[2] OxymaPure® is a non-explosive alternative that also allows for high coupling rates with low racemization.[10]
Q5: How can I determine if my product has racemized?
A5: The most common method for determining the enantiomeric excess (ee%) or diastereomeric ratio (dr) of your product is through chiral High-Performance Liquid Chromatography (HPLC).[1] This technique uses a chiral stationary phase to separate the enantiomers or diastereomers, allowing for their quantification. Another powerful method is Marfey's method, which involves derivatizing the hydrolyzed product with a chiral reagent (L-FDAA) to form diastereomers that can be separated and quantified by standard reversed-phase HPLC.[11]
Troubleshooting Guide: High Levels of Racemization Detected
This guide addresses the common issue of significant loss of stereochemical purity after a reaction with a chiral mono-Boc-diamine.
| Potential Cause | Troubleshooting Recommendation & Rationale |
| Inappropriate Coupling Reagent | Solution: Switch to an onium salt (HATU, HBTU, PyBOP) or phosphonium salt reagent.[2][5] Rationale: Carbodiimides like DCC or DIC, when used alone, are known to cause high levels of racemization. Onium salts form less racemization-prone active esters.[2] For particularly sensitive substrates, consider newer "racemization-free" reagents like ynamides.[7][8] |
| Absence of Racemization-Suppressing Additives | Solution: Always include an additive like HOBt, HOAt, or Oxyma when performing couplings, especially with carbodiimides.[2][6] Rationale: These additives trap the activated intermediate as a more stable active ester, which is less prone to forming the oxazolone intermediate that leads to racemization.[2] |
| Incorrect Base Selection | Solution: Use a weaker or more sterically hindered base. Switch from Triethylamine (TEA) to Diisopropylethylamine (DIPEA/Hünig's base) or N-Methylmorpholine (NMM).[3] For highly sensitive reactions, consider using an even more hindered base like sym-collidine.[10][12] Rationale: Strong, non-hindered bases like TEA readily abstract the acidic α-proton from the oxazolone intermediate, accelerating racemization.[3] Steric hindrance (DIPEA) or lower basicity (NMM) reduces the rate of this proton abstraction.[3] |
| High Reaction Temperature | Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to room temperature.[3] Rationale: Elevated temperatures significantly increase the rate of racemization.[3][13] For particularly sensitive amino acids like Histidine and Cysteine, lowering the temperature from 80°C to 50°C has been shown to limit racemization in microwave-assisted synthesis.[12] |
| Prolonged Reaction/Activation Time | Solution: Minimize pre-activation time to 1-5 minutes if used. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[1][2] Rationale: The longer the activated chiral species is present, the greater the opportunity for racemization to occur via the oxazolone pathway.[1][2] |
| Inappropriate Solvent | Solution: Use a non-polar or less polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) instead of highly polar solvents like Dimethylformamide (DMF) when racemization is a concern.[2] Rationale: The polarity of the solvent can influence the stability of the intermediates that lead to racemization. |
Data Summary: Influence of Reaction Parameters on Racemization
The following tables summarize key quantitative data from the literature regarding factors that influence racemization.
Table 1: Effect of Base on Racemization
| Base | Chemical Name | Key Characteristics | Impact on Racemization |
| TEA | Triethylamine | Strong, low steric hindrance | Potent catalyst for racemization.[3] |
| DIPEA | Diisopropylethylamine | Strong, high steric hindrance | Better choice than TEA for minimizing racemization due to steric bulk.[3] |
| NMM | N-Methylmorpholine | Weaker base than TEA/DIPEA | Generally a good choice for preserving stereochemical integrity.[3] |
| Collidine | 2,4,6-Trimethylpyridine | Weaker, hindered base | Recommended for cases with a markedly increased risk of racemization.[10][12] |
Table 2: Comparison of Coupling Reagent Systems
| Coupling Reagent System | Additive | General Racemization Risk | Comments |
| DIC | None | High | Forms a highly reactive intermediate prone to oxazolone formation.[2] |
| DIC / HOBt | HOBt | Low | HOBt traps the reactive intermediate, suppressing racemization.[5][6] |
| DIC / Oxyma | Oxyma | Very Low | Oxyma is a highly effective, non-explosive additive.[14] |
| HBTU / HOBt | HOBt | Low | An efficient system where racemization can be reduced to insignificant levels.[5] |
| HATU / HOAt | HOAt | Very Low | Often considered superior to HBTU, with faster reactions and less epimerization.[2] |
| Ynamides (e.g., MYTsA) | None | None Detected | Operates under mild, base-free conditions, avoiding the primary racemization pathways.[7][8] |
Experimental Protocols
Protocol 1: General Low-Racemization Peptide Coupling
This protocol provides a general guideline for coupling a carboxylic acid to a chiral mono-Boc-diamine while minimizing racemization.
-
Preparation of Components:
-
In one flask, dissolve the carboxylic acid (1.0 equiv.) and an additive such as HOAt (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
In a separate flask, dissolve the chiral mono-Boc-diamine (1.0 equiv.) and a hindered base like NMM (2.0 equiv.) in the same anhydrous solvent.
-
Cool both solutions to 0 °C in an ice bath.[2]
-
-
Activation:
-
To the solution of the carboxylic acid and additive, add the coupling reagent (e.g., HATU, 1.0 equiv.).
-
Stir the activation mixture at 0 °C for a minimal time, typically 1-2 minutes.[2]
-
-
Coupling:
-
Immediately add the activated carboxylic acid solution to the chilled solution of the Boc-diamine and base.
-
Allow the reaction to stir at 0 °C for 15-30 minutes, then let it warm slowly to room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until completion (typically 2-12 hours).[1][2]
-
Once complete, proceed with a standard aqueous work-up. For example, if using DCM, wash the organic layer sequentially with a cold, dilute acid (e.g., 1% HCl), water, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography if necessary.
-
Confirm the structure by NMR and MS.
-
Crucially, determine the enantiomeric or diastereomeric excess by chiral HPLC to quantify the extent of racemization.[1]
-
Protocol 2: Catalyst-Free Boc Protection in Water (for preparing the starting material)
This method is useful for the initial Boc-protection of a chiral diamine and avoids using an organic base, which can be a primary cause of racemization.[1]
-
Suspension: Suspend the chiral diamine (1.0 equiv.) in deionized water (approx. 0.2 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitoring and Work-up:
-
Monitor by TLC by spotting a small aliquot extracted into ethyl acetate.
-
Once the reaction is complete, extract the aqueous mixture with a solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
-
Visualizations
Caption: Primary mechanism of racemization via oxazolone formation.
Caption: A logical workflow for troubleshooting high racemization levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Assessment of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, a key building block in medicinal chemistry.
This document outlines detailed experimental protocols for each method, presents a comparative summary of their performance, and includes a workflow diagram to assist in selecting the most suitable analytical strategy for quality control.
Introduction
This compound is a bifunctional molecule containing a primary amine and a Boc-protected amine. Its purity is critical, as common process-related impurities can interfere with subsequent synthetic steps, leading to byproducts and compromising the final API's quality. Potential impurities include the starting material (2-methylpropane-1,2-diamine), the di-Boc protected byproduct, and residual reagents from the synthesis. This guide compares three common analytical techniques for the robust purity determination of this intermediate.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the purity analysis of this compound.
| Parameter | Reversed-Phase HPLC (RP-HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Quantitative determination based on nuclear magnetic resonance signals |
| Primary Use | Quantification of the main component and non-volatile impurities | Identification and quantification of volatile and semi-volatile impurities | Absolute purity determination without a specific reference standard for impurities |
| Hypothetical Retention Time / Chemical Shift | Main Peak: ~8.5 min; 2-methylpropane-1,2-diamine: ~2.1 min; Di-Boc impurity: ~15.2 min | Derivatized main peak: ~12.3 min | ¹H NMR: Boc protons at ~1.4 ppm |
| Resolution | High resolution between the main component and key impurities | High resolution for volatile compounds; potential for on-column degradation | High spectral resolution, potential for signal overlap |
| Limit of Detection (LOD) | ~0.01% | ~0.005% (with derivatization) | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% (with derivatization) | ~0.3% |
| Sample Preparation | Simple dissolution in mobile phase | Derivatization may be required to improve volatility | Precise weighing and dissolution in a deuterated solvent with an internal standard |
| Analysis Time per Sample | 20-30 minutes | 30-45 minutes | 10-15 minutes per spectrum |
| Key Advantages | Robust, widely available, excellent for routine quality control.[1] | High sensitivity and specificity for volatile impurities. | Provides an absolute purity value; non-destructive.[2] |
| Key Disadvantages | Requires chromophores for UV detection (analyte has weak UV absorbance); requires reference standards for impurity identification. | The Boc group can be thermally labile, leading to inaccurate quantification.[3] | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.[4] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a standard method for determining the purity of this compound and separating it from potential impurities.
Instrumentation:
-
Standard HPLC system with a UV/Vis Detector.[1]
-
Data acquisition and processing software.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm[1]
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify and quantify known impurities based on their relative retention times if reference standards are available.
-
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the target compound, a derivatization step is necessary to enable GC analysis. This method is particularly useful for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data acquisition and processing software.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or other suitable derivatizing agent
-
Anhydrous pyridine or other suitable solvent
-
DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 1 hour.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C (Note: Monitor for thermal degradation of the Boc group)[3]
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis:
-
Identify the main component and impurities by their retention times and mass spectra.
-
Quantify using an internal standard or by area percent normalization.
-
Alternative Method 2: Quantitative NMR (qNMR)
qNMR provides a direct measurement of the purity of the analyte without the need for a reference standard of the compound itself. It requires a high-purity internal standard.[2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Data processing software.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, MeOD)
Procedure:
-
Sample Preparation: [5]
-
Accurately weigh about 10 mg of the sample and about 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).[4]
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the 9H singlet of the Boc group) and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Mandatory Visualization
Caption: Workflow for HPLC Purity Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pubsapp.acs.org [pubsapp.acs.org]
Chiral Purity Analysis of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate: A Comparative Guide to Chiral HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is a critical aspect of therapeutic agent development. The stereoisomeric composition of a drug molecule can profoundly influence its pharmacological activity and safety profile. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceuticals.
The presence of a chiral center in this compound necessitates the use of stereoselective analytical techniques to quantify the proportion of each enantiomer. Chiral HPLC is a powerful and widely adopted method for this purpose, offering high resolution and accuracy. This guide explores two primary approaches: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA).
Comparison of Chiral HPLC Methods
The selection of an appropriate chiral HPLC method depends on several factors, including the availability of specific chiral columns, the required sensitivity, and the complexity of the sample matrix. Below is a comparative summary of a direct and an indirect HPLC method for the chiral purity analysis of this compound.
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC (with Marfey's Reagent) |
| Principle | Enantiomers are separated based on their differential interactions with a chiral stationary phase. | Enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral HPLC column. |
| Chiral Selector | Chiral Stationary Phase (e.g., Polysaccharide-based) | Chiral Derivatizing Agent (e.g., Marfey's Reagent) |
| Stationary Phase | Chiral (e.g., CHIRALPAK® IA) | Achiral (e.g., C18) |
| Sample Preparation | Simple dissolution in mobile phase. | Multi-step derivatization process required. |
| Method Development | Requires screening of various chiral columns and mobile phases. | Involves optimization of the derivatization reaction and chromatographic conditions for the resulting diastereomers. |
| Potential Issues | Finding a suitable CSP can be challenging; CSPs can be expensive. | Incomplete derivatization or racemization during the reaction can lead to inaccurate results. The derivatizing agent must be enantiomerically pure. |
| Detection | UV (low wavelength due to lack of a strong chromophore) or Mass Spectrometry (MS). | Enhanced UV detection due to the chromophore in the derivatizing agent. |
Experimental Protocols
Detailed methodologies for both a proposed direct chiral HPLC method and an indirect method are provided below. These protocols are based on established methods for similar compounds and serve as a robust starting point for method development and validation.
Direct Chiral HPLC Method
This method utilizes a polysaccharide-based chiral stationary phase, which is known to be effective for the separation of a wide range of N-protected amino compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector or Mass Spectrometer.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Indirect Chiral HPLC Method using Marfey's Reagent
This method involves the derivatization of the primary amine group of this compound with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers that can be separated on a conventional C18 column.
Derivatization Protocol:
-
Dissolve approximately 1 mg of the this compound sample in 200 µL of acetone.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 80 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add 40 µL of 2 M HCl to stop the reaction.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
Workflow and Logic Diagrams
To visualize the experimental and decision-making processes, the following diagrams are provided in the DOT language.
Caption: Workflow for chiral purity analysis of this compound.
A Head-to-Head Battle of Protecting Groups: Boc vs. Fmoc in Diamine Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the strategic selection of protecting groups is paramount to success. When working with diamines, the choice between the two most common amine protecting groups—tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—can significantly impact yield, purity, and overall synthetic strategy. This guide provides an objective, data-driven comparison to inform the selection process for your specific research and development needs.
The fundamental difference between the Boc and Fmoc protecting groups lies in their lability under different chemical conditions. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved using a solution of piperidine in a polar aprotic solvent. This orthogonality is the cornerstone of their application in complex, multi-step syntheses, allowing for the selective deprotection of one amine in the presence of the other.
Performance Comparison: A Quantitative Look
While direct, side-by-side comparisons for a wide range of diamines under identical conditions are not extensively documented in the literature, available data from both batch and flow chemistry syntheses provide valuable insights into the performance of Boc and Fmoc protecting groups.
| Diamine | Protecting Group | Method | Reagent | Yield (%) | Reference |
| Ethylenediamine | Boc | Acid-Mediated | (Boc)₂O, HCl | 80 | [1] |
| Ethylenediamine | Fmoc | Multi-step | Fmoc-OSu | - | [1][2] |
| 1,2-Diaminopropane | Boc | Flow | (Boc)₂O | 69 | [3] |
| 1,3-Diaminopropane | Boc | Flow | (Boc)₂O | 84 | [3] |
| 1,3-Diaminopropane | Fmoc | Flow | Fmoc-OSu | 71 | [3] |
| 1,4-Diaminobutane | Boc | Batch | (Boc)₂O | 86 | [4] |
| 1,4-Diaminobutane | Boc | Flow | (Boc)₂O | 91 | [3] |
| 1,4-Diaminobutane | Fmoc | Flow | Fmoc-OSu | 65 | [3] |
| 1,5-Diaminopentane | Boc | Flow | (Boc)₂O | 89 | [3] |
| 1,5-Diaminopentane | Fmoc | Flow | Fmoc-OSu | 45 | [3] |
| 1,6-Hexanediamine | Boc | Batch | (Boc)₂O, HCl | 65 | [5] |
| Cyclohexane-1,2-diamine | Boc | Batch | (Boc)₂O, Me₃SiCl | 66 | [6] |
Note: Yields can vary significantly based on reaction conditions, scale, and purification methods.
Experimental Protocols
Detailed methodologies for the selective mono-protection of diamines are crucial for reproducible results. Below are generalized protocols for key experiments.
Protocol 1: Selective Mono-Boc Protection of Diamines (Acid-Mediated)
This method relies on the mono-protonation of the diamine to differentiate the two amine groups, followed by the reaction of the free amine with the Boc-anhydride.
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) or concentrated HCl (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the diamine in anhydrous methanol in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add one equivalent of HCl (either as a solution in methanol or generated in situ from Me₃SiCl) to the cooled solution.
-
Allow the mixture to stir for 15-30 minutes at 0 °C.
-
Add a solution of (Boc)₂O in methanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Add water and basify the aqueous layer to pH >12 with NaOH solution.
-
Extract the product with DCM or EtOAc.
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the mono-Boc protected diamine.[5][6]
Protocol 2: Selective Mono-Fmoc Protection of Ethylenediamine (Multi-step)
Direct mono-Fmoc protection of diamines is often challenging due to di-protection. A more reliable route involves a three-step process starting with mono-Boc protection.[1][2]
Step 1: Mono-Boc Protection of Ethylenediamine
-
Follow Protocol 1 to synthesize N-Boc-ethylenediamine.
Step 2: Fmoc Protection of N-Boc-ethylenediamine
-
Dissolve N-Boc-ethylenediamine (1.0 equiv) in a suitable solvent such as dioxane or THF.
-
Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.0 equiv) and a base like sodium bicarbonate or triethylamine.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the resulting N-Boc, N'-Fmoc-ethylenediamine by chromatography.
Step 3: Selective Boc Deprotection
-
Dissolve the N-Boc, N'-Fmoc-ethylenediamine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA in vacuo to yield N-Fmoc-ethylenediamine, often as a TFA salt.[1][2]
Decision-Making Workflow
Choosing between Boc and Fmoc protection depends on the overall synthetic strategy, including the presence of other functional groups and the desired final product. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A logical workflow for selecting between Boc and Fmoc protecting groups.
Chemical Reaction Schemes
The following diagrams illustrate the general chemical transformations for the protection and deprotection of amines using Boc and Fmoc groups.
Caption: General reaction schemes for Boc and Fmoc protection and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. reddit.com [reddit.com]
- 5. bioorg.org [bioorg.org]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
A Comparative Analysis of Boc and Cbz Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of an appropriate Nα-amino protecting group is a critical decision that profoundly influences the efficiency, yield, and purity of the final product. Among the most established and widely utilized protecting groups are the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols, to facilitate an informed choice for your specific synthetic strategy.
The primary distinction between the Boc and Cbz protecting groups lies in their lability under different chemical conditions, a principle known as orthogonality. The Boc group is characteristically removed under acidic conditions, while the Cbz group is cleaved by catalytic hydrogenolysis.[1][2] This fundamental difference dictates their respective applications in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Chemical Properties and Stability: A Head-to-Head Comparison
A summary of the key chemical properties of the Boc and Cbz protecting groups is presented below, highlighting their inherent differences in stability and lability.
| Property | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Lability | Labile to strong acids (e.g., TFA).[1] | Labile to catalytic hydrogenolysis and strong acids.[1] |
Performance in Peptide Synthesis: A Quantitative Perspective
The efficiency of protection and deprotection steps is a crucial factor in the overall success of a peptide synthesis campaign. While yields are highly dependent on the specific amino acid and reaction conditions, the following tables provide representative quantitative data for the performance of Boc and Cbz protecting groups.
Table 1: Protection of Glycine
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with base (e.g., NaOH or NaHCO₃), room temperature. | 90-95[2] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous solution with base (e.g., NaOH), 0 °C to room temperature. | ~88[2] |
Table 2: Deprotection of N-protected Glycine
| Protected Glycine | Deprotection Method | Reagents and Conditions | Typical Yield (%) |
| Boc-Glycine | Acidolysis | Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent. | >95 |
| Cbz-Glycine | Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, Methanol, room temperature. | >95[3] |
Strategic Applications: Solid-Phase vs. Solution-Phase Synthesis
The choice between Boc and Cbz often aligns with the overall synthetic strategy. The Boc group, with its acid-labile nature, has been a cornerstone of solid-phase peptide synthesis (SPPS). In contrast, the Cbz group's stability and removal by hydrogenolysis have made it a valuable tool in solution-phase synthesis.[4]
Boc in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (benzyl) strategy in SPPS relies on a graded acid lability. The Nα-Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the more acid-stable benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (HF).[5]
References
Spectroscopic Validation of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comprehensive spectroscopic validation of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, a key building block in medicinal chemistry. Through a comparative analysis with structurally related, commercially available alternatives—tert-butyl (2-aminoethyl)carbamate and tert-butyl (3-aminopropyl)carbamate—this document outlines the key spectral features for positive identification and purity assessment.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its alternatives. The data for the target compound is predicted, while the data for the alternatives is based on experimental findings.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Structure | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₃ | ~1.45 | Singlet | 9H | |
| -C(CH₃)₂ | ~1.25 | Singlet | 6H | ||
| -CH₂-NH₂ | ~2.80 | Singlet | 2H | ||
| -NH- (carbamate) | ~5.00 | Broad Singlet | 1H | ||
| -NH₂ (amino) | ~1.50 | Broad Singlet | 2H | ||
| tert-butyl (2-aminoethyl)carbamate | -C(CH₃)₃ | 1.44 | Singlet | 9H | |
| -CH₂-NH₂ | 2.84 | Triplet | 2H | ||
| -CH₂-NHBoc | 3.23 | Quartet | 2H | ||
| -NH- (carbamate) | 4.95 | Broad Singlet | 1H | ||
| -NH₂ (amino) | 1.33 | Broad Singlet | 2H | ||
| tert-butyl (3-aminopropyl)carbamate | -C(CH₃)₃ | 1.43 | Singlet | 9H | |
| -CH₂-CH₂-CH₂- | 1.62 | Quintet | 2H | ||
| -CH₂-NH₂ | 2.76 | Triplet | 2H | ||
| -CH₂-NHBoc | 3.21 | Quartet | 2H | ||
| -NH- (carbamate) | 4.90 | Broad Singlet | 1H | ||
| -NH₂ (amino) | 1.25 | Broad Singlet | 2H |
Note: Predicted data for this compound is generated using online NMR prediction tools.
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Structure | Signal Assignment | Chemical Shift (δ, ppm) |
| This compound | -C(CH₃)₃ | ~28.5 | |
| -C(CH₃)₃ | ~80.0 | ||
| -C(CH₃)₂ | ~25.0 | ||
| -C(CH₃)₂ | ~55.0 | ||
| -CH₂-NH₂ | ~50.0 | ||
| C=O (carbamate) | ~156.0 | ||
| tert-butyl (2-aminoethyl)carbamate | -C(CH₃)₃ | 28.4 | |
| -C(CH₃)₃ | 79.2 | ||
| -CH₂-NH₂ | 41.8 | ||
| -CH₂-NHBoc | 43.3 | ||
| C=O (carbamate) | 156.2 | ||
| tert-butyl (3-aminopropyl)carbamate | -C(CH₃)₃ | 28.4 | |
| -C(CH₃)₃ | 79.1 | ||
| -CH₂-CH₂-CH₂- | 33.3 | ||
| -CH₂-NH₂ | 39.6 | ||
| -CH₂-NHBoc | 38.4 | ||
| C=O (carbamate) | 156.1 |
Note: Predicted data for this compound is generated using online NMR prediction tools.
Table 3: Key IR Absorption Frequencies
| Functional Group | Vibration | Expected Frequency (cm⁻¹) |
| N-H (amine) | Stretch | 3400-3250 (two bands for primary amine) |
| N-H (carbamate) | Stretch | ~3300 |
| C-H (alkane) | Stretch | 2980-2850 |
| C=O (carbamate) | Stretch | 1710-1680 |
| N-H (amine) | Bend | 1650-1580 |
| C-N | Stretch | 1250-1020 |
Table 4: Expected Mass Spectrometry Fragmentation
| Ion | Description |
| [M+H]⁺ | Protonated molecule |
| [M-55]⁺ | Loss of isobutylene from the tert-butyl group |
| [M-99]⁺ | Loss of the entire Boc group |
Experimental and Prediction Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation (Experimental): Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition (Experimental): ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. ¹H NMR spectra were recorded with 16 scans and a relaxation delay of 1 s. ¹³C NMR spectra were recorded with 1024 scans and a relaxation delay of 2 s.
-
Data Prediction: ¹H and ¹³C NMR spectra for this compound were predicted using online NMR prediction software, which utilizes a database of known chemical shifts and structures to estimate the spectral parameters.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat compound was placed between two sodium chloride plates.
-
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.
Visualization of Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure, such as this compound.
Caption: Logical workflow for spectroscopic structure validation.
A Researcher's Guide to Alternative Reagents for the Boc Protection of 1,2-Diamines
For researchers, scientists, and drug development professionals, the selective protection of diamines is a critical step in the synthesis of complex molecules. Mono-protected diamines are invaluable building blocks, enabling sequential and controlled functionalization. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. However, achieving selective mono-protection of symmetrical or even unsymmetrical diamines can be challenging, often leading to mixtures of unprotected, mono-protected, and di-protected products.[1][2]
This guide provides an objective comparison of alternative reagents and methodologies for the mono-Boc protection of 1,2-diamines, supported by experimental data and detailed protocols.
The Challenge of Mono-Protection
The primary difficulty in the mono-protection of diamines lies in the similar reactivity of the two amino groups.[2] Standard procedures using di-tert-butyl dicarbonate (Boc₂O) often require a large excess of the diamine or slow addition of the reagent to favor mono-protection, which can be inefficient for valuable diamines.[1][3] A highly effective strategy to overcome this is the "one-pot" mono-protonation method. This involves the selective deactivation of one amine group by converting it into its non-nucleophilic ammonium salt with one equivalent of acid. The remaining free amine can then react selectively with the Boc-donating reagent.[1][4]
Comparison of Methodologies for Mono-Boc Protection
The following table summarizes the performance of different methodologies for the mono-Boc protection of various diamines. The primary method highlighted is the widely adopted mono-protonation strategy using di-tert-butyl dicarbonate (Boc₂O).
| Diamine | Reagent System | Solvent | Yield (%) | Reference |
| Ethylenediamine | HCl (1 eq), Boc₂O (1 eq) | 50% aq. MeOH | 87 | [4] |
| 1,3-Diaminopropane | HCl (1 eq), Boc₂O (1 eq) | 50% aq. MeOH | 75 | [4] |
| 1,4-Diaminobutane | HCl (1 eq), Boc₂O (1 eq) | 50% aq. MeOH | 65 | [4] |
| 1,5-Diaminopentane | HCl (1 eq), Boc₂O (1 eq) | 50% aq. MeOH | 74 | [4] |
| (1R,2R)-Cyclohexane-1,2-diamine | Me₃SiCl (1 eq), Boc₂O (1 eq) | MeOH | 66 | [5][6] |
| (1R,2R)-1,2-Diphenylethyle-1,2-diamine | Me₃SiCl (1 eq), Boc₂O (1 eq) | MeOH | 72 | [6] |
| 1,2-Diaminopropane | Me₃SiCl (1 eq), Boc₂O (1 eq) | MeOH | 72 | [5] |
| Piperazine | Boc₂O (0.8 eq) | Methanol | 45 | [2] |
| Ethylenediamine | tert-Butyl Phenyl Carbonate | EtOH | 55 | [7] |
| 1,3-Diaminopropane | tert-Butyl Phenyl Carbonate | EtOH | 65 | [7] |
| 1,4-Diaminobutane | tert-Butyl Phenyl Carbonate | EtOH | 72 | [7] |
Alternative Boc-Donating Reagents
While Boc₂O is the most common reagent, other electrophilic carbamate precursors can be employed.
-
tert-Butyl Phenyl Carbonate: * This reagent offers an alternative to Boc₂O and has been shown to be effective for the mono-Boc protection of diamines.[7][8] The reaction proceeds by nucleophilic attack of the amine on the carbonate, with phenol as the leaving group.
Orthogonal Protection Strategies
In complex syntheses, it is often necessary to use protecting groups that can be removed under different conditions. This is known as an orthogonal strategy. While this guide focuses on Boc protection, it is worth noting that other protecting groups like Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) are common alternatives.[9] The choice of protecting group is dictated by the overall synthetic plan and the stability of other functional groups in the molecule.[9]
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection via in situ HCl Generation[1][5][6]
This protocol describes a facile "one-pot" procedure for the mono-Boc protection of diamines using chlorotrimethylsilane (Me₃SiCl) to generate one equivalent of HCl in situ.
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the diamine (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature.
-
Add water (a small amount, e.g., 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction with water and wash with diethyl ether to remove any di-protected by-product.
-
Adjust the pH of the aqueous layer to >12 with NaOH solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.
Protocol 2: Mono-Boc Protection using tert-Butyl Phenyl Carbonate[7]
This method provides an alternative to the use of Boc₂O.
Materials:
-
1,2-Ethanediamine (1.0 equiv)
-
tert-Butyl phenyl carbonate (1.0 equiv)
-
Absolute Ethanol (EtOH)
-
Water
-
Hydrochloric acid (2M HCl)
-
Sodium hydroxide (2M NaOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 1,2-ethanediamine (1.0 equiv) in absolute ethanol in a round-bottomed flask.
-
Add tert-butyl phenyl carbonate (1.0 equiv) to the solution.
-
Heat the reaction mixture at reflux for 24 hours.
-
Cool the mixture to room temperature and concentrate it using a rotary evaporator.
-
Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2M HCl.
-
Extract the aqueous phase with CH₂Cl₂ (3x) to remove unreacted starting material and by-products.
-
Adjust the pH of the aqueous phase to 12 by adding 2M NaOH.
-
Extract the product from the basic aqueous phase with CH₂Cl₂ (5x).
-
Combine the organic extracts from the basic extraction, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the mono-Boc protected diamine.
Conclusion
The selective mono-Boc protection of 1,2-diamines is a common yet challenging transformation in organic synthesis. The mono-protonation strategy using one equivalent of acid in a "one-pot" reaction with Boc₂O stands out as a highly efficient and scalable method, consistently providing good to excellent yields for a variety of diamines.[4][5] Reagents that generate HCl in situ, such as Me₃SiCl, offer a convenient alternative to using gaseous HCl.[5][6] For specific applications, alternative Boc-donating reagents like tert-butyl phenyl carbonate can also be effectively employed. The choice of the optimal method will depend on the specific substrate, scale, and the desired purity of the final mono-protected diamine.
References
- 1. benchchem.com [benchchem.com]
- 2. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. redalyc.org [redalyc.org]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Efficacy comparison of different deprotection methods for tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in the synthesis of molecules containing primary amines, such as in the preparation of 2-methylpropane-1,2-diamine from its mono-Boc protected precursor, tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate. The choice of deprotection method can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of common and alternative methods for the deprotection of this specific diamine, supported by general experimental data and detailed protocols.
Introduction to Boc Deprotection
The Boc group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. The deprotection mechanism typically involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[1][2]
Common Deprotection Methods: A Head-to-Head Comparison
The two most prevalent methods for Boc deprotection involve the use of strong acids: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
Trifluoroacetic Acid (TFA)
TFA is a strong organic acid that is highly effective for Boc removal. It is often used in a solution with a chlorinated solvent like dichloromethane (DCM).
Efficacy: TFA is known for its high efficiency and rapid reaction times.[3] It is a volatile acid, which can simplify its removal during workup. However, its strong acidity can be a drawback for substrates with other acid-sensitive functional groups. The formation of the trifluoroacetate salt of the product amine is typical.
Hydrochloric Acid (HCl)
HCl is another strong acid commonly employed for Boc deprotection. It is often used as a solution in an organic solvent such as dioxane, methanol, or ethyl acetate.
Efficacy: HCl is also a very effective reagent for Boc deprotection. A key advantage is that the product is often isolated as a crystalline hydrochloride salt, which can facilitate purification by filtration.[4] However, the reaction times can sometimes be longer compared to TFA.
Alternative Deprotection Methods
For substrates that are sensitive to strong acidic conditions, several milder alternatives have been developed.
Oxalyl Chloride in Methanol
This method offers a milder alternative to strong acids for the deprotection of N-Boc groups.
Efficacy: This system has been shown to deprotect a variety of N-Boc protected amines in good to excellent yields under room temperature conditions.[5] The reaction is typically faster than some other mild methods and avoids the use of strong, corrosive acids.
Data Presentation: A Comparative Overview
Due to the lack of specific published data for the deprotection of this compound, the following table presents representative data for the deprotection of structurally similar Boc-protected amines to provide a comparative overview of the expected efficacy of each method.
| Deprotection Method | Reagents & Solvents | Typical Reaction Time | Typical Yield (%) | Purity | Key Considerations |
| Trifluoroacetic Acid | TFA, Dichloromethane (DCM) | 30 min - 4 h | >95% | High | Strong acid, can cleave other acid-labile groups. Product is a TFA salt.[3][4] |
| Hydrochloric Acid | 4M HCl in Dioxane | 30 min - 12 h | >90% | High | Product precipitates as a hydrochloride salt, facilitating isolation.[4] |
| Oxalyl Chloride/Methanol | Oxalyl Chloride, Methanol | 1 - 4 h | 80-95% | Good to High | Milder conditions, suitable for acid-sensitive substrates.[5] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the free diamine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to 12 hours.
-
Monitor the reaction by TLC or LC-MS. The product dihydrochloride salt may precipitate.
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to induce precipitation.
-
Dry the solid under vacuum to obtain 2-methylpropane-1,2-diamine dihydrochloride.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
Materials:
-
This compound
-
Oxalyl chloride
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in methanol at room temperature.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Mandatory Visualizations
Caption: General experimental workflow for the deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
A Researcher's Guide to Orthogonal Protection Strategies Involving the Boc Group
In the intricate landscape of multi-step organic synthesis, particularly within peptide synthesis, medicinal chemistry, and drug development, the judicious use of protecting groups is a cornerstone of success. The ability to selectively mask and unmask reactive functional groups with high efficiency and precision is paramount. The tert-butyloxycarbonyl (Boc) group, an acid-labile amine protecting group, is a workhorse in this field. However, its true synthetic power is unleashed when employed in orthogonal protection strategies, allowing for the selective deprotection of one functional group while others remain intact.[1][2]
This guide provides an objective comparison of orthogonal protection strategies involving the Boc group, contrasting its performance with other commonly used protecting groups such as Fmoc, Cbz, and Alloc. Supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to design robust and efficient synthetic routes.
The Principle of Orthogonality
Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under distinct reaction conditions.[3] This principle is fundamental to the synthesis of complex molecules bearing multiple functional groups, such as peptides and other natural products.[1] The Boc group, being sensitive to acid, forms an orthogonal pair with protecting groups that are cleaved under different conditions, including base-labile, hydrogenolysis-labile, or metal-catalyzed conditions.[1][4]
Comparative Analysis of Common Protecting Groups
The selection of an appropriate set of orthogonal protecting groups is contingent on their mutual stability under the respective deprotection conditions. The following tables summarize the key characteristics and comparative stability of the Boc group alongside other prevalent amine protecting groups.
Table 1: Key Characteristics of Common Amine Protecting Groups
| Characteristic | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Cbz (Carboxybenzyl) | Alloc (Allyloxycarbonyl) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[5] | Base-labile (e.g., 20% piperidine in DMF)[5] | Hydrogenolysis (e.g., H₂/Pd)[5] | Pd(0) catalyzed cleavage[6] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[5] | Solid-Phase Peptide Synthesis (SPPS)[5] | Solution-Phase Synthesis[5] | General organic synthesis |
| Key Advantages | Robust and well-established; less prone to aggregation in some cases.[5][] | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions.[5] | Stable to a wide range of non-reductive conditions.[5] | Stable to both acidic and basic conditions.[6] |
| Potential Side Reactions | Formation of t-butyl cation byproducts that can alkylate sensitive residues; requires strong acid for cleavage.[5][8] | Diketopiperazine formation at the dipeptide stage.[5] | Incomplete cleavage; catalyst poisoning by sulfur-containing amino acids.[5] | Requires specific palladium catalyst and scavenger. |
| Typical Yields | Generally high, often >95% per coupling step.[5] | High, but can be affected by aggregation of difficult sequences.[5] | High in solution-phase synthesis.[5] | Generally high. |
Table 2: Orthogonal Compatibility of Protecting Groups
| Protecting Group | Stable to Boc Deprotection (TFA) | Stable to Fmoc Deprotection (Piperidine) | Stable to Cbz Deprotection (H₂/Pd) | Stable to Alloc Deprotection (Pd(0)) |
| Boc | - | Yes[9] | Yes[9] | Yes[10] |
| Fmoc | Yes[9] | - | Yes[10] | Yes[10] |
| Cbz | Yes[9] | Yes[10] | - | Yes |
| Alloc | Yes[10] | Yes[10] | Yes[10] | - |
Experimental Protocols
The successful implementation of an orthogonal protection strategy relies on well-defined experimental protocols that ensure selective deprotection with high yields.[3]
Protocol 1: Boc Group Deprotection
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., 10 mL per 1 g of substrate).
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.[3]
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.[3]
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Fmoc Group Deprotection
Materials:
-
Fmoc-protected substrate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
Protocol 3: Cbz Group Deprotection
Materials:
-
Cbz-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
Dissolve the Cbz-protected substrate in methanol or ethanol in a flask suitable for hydrogenation.[3]
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[3]
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 4: Alloc Group Deprotection
Materials:
-
Alloc-protected substrate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger (e.g., phenylsilane, dimedone)
-
Anhydrous DCM or THF
Procedure:
-
Dissolve the Alloc-protected substrate in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the scavenger to the solution.
-
Add a catalytic amount of Pd(PPh₃)₄.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using appropriate workup and chromatographic techniques.
Visualizing Orthogonal Strategies
The following diagrams, generated using the DOT language, illustrate the logical relationships in orthogonal deprotection schemes and a typical experimental workflow.
Caption: Orthogonal deprotection of a molecule with Boc, Fmoc, and Cbz protected amines.
Caption: Comparison of Boc and Fmoc solid-phase peptide synthesis workflows.
Conclusion
The strategic implementation of orthogonal protection schemes is indispensable in modern organic synthesis. The Boc group, with its well-defined acid lability, serves as a versatile anchor for a multitude of orthogonal strategies. A comprehensive understanding of the stability and deprotection conditions for complementary protecting groups like Fmoc, Cbz, and Alloc is crucial for the rational design of efficient and high-yielding synthetic pathways. By leveraging the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of multi-step synthesis to achieve their molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. biosynth.com [biosynth.com]
Kinetic studies of Boc deprotection of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
A Comparative Guide to the Kinetic Studies of Boc Deprotection
For Researchers, Scientists, and Drug Development Professionals
The deprotection of the Boc group is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceuticals and complex molecules. Understanding the kinetics of this reaction is crucial for process optimization, ensuring selectivity, and minimizing side reactions.
Comparative Kinetic Data for Acid-Catalyzed Boc Deprotection
The kinetics of Boc deprotection are significantly influenced by the choice of acid, its concentration, the solvent system, and the temperature. Research indicates that for many substrates, the reaction rate exhibits a second-order dependence on the concentration of strong acids like HCl.[1][2][3][4] This is attributed to a mechanism involving a general acid-catalyzed fragmentation of the protonated carbamate.[2]
In contrast, deprotection with trifluoroacetic acid (TFA) can display a more complex, inverse kinetic dependence on the trifluoroacetate concentration, suggesting a different rate-limiting step in the mechanism.[2][3][4]
The following tables summarize quantitative data from a detailed kinetic study on the deprotection of a Boc-protected tosylate (Tosylate 3), which serves as a valuable model for understanding the relative efficacy of different acids.
Table 1: Third-Order Rate Constants for the Deprotection of Tosylate 3 with Various Acids [1]
| Acid | Molar Equivalents | Solvent System | Temperature (°C) | 10³ kobs (M⁻²s⁻¹) |
| H₂SO₄ | 1.8 | 57% v/v Toluene/IPA | 50 | 3.50 ± 0.02 |
| HCl | 1.1 and 1.5 | 57% v/v Toluene/IPA | 50 | 2.83 ± 0.02 |
| MSA | 1.5 | 57% v/v Toluene/IPA | 50 | 1.60 ± 0.03 |
| MSA | 1.5 | IPA | 50 | 1.58 ± 0.10 |
Data sourced from Ashworth, I. W., et al. J. Org. Chem. 2010, 75, 8117–8125.[1][2][3][4]
Table 2: Influence of Temperature on the HCl-Catalyzed Deprotection of Tosylate 3 [1]
| Temperature (°C) | Observed Rate Constant (k) |
| 40 | (Data not explicitly tabulated in the source, but an Arrhenius plot was provided) |
| 50 | (Data not explicitly tabulated in the source, but an Arrhenius plot was provided) |
| 60 | (Data not explicitly tabulated in the source, but an Arrhenius plot was provided) |
The study derived an activation energy (Ea) of 84 kJ mol⁻¹ and a pre-exponential factor (A) of 2.5 x 10¹² M⁻² s⁻¹ from the Arrhenius plot.[1]
Alternative Deprotection Methods: A Qualitative Comparison
Beyond traditional strong acids, several other methods for Boc deprotection have been developed, each with distinct advantages and disadvantages.
Table 3: Comparison of Alternative Boc Deprotection Methods
| Method | Reagents/Conditions | Advantages | Limitations | Kinetic Profile |
| Thermal Deprotection | High Temperature (e.g., 120-240°C) in solvents like TFE, MeOH, or solvent-free.[5][6] | Catalyst-free, potentially "greener".[6] | High temperatures may not be suitable for sensitive substrates; potential for side reactions.[6] | Generally first-order; rate is highly dependent on temperature and substrate structure.[7] |
| Solid Acid Catalysts | H-BEA zeolite in a continuous flow reactor.[8] | Catalyst is recyclable; suitable for continuous manufacturing; can be highly efficient.[8] | Requires specialized flow equipment; potential for catalyst deactivation. | Throughput can be high (e.g., 18 mmol/h/gcat), but detailed kinetic models are complex.[8] |
| Lewis Acids / Other Reagents | Oxalyl chloride in Methanol.[9] | Mild conditions (room temperature); tolerant of other acid-labile groups.[9] | Reagent can be hazardous; mechanism is distinct from proton-catalyzed pathways.[9] | Reported as rapid (1-4 hours), but detailed kinetic data is limited.[9] |
Experimental Protocols
The following is a generalized protocol for conducting a kinetic study of Boc deprotection, based on common methodologies cited in the literature.[1][10][11] This procedure should be adapted based on the specific substrate, reagents, and available analytical equipment.
Objective: To determine the rate law and rate constant for the Boc deprotection of a target amine.
Materials:
-
Boc-protected amine (substrate)
-
Acidic reagent (e.g., HCl in dioxane, TFA)
-
Anhydrous solvent (e.g., dioxane, dichloromethane, toluene/isopropanol)
-
Quenching solution (e.g., a buffered solution or a solvent to dilute and stop the reaction)
-
Internal standard for HPLC analysis
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Boc-protected amine of known concentration in the chosen reaction solvent.
-
Prepare a stock solution of the acidic reagent of known concentration.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
Equilibrate the reaction vessel to the desired temperature (e.g., 50 °C).
-
Add the stock solution of the Boc-protected amine and the internal standard to the reaction vessel and allow it to reach thermal equilibrium.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the required volume of the pre-heated acidic reagent stock solution. Start a timer immediately.
-
At predetermined time intervals (t = 0, 1, 2, 5, 10, 20, 30, 60 minutes, etc.), withdraw a small aliquot of the reaction mixture.[10]
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction in the aliquot by diluting it into a vial containing the quenching solution.[10] This halts the deprotection and prepares the sample for analysis.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak.
-
Use the internal standard to accurately quantify the concentrations of the reactant and product at each time point by comparing the respective peak areas against a pre-established calibration curve.[10]
-
-
Data Analysis:
-
Plot the concentration of the Boc-protected amine versus time.
-
To determine the reaction order with respect to the substrate and the acid, perform a series of experiments varying the initial concentration of one reactant while keeping the other constant.
-
Fit the concentration-time data to the appropriate integrated rate law (e.g., pseudo-first-order, second-order) to determine the observed rate constant (kobs).
-
Visualizations
Signaling Pathway and Mechanism
The generally accepted mechanism for acid-catalyzed Boc deprotection involves a multi-step pathway.
References
- 1. scribd.com [scribd.com]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. figshare.com [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
A Comparative Benchmarking Study on the Synthesis of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic methodologies for tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The performance of a standard direct protection method is benchmarked against a selective mono-Boc protection strategy employing in-situ generated acid. This comparison focuses on key performance indicators such as product yield, reaction time, and purity, offering valuable insights for process optimization and scale-up.
Data Presentation: Synthesis Method Comparison
| Parameter | Method 1: Direct Boc Protection | Method 2: Selective Mono-Boc Protection via in-situ HCl Generation |
| Starting Material | 2-methylpropane-1,2-diamine | 2-methylpropane-1,2-diamine |
| Key Reagents | Di-tert-butyl dicarbonate ((Boc)₂O) | Chlorotrimethylsilane (Me₃SiCl), Di-tert-butyl dicarbonate ((Boc)₂O) |
| Solvent | Dichloromethane (DCM) | Anhydrous Methanol |
| Reaction Time | 12 hours | Approximately 1.5 hours |
| Yield | 31.6%[1] | Estimated 45-68% (based on similar diamines)[2] |
| Purity | Not explicitly stated, requires column chromatography[1] | High purity achievable after acid-base extraction[2] |
| Purification | Column chromatography (neutral alumina)[1] | Acid-base extraction followed by solvent removal[2] |
Experimental Protocols
Method 1: Direct Boc Protection
This method involves the direct reaction of 2-methylpropane-1,2-diamine with di-tert-butyl dicarbonate.
Materials:
-
2-methylpropane-1,2-diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Methanol (for chromatography)
-
Neutral alumina
Procedure:
-
A solution of 2-methylpropane-1,2-diamine (783 mmol) in dichloromethane (500 mL) is cooled to 0°C.
-
Di-tert-butyl dicarbonate (391 mmol) is slowly added to the cooled solution.
-
The reaction mixture is stirred at ambient temperature for 12 hours.
-
The solvent is removed by concentration.
-
The crude product is purified by column chromatography on neutral alumina using a 1:9 methanol:dichloromethane eluent to yield tert-butyl (3-amino-2,2-dimethylpropyl)carbamate.[1]
Method 2: Selective Mono-Boc Protection via in-situ HCl Generation
This approach utilizes the in-situ generation of hydrochloric acid to selectively protect one amine group of the diamine.
Materials:
-
2-methylpropane-1,2-diamine
-
Anhydrous methanol
-
Chlorotrimethylsilane (Me₃SiCl)
-
Water
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve 2-methylpropane-1,2-diamine (1 equivalent) in anhydrous methanol at 0°C.
-
Add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.
-
Allow the mixture to warm to room temperature and stir for a brief period.
-
Add a small amount of water (e.g., 1 mL) followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.
-
Basify the aqueous layer to a pH > 12 with a sodium hydroxide solution.
-
Extract the product into dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mono-Boc-protected diamine.[2]
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the two described synthetic methods.
Caption: Comparative workflow of direct vs. selective Boc protection.
Signaling Pathway and Logical Relationships
The choice of synthetic route is often dictated by the desired selectivity and the steric and electronic properties of the starting diamine. The less sterically hindered primary amine is generally more reactive towards acylation with di-tert-butyl dicarbonate. In the case of 2-methylpropane-1,2-diamine, the primary amine is significantly more accessible than the tertiary amine, favoring the formation of the desired product. The in-situ acid generation method further enhances this selectivity by protonating one amine group, rendering it unreactive.
Caption: Rationale for selectivity in Boc protection methods.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, a key building block in pharmaceutical synthesis, is crucial for ensuring the quality, efficacy, and safety of final drug products. While no single, officially validated analytical method is exclusively published for this specific compound, this guide provides a comprehensive comparison of established and adaptable analytical techniques. The methodologies presented are based on well-documented procedures for structurally similar compounds, such as Boc-protected amines and diamines, and can be validated for the specific quantification needs of the user.
This guide explores four principal analytical strategies:
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary method for determining absolute purity and concentration without a specific reference standard of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for direct quantification, ideal for complex matrices and low concentration levels.
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: A robust technique that enhances detection sensitivity for compounds lacking a strong native chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A powerful method for volatile and semi-volatile compound analysis, requiring chemical modification to improve the analyte's volatility.
Each method is presented with a detailed experimental protocol, performance characteristics, and a visual workflow to aid in selecting the most appropriate technique for a given research or quality control objective.
Comparison of Analytical Methodologies
The selection of an optimal analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the need for absolute versus relative quantification. The table below provides a high-level comparison of the potential methods.
| Parameter | Quantitative NMR (qNMR) | LC-MS/MS | HPLC with Derivatization | GC-MS with Derivatization |
| Principle | Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[1][2] | Separation by polarity followed by mass-based identification and quantification of precursor and product ions.[3][] | Chemical modification to attach a UV-absorbing or fluorescent tag to the analyte prior to chromatographic separation and detection.[5] | Chemical modification to increase volatility, followed by separation based on boiling point and polarity, with mass-based detection.[6] |
| Analysis Type | Direct, Absolute Quantification | Direct, Relative Quantification | Indirect, Relative Quantification | Indirect, Relative Quantification |
| Primary Use | Purity assessment, certification of reference materials, quantification in simple mixtures.[7][8] | Trace-level quantification in complex matrices, pharmacokinetic studies, impurity profiling.[3][9] | Routine quality control, quantification in samples where high sensitivity is needed and MS is unavailable.[5][10] | Analysis of volatile impurities, quantification when HPLC is not suitable.[6][11] |
| Advantages | High precision; non-destructive; requires no analyte-specific standard for purity determination.[7][12] | Exceptional sensitivity (ppb-ppt levels) and selectivity; suitable for complex matrices.[3][] | Widely available instrumentation (HPLC-UV/FLD); robust and reproducible methods.[5] | High chromatographic efficiency; definitive identification through mass spectral libraries.[6][13] |
| Disadvantages | Lower sensitivity compared to MS-based methods; requires a high-field NMR spectrometer.[12] | Higher equipment cost and complexity; potential for matrix effects (ion suppression/enhancement). | Requires a derivatization step which can add complexity, time, and potential for error.[5] | Analyte must be volatile or rendered volatile through derivatization; risk of thermal degradation.[6] |
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that provides a direct measurement of the molar concentration of an analyte by comparing its 1H NMR signal integral to that of a certified reference standard added to the sample. It is an excellent choice for purity determination and for creating in-house reference standards.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of a suitable certified internal standard (e.g., maleic anhydride, dimethyl sulfone, or benzyl benzoate) and add it to the same vial.[14] The standard should have a simple 1H NMR spectrum with at least one signal that is well-resolved from analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6) in which both the analyte and standard are fully soluble.
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire the 1H NMR spectrum on a spectrometer operating at 400 MHz or higher.
-
Crucial acquisition parameters must be set to ensure accurate integration, as detailed in the table below. The most critical parameter is the relaxation delay (d1), which should be at least 5 times the longest T1 relaxation time of the protons being quantified.[15]
| Parameter | Setting | Purpose |
| Pulse Angle | 30-90° (typically 90°) | To ensure maximum signal for a single scan. |
| Relaxation Delay (d1) | ≥ 30 seconds | To allow for full relaxation of all protons, ensuring signal intensity is directly proportional to the number of nuclei.[15] |
| Acquisition Time (at) | ≥ 3 seconds | To ensure high digital resolution for accurate integration. |
| Number of Scans (ns) | 8 - 64 (or more) | To achieve an adequate signal-to-noise ratio (S/N > 150:1 recommended). |
| Temperature | Constant (e.g., 298 K) | To maintain spectral stability and consistent chemical shifts. |
3. Data Processing and Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the singlet from the tert-butyl group at ~1.4 ppm) and a signal from the internal standard.
-
Calculate the purity or concentration using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
Puritystd = Purity of the internal standard
-
Workflow and Visualization
Caption: Workflow for quantitative NMR (qNMR) analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for quantifying low levels of the analyte, especially in complex sample matrices. It offers unparalleled sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Dissolve and dilute unknown samples to fall within the calibration range.
2. LC-MS/MS Instrumental Conditions:
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 40 °C |
| Injection Volume | 2 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion [M+H]+ | m/z 189.16 (Calculated for C9H21N2O2+) |
| MRM Transitions | To be determined by infusing a standard solution. A likely transition would be the loss of the tert-butyl group (m/z 189.16 → 133.10) or subsequent fragments. |
| Collision Energy | Optimize for maximum product ion intensity |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Apply a linear regression model (typically with 1/x or 1/x² weighting) to the calibration curve.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
Workflow and Visualization
Caption: Workflow for LC-MS/MS analysis.
HPLC with Pre-column Derivatization
Since the target analyte lacks a strong UV chromophore, derivatization of the primary amine group is necessary for sensitive detection by HPLC-UV or Fluorescence detectors. Reagents like o-phthalaldehyde (OPA) react rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives.[16]
Experimental Protocol
1. Derivatization Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M boric acid solution and adjust to pH 10.2 with sodium hydroxide.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde (OPA) in 1 mL of methanol, then add 9 mL of the borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent should be freshly prepared.[12]
2. Sample Derivatization:
-
In an autosampler vial or microcentrifuge tube, mix 100 µL of the sample (or standard) with 100 µL of the OPA reagent.
-
Vortex briefly and allow the reaction to proceed for 1-2 minutes at room temperature before injection. This process can be automated using a modern autosampler.[5]
3. HPLC Instrumental Conditions:
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | Start at 10% B, ramp to 70% B over 15 min, hold, and re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Fluorescence Detector (FLD) |
| Excitation (λex) | 340 nm |
| Emission (λem) | 455 nm |
4. Data Analysis:
-
Quantification is performed using an external standard calibration curve, similar to the LC-MS/MS method.
Workflow and Visualization
Caption: Workflow for HPLC with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its polarity and low volatility, the analyte must be derivatized before GC analysis. Silylation is a common technique where active hydrogens (on the amine) are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group, using a reagent like MTBSTFA.[6]
Experimental Protocol
1. Sample Derivatization:
-
Place an aliquot of the sample solution (e.g., 50 µL of a 1 mg/mL solution in acetonitrile) into a reaction vial and evaporate to complete dryness under a stream of nitrogen.
-
Add 100 µL of acetonitrile and 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Seal the vial tightly and heat at 80-100 °C for 2-4 hours to ensure complete derivatization.[6]
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumental Conditions:
| Parameter | Setting |
| GC Column | Low-polarity capillary column, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) using a characteristic fragment ion (e.g., [M-57]+, loss of the tert-butyl group from the silyl moiety).[13] |
3. Data Analysis:
-
Quantification is performed using an external standard calibration curve, where standards are prepared and derivatized in the same manner as the samples.
Workflow and Visualization
Caption: Workflow for GC-MS with derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. jasco.com.br [jasco.com.br]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
The Strategic Selection of Amine Protecting Groups in Large-Scale Synthesis: A Cost-Benefit Analysis of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate and its Alternatives
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of complex molecules is a cornerstone of successful project advancement. The choice of a protecting group for a primary amine, such as in the case of 2-methylpropane-1,2-diamine, can have a profound impact on the overall yield, purity, and economic viability of a large-scale synthetic campaign. This guide provides a comprehensive cost-benefit analysis of using the tert-butyloxycarbonyl (Boc) protecting group to synthesize tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, comparing it with two common alternatives: the carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
The selective protection of one amine in a diamine is a critical step to enable desired subsequent chemical transformations. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of the following steps, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1][2] This analysis delves into the practical considerations of using Boc, Cbz, and Fmoc for the mono-protection of 2-methylpropane-1,2-diamine, with a focus on data relevant to large-scale production.
Comparative Analysis of Protecting Group Strategies
The selection of an appropriate amine protecting group is a multifactorial decision that balances the cost of raw materials, the efficiency of the synthetic process, and the purity of the final product. The following tables provide a semi-quantitative comparison of the Boc, Cbz, and Fmoc strategies for the preparation of a mono-protected 2-methylpropane-1,2-diamine.
Table 1: Reagent Cost Comparison
| Reagent | Protecting Group | Typical Bulk Price (USD/kg) | Supplier Examples |
| 2-Methylpropane-1,2-diamine | - | 100 - 400 | Sigma-Aldrich, ChemicalBook[3][4] |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Boc | 150 - 350 | Sigma-Aldrich, P212121 Store[5] |
| Benzyl Chloroformate (Cbz-Cl) | Cbz | 70 - 200 | TCI Chemicals, CP Lab Safety[6] |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Fmoc | 400 - 800 | APExBIO, Chem-Impex[7][8] |
Note: Prices are estimates based on publicly available data for bulk quantities and are subject to change based on supplier and market fluctuations.
Table 2: Synthesis and Performance Comparison
| Parameter | This compound (Boc) | Benzyl (1-amino-2-methylpropan-2-yl)carbamate (Cbz) | (9H-fluoren-9-yl)methyl (1-amino-2-methylpropan-2-yl)carbamate (Fmoc) |
| Protection Yield (estimated) | 65-87%[9][10] | 80-90% | Lower for direct mono-protection; often requires a multi-step approach |
| Protection Conditions | Mild, often one-pot procedures available[11] | Mild, basic conditions[1] | Base-mediated, can be less selective for diamines |
| Purification | Can be challenging due to similar polarities of mono- and di-protected products; often requires chromatography or careful extraction.[12] | Can be aided by the crystalline nature of the product, potentially allowing for recrystallization.[1] | Generally requires chromatography. |
| Deprotection Conditions | Acidic (e.g., TFA, HCl)[13] | Catalytic Hydrogenolysis (H₂, Pd/C)[1] | Basic (e.g., Piperidine)[14] |
| Orthogonality | Stable to basic and hydrogenolysis conditions. | Stable to acidic and basic conditions. | Stable to acidic and hydrogenolysis conditions. |
| Cost-Effectiveness (Large-Scale) | Moderate reagent cost, but potential for lower yield and more complex purification can increase overall cost. | Lower reagent cost and potentially higher yield and easier purification make it a strong candidate for cost-effective large-scale synthesis.[1] | High reagent cost makes it generally less favorable for large-scale production unless its specific chemical properties are required.[15][] |
| Safety Considerations | Boc anhydride is a moisture-sensitive solid/liquid. Deprotection with strong acids requires careful handling. | Cbz-Cl is a corrosive lachrymator. Catalytic hydrogenation requires specialized equipment for handling hydrogen gas.[6] | Fmoc-Cl is a solid irritant. Piperidine used for deprotection is toxic and flammable. |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and scaling up synthetic processes. Below are representative protocols for the mono-protection of a generic diamine, which can be adapted for 2-methylpropane-1,2-diamine.
Protocol 1: Synthesis of this compound (Boc-protected)
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[11]
-
Preparation of the Diamine Monohydrochloride: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methylpropane-1,2-diamine (1.0 eq) in anhydrous methanol at 0 °C.
-
To this solution, add dropwise freshly distilled trimethylsilyl chloride (Me₃SiCl) (1.0 eq). A white precipitate of the monohydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Boc Protection: Add water (1 mL per gram of diamine) to the mixture, followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove methanol. Dilute the residue with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Protocol 2: Synthesis of Benzyl (1-amino-2-methylpropan-2-yl)carbamate (Cbz-protected)
This protocol is a general procedure for the Cbz protection of amines.[1]
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 2-methylpropane-1,2-diamine (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add a base, such as sodium carbonate or triethylamine (1.1 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: If a biphasic system is used, separate the layers. If a single organic solvent is used, wash the reaction mixture with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure Benzyl (1-amino-2-methylpropan-2-yl)carbamate.
Protocol 3: Synthesis of (9H-fluoren-9-yl)methyl (1-amino-2-methylpropan-2-yl)carbamate (Fmoc-protected)
Direct selective mono-Fmoc protection of diamines can be challenging. A common strategy involves a multi-step synthesis, often starting with a mono-Boc protected diamine.
-
Synthesis of Mono-Boc Protected Diamine: Follow Protocol 1 to synthesize this compound.
-
Fmoc Protection of the Second Amine: Dissolve the mono-Boc protected diamine (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a base such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and concentrate. Purify the resulting Boc, Fmoc di-protected diamine by column chromatography.
-
Selective Boc Deprotection: Dissolve the purified di-protected diamine in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours until the Boc group is completely removed (monitor by TLC or LC-MS).
-
Isolation: Concentrate the reaction mixture under reduced pressure and co-evaporate with a solvent like toluene to remove excess TFA. The product is often obtained as a TFA salt and can be used directly or neutralized and purified further if necessary.
Visualization of Synthetic Pathways and Decision Workflow
To aid in the understanding of the synthetic processes and the decision-making involved in selecting a protecting group, the following diagrams are provided.
Caption: Synthetic pathways for mono-protected 2-methylpropane-1,2-diamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methylpropane-1,2-diamine | 811-93-8 [sigmaaldrich.com]
- 4. 1,2-DIAMINO-2-METHYLPROPANE | 811-93-8 [chemicalbook.com]
- 5. store.p212121.com [store.p212121.com]
- 6. calpaclab.com [calpaclab.com]
- 7. apexbt.com [apexbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. bioorg.org [bioorg.org]
- 10. researchgate.net [researchgate.net]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 12. benchchem.com [benchchem.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. Amine Protection / Deprotection [ar.bzchemicals.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the responsible management and disposal of chemical reagents are integral to laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the potential hazards associated with carbamate compounds, stringent safety measures are essential during handling and disposal. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against accidental splashes.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[1]
-
Body Protection: A standard laboratory coat or other protective clothing is required to prevent skin contact.[2]
-
Respiratory Protection: While a fume hood provides primary respiratory protection, a NIOSH-approved respirator may be necessary for spill response or in situations with inadequate ventilation.
Hazard Summary
| Hazard Category | Potential Hazard Statements | Precautionary Measures |
| Skin Irritation/Corrosion | Causes skin irritation.[3] May cause severe skin burns.[4][5] | Avoid contact with skin.[1] Wash thoroughly after handling.[3][6] Wear protective gloves and clothing.[2][3] |
| Eye Irritation/Damage | Causes serious eye irritation or damage.[3][4][5] | Avoid contact with eyes.[1] Wear eye and face protection.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3] Use only in a well-ventilated area.[3][6] |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product.[1] If swallowed, rinse mouth and seek medical attention.[1][4] |
Step-by-Step Disposal Protocol
The recommended primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2][7] Adherence to institutional, local, state, and federal regulations is mandatory.[2]
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including residues and contaminated materials, in a designated hazardous waste container.[2]
-
The container must be chemically compatible (e.g., high-density polyethylene), in good condition, and have a secure, sealable lid.[7]
-
Do not mix this waste with other waste streams unless their compatibility is confirmed.[7][8]
2. Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[2][7]
-
Indicate the approximate quantity of the waste and the date of accumulation.[7]
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]
-
The storage area should be away from incompatible materials such as strong acids and oxidizing agents.[4][9]
-
Keep the container tightly closed.[3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Provide them with the necessary information about the waste, including its composition and quantity.
-
Follow all institutional procedures for waste manifest and record-keeping.[2]
5. Decontamination:
-
Thoroughly decontaminate all glassware, equipment, and surfaces that have come into contact with the chemical.
-
Dispose of any contaminated cleaning materials, such as wipes or absorbents, as hazardous waste in the same designated container.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don the appropriate PPE as outlined above before attempting to clean the spill.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][10] For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[2]
-
Collect and Dispose: Place the spilled material and any contaminated absorbent into the designated hazardous waste container.[1][2]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent and dispose of all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department.
Disposal Workflow Diagram
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate (CAS RN: 320581-09-7). Adherence to these protocols is essential for ensuring laboratory safety and minimizing health risks.
Hazard Summary
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this chemical is GHS07 (Exclamation Mark), and the signal word is "Warning".[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the required PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for integrity before each use. | To prevent skin contact and irritation.[2] |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashes. | To protect against serious eye irritation from splashes or dust.[2] |
| Skin and Body Protection | A standard laboratory coat should be worn. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. Closed-toe shoes and long pants are mandatory. | To protect the skin from irritation and accidental contact.[2] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent respiratory tract irritation.[2] |
Operational and Disposal Plans
1. Engineering Controls and Safe Handling:
-
Always handle this compound inside a certified chemical fume hood to maintain low airborne concentrations.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling the chemical and before leaving the laboratory.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it in a dark place under an inert atmosphere, ideally between 2-8°C.
2. Spill and Emergency Procedures:
-
Small Spill (<100 mL or equivalent solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed and properly labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Large Spill (>100 mL or equivalent solid):
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Ensure the area is well-ventilated, if safe to do so.
-
3. First Aid Measures:
-
If Swallowed: Rinse mouth. Get medical help.[2]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
4. Disposal Plan:
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous waste. All waste must be disposed of in accordance with local, state, and federal regulations.[2]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE that have come into contact with the chemical should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Chemical Spill Response Workflow
Caption: Logical workflow for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
